molecular formula C10H9NO2 B1236265 7-Hydroxy-4-methyl-2(1H)-quinolone CAS No. 20513-71-7

7-Hydroxy-4-methyl-2(1H)-quinolone

Numéro de catalogue: B1236265
Numéro CAS: 20513-71-7
Poids moléculaire: 175.18 g/mol
Clé InChI: MYEVEFULPUKTSZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-hydroxy-4-methyl-1H-quinolin-2-one is a quinolone and a hydroxyquinoline.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

7-hydroxy-4-methyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-4-10(13)11-9-5-7(12)2-3-8(6)9/h2-5,12H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEVEFULPUKTSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60174514
Record name 2(1H)-Quinolone, 7-hydroxy-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20513-71-7
Record name 7-Hydroxy-4-methylquinolin-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20513-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxy-4-methylcarbostyril
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020513717
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20513-71-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338152
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2(1H)-Quinolone, 7-hydroxy-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Hydroxy-4-methyl-2(1H)-quinolone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7-HYDROXY-4-METHYLCARBOSTYRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTK5C2SCS3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

7-Hydroxy-4-methyl-2(1H)-quinolone basic properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 7-Hydroxy-4-methyl-2(1H)-quinolone

This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the compound's structural and physicochemical characteristics, experimental protocols for its synthesis and analysis, and its known applications.

Chemical and Physical Properties

This compound, a heterocyclic organic compound, is noted for its fluorescent properties and its role as a metabolite in carcinogenicity studies[1]. The compound exists in tautomeric equilibrium between its keto (quinolone) and enol (hydroxyquinoline) forms[2][3][4][5].

Compound Identification

The following table summarizes the key identifiers for this compound.

IdentifierValueReference
IUPAC Name 7-hydroxy-4-methyl-1H-quinolin-2-one[6]
CAS Number 20513-71-7[1]
Molecular Formula C₁₀H₉NO₂[1][6]
Molecular Weight 175.18 g/mol [1][6]
InChI Key MYEVEFULPUKTSZ-UHFFFAOYSA-N[1][7]
SMILES CC1=CC(=O)NC2=C1C=CC(=C2)O[8]
PubChem CID 5374442[6]
Physicochemical Data

Quantitative physical and chemical properties are crucial for experimental design and application.

PropertyValue / DescriptionReference
Physical Form Solid, Crystalline Powder[1]
Melting Point ≥250 °C[1]
pKa 7.8[1]
Solubility Soluble in DMF, DMSO, and alcohols.[1]
Purity (Assay) ≥97.0% (HPLC)[1]

Spectroscopic and Analytical Data

Spectroscopic data is fundamental for the structural elucidation and confirmation of this compound.

Spectroscopic DataDescriptionReference
Fluorescence λex 321 nm; λem 357 nm (pH 5.0)λex 351 nm; λem 428 nm (0.1 M Tris, pH 9.0)[1]
¹³C NMR Spectral data available. Solvent: DMSO-d6.[6][7]
Mass Spectrometry GC-MS data available. Exact Mass: 175.063329 g/mol .[6][7]
Infrared (IR) IR spectral data has been used to confirm the compound's structure.[9]
X-ray Diffraction The crystal structure has been determined to be orthorhombic.[9]

Tautomerism and Synthesis Workflow

Keto-Enol Tautomerism

This compound exhibits keto-enol tautomerism, existing in equilibrium between the quinolone (keto) form and the hydroxyquinoline (enol) form. This property is significant as it can influence the molecule's chemical reactivity and biological interactions[3][4][10].

Caption: Keto-enol tautomerism of this compound.

Synthesis Workflow

A logical workflow for the synthesis and subsequent purification of the compound.

synthesis_workflow start Reactants: - 3-methoxyacetoacetanilide - Conc. H₂SO₄ reaction Reaction Conditions: - Heat on steam bath (70-100°C) - 1.5 hours start->reaction quench Quenching: - Pour into ice-cold water reaction->quench filtration Filtration & Drying: - Filter the separated solid - Dry the product quench->filtration recrystallization Purification: - Recrystallize from ethanol filtration->recrystallization product Final Product: This compound recrystallization->product

Caption: General workflow for the synthesis and purification of the target compound.

Experimental Protocols

Synthesis of this compound

This protocol is based on the cyclization of an acetoacetanilide derivative[9].

Materials:

  • 3-methoxyacetoacetanilide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice-cold water

  • Ethanol

Procedure:

  • Heat 3-methoxyacetoacetanilide with concentrated H₂SO₄ on a steam bath. The temperature is initially maintained at 70-80°C for 30 minutes.

  • Increase the temperature to 100°C and heat for an additional hour[9].

  • After heating, cool the reaction mixture.

  • Pour the cooled mixture into a beaker containing approximately 500 mL of ice-cold water while stirring constantly[9].

  • A solid precipitate of 7-hydroxy-4-methylquinolin-2(1H)-one will form.

  • Filter the separated solid and wash it with water.

  • Dry the crude product.

  • Recrystallize the dried solid from ethanol to obtain the purified product[9].

Characterization Protocols

A standard workflow for confirming the identity and purity of the synthesized compound.

characterization_workflow cluster_synthesis Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Output product Synthesized Compound hplc HPLC product->hplc nmr NMR Spectroscopy product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms purity Purity ≥97.0% hplc->purity structure_nmr Structural Confirmation (¹H & ¹³C Spectra) nmr->structure_nmr functional_groups Functional Group ID ir->functional_groups molecular_weight Molecular Weight Confirmation ms->molecular_weight

References

Synthesis of 7-Hydroxy-4-methyl-2(1H)-quinolone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway for 7-Hydroxy-4-methyl-2(1H)-quinolone, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. The synthesis is presented as a two-stage process, commencing with the well-established Pechmann condensation to form the coumarin intermediate, followed by its conversion to the target quinolone. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are provided to facilitate replication and further investigation.

Stage 1: Synthesis of 7-Hydroxy-4-methylcoumarin

The initial stage involves the synthesis of 7-hydroxy-4-methylcoumarin via the Pechmann condensation of resorcinol with ethyl acetoacetate. This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.[1][2][3]

Experimental Protocol: Pechmann Condensation

This protocol is adapted from established literature procedures.[1][4]

Materials:

  • Resorcinol

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (98%)

  • Crushed Ice/Ice Water

  • Ethanol

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice-water bath, cautiously add concentrated sulfuric acid.

  • Slowly add a pre-mixed solution of resorcinol and ethyl acetoacetate to the chilled sulfuric acid while maintaining the temperature below 10-20°C.[1]

  • After the addition is complete, remove the flask from the ice bath and allow the mixture to stir at room temperature for 18-24 hours.[4]

  • Pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

Quantitative Data: Pechmann Condensation
Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Molar RatioTypical Yield (%)Melting Point (°C)Reference
ResorcinolC₆H₆O₂110.111--[1]
Ethyl AcetoacetateC₆H₁₀O₃130.141-1.2--[1]
7-Hydroxy-4-methylcoumarinC₁₀H₈O₃176.17-80-95185-190[4]

Stage 2: Conversion of 7-Hydroxy-4-methylcoumarin to this compound

This stage involves a two-step process: the formation of a 1-amino-2(1H)-quinolone intermediate via reaction with hydrazine hydrate, followed by deamination to yield the final product.

Step 2a: Synthesis of 1-Amino-7-hydroxy-4-methyl-2(1H)-quinolone

The conversion of coumarins to N-amino-2-quinolones can be achieved by refluxing with hydrazine hydrate.[5]

Materials:

  • 7-Hydroxy-4-methylcoumarin

  • Hydrazine Hydrate (80-98%)

  • Ethanol or Pyridine

Procedure:

  • Dissolve 7-hydroxy-4-methylcoumarin in ethanol or pyridine in a round-bottom flask.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the mixture for 24 hours.

  • After cooling, the product may precipitate. If not, concentrate the solution under reduced pressure.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.

Step 2b: Deamination of 1-Amino-7-hydroxy-4-methyl-2(1H)-quinolone

The removal of the N-amino group can be accomplished through diazotization with nitrous acid (generated in situ from sodium nitrite and a mineral acid) followed by reduction.

Materials:

  • 1-Amino-7-hydroxy-4-methyl-2(1H)-quinolone

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • A suitable reducing agent (e.g., hypophosphorous acid)

  • Ice

Procedure:

  • Dissolve the 1-amino-7-hydroxy-4-methyl-2(1H)-quinolone in a cooled aqueous solution of hydrochloric or sulfuric acid.

  • Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature at 0-5°C with an ice bath.

  • After the addition is complete, stir the mixture for a short period to ensure complete diazotization.

  • Add a reducing agent, such as hypophosphorous acid, to the solution and allow the reaction to proceed until the evolution of nitrogen gas ceases.

  • The product, this compound, may precipitate from the solution or can be extracted with a suitable organic solvent.

  • Purify the crude product by recrystallization.

Characterization Data for this compound

PropertyValueReference
Molecular FormulaC₁₀H₉NO₂
Molecular Weight175.18 g/mol
Melting Point≥250 °C
CAS Number20513-71-7
AppearanceSolid
Spectroscopic Data
  • ¹H NMR (DMSO-d₆): Spectral data for the final product can be found in specialized databases. Key expected signals would include a methyl singlet, aromatic protons, a vinyl proton, and exchangeable NH and OH protons. The ¹H NMR spectrum for the precursor, 7-hydroxy-4-methylcoumarin, shows characteristic peaks at approximately δ 2.36 (s, 3H, -CH₃), 6.12 (s, 1H), 6.70-6.81 (m, 2H, Ar-H), 7.57-7.59 (d, 1H, Ar-H), and 10.52 (s, 1H, -OH).[6]

  • ¹³C NMR (DMSO-d₆): The ¹³C NMR spectrum provides detailed structural information. For this compound, characteristic peaks for the carbonyl carbon, aromatic carbons, and the methyl carbon are expected.[7]

Signaling Pathways and Experimental Workflows

To visually represent the synthetic process, the following diagrams have been generated using Graphviz (DOT language).

Diagram 1: Pechmann Condensation for 7-Hydroxy-4-methylcoumarin Synthesis

G Pechmann Condensation Resorcinol Resorcinol Intermediate β-Hydroxy Ester Intermediate Resorcinol->Intermediate + EAA EAA Ethyl Acetoacetate Acid Conc. H₂SO₄ Acid->Intermediate Catalyst Product 7-Hydroxy-4-methylcoumarin Intermediate->Product Cyclization & Dehydration

Caption: Pechmann Condensation Reaction Pathway.

Diagram 2: Conversion of Coumarin to Quinolone

G Coumarin to Quinolone Conversion Coumarin 7-Hydroxy-4-methylcoumarin AminoQuinolone 1-Amino-7-hydroxy-4-methyl-2(1H)-quinolone Coumarin->AminoQuinolone + Hydrazine Hydrazine Hydrazine Hydrate FinalProduct This compound AminoQuinolone->FinalProduct Deamination Deamination Deamination (e.g., NaNO₂/HCl) G Overall Synthesis Workflow Start Start Materials (Resorcinol, EAA) Step1 Pechmann Condensation Start->Step1 Purification1 Purification (Recrystallization) Step1->Purification1 Intermediate 7-Hydroxy-4-methylcoumarin Purification1->Intermediate Step2a Amination with Hydrazine Hydrate Intermediate->Step2a Intermediate2 1-Amino-7-hydroxy-4-methyl- 2(1H)-quinolone Step2a->Intermediate2 Step2b Deamination Intermediate2->Step2b Purification2 Purification (Chromatography/Recrystallization) Step2b->Purification2 End Final Product: This compound Purification2->End

References

7-Hydroxy-4-methyl-2(1H)-quinolone chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 7-Hydroxy-4-methyl-2(1H)-quinolone, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is a heterocyclic organic compound belonging to the quinolone family. Its structure features a bicyclic system composed of a benzene ring fused to a pyridinone ring, with hydroxyl and methyl substituents.

IUPAC Name: 7-hydroxy-4-methyl-1H-quinolin-2-one[1]

Chemical Structure:

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below.

Table 1: Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₀H₉NO₂[1][2]
Molecular Weight 175.18 g/mol [1][2]
Appearance Solid[2]
Melting Point ≥250 °C[2]
pKa 7.8[2]
CAS Number 20513-71-7[1][2]
Table 2: Spectroscopic Data
Spectrum TypeSolventKey Peaks/Shifts
¹H NMR DMSO-d₆δ (ppm): 10.52 (s, 1H, -OH), 7.57-7.59 (d, 1H, Ar-H), 6.78-6.81 (m, 1H, Ar-H), 6.70 (d, 1H, Ar-H), 6.12 (s, 1H), 2.36 (s, 3H, -CH₃)
¹³C NMR DMSO-d₆Chemical shifts are available and indicate the presence of the quinolone core with methyl and hydroxyl substituents.
Infrared (IR) KBrν (cm⁻¹): 3175 (O-H str.), 1676 (C=O str.), 1601 (C=N str.), 1465 (C=C str.)
Mass Spectrometry -Exact Mass: 175.063329 g/mol

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a cyclization reaction. A plausible method is the Conrad-Limpach reaction or a similar condensation method. Below is a generalized protocol.

Materials:

  • 3-Aminophenol

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA) or concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

  • Ice-cold water

  • Sodium bicarbonate solution (10%)

Procedure:

  • In a reaction vessel, combine 3-aminophenol and ethyl acetoacetate.

  • Slowly add the condensing agent (e.g., polyphosphoric acid) to the mixture while maintaining a controlled temperature, typically with cooling in an ice bath.

  • After the initial reaction, the mixture is heated to promote cyclization. The specific temperature and duration will depend on the chosen condensing agent (e.g., 75-80°C for 20-25 minutes with PPA).

  • Upon completion, the reaction mixture is cooled and then carefully poured into ice-cold water to precipitate the crude product.

  • The precipitate is collected by vacuum filtration and washed with water, followed by a wash with a dilute sodium bicarbonate solution to neutralize any remaining acid.

  • The crude product is then recrystallized from a suitable solvent, such as an ethanol/water mixture, to yield purified this compound.

Detection of Hydroxyl Radicals using this compound as a Fluorescent Probe

This compound can be utilized as a fluorescent probe for the detection of hydroxyl radicals (•OH), which are a type of reactive oxygen species (ROS). The principle of this assay is the hydroxylation of a non-fluorescent or weakly fluorescent probe into a highly fluorescent product upon reaction with •OH.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS) or other appropriate buffer

  • System for generating hydroxyl radicals (e.g., Fenton reagent: FeSO₄ and H₂O₂)

  • Fluorescence spectrophotometer

Procedure:

  • Prepare a working solution of this compound in the desired buffer.

  • In a cuvette or microplate well, add the probe solution to the sample to be analyzed.

  • Initiate the generation of hydroxyl radicals. For a positive control, add the Fenton reagent to a separate sample containing the probe.

  • Incubate the samples for a specific period to allow the reaction between the probe and any generated hydroxyl radicals to occur.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the hydroxylated product.

  • The increase in fluorescence intensity is proportional to the amount of hydroxyl radicals produced.

Visualized Workflows and Pathways

Synthesis Workflow

Synthesis_Workflow Reactants 3-Aminophenol + Ethyl Acetoacetate Condensation Condensation with Acid Catalyst (PPA) Reactants->Condensation Cyclization Heating to Promote Cyclization Condensation->Cyclization Precipitation Quenching in Ice-Cold Water Cyclization->Precipitation Filtration Filtration and Washing Precipitation->Filtration Purification Recrystallization (Ethanol/Water) Filtration->Purification Product Pure 7-Hydroxy-4-methyl- 2(1H)-quinolone Purification->Product

Caption: Generalized workflow for the synthesis of this compound.

Experimental Workflow for Hydroxyl Radical Detection

Detection_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis Probe_Prep Prepare Probe Solution Add_Probe Add Probe to Sample Probe_Prep->Add_Probe Sample_Prep Prepare Experimental Sample Sample_Prep->Add_Probe Induce_ROS Induce Hydroxyl Radical Generation Add_Probe->Induce_ROS Incubation Incubate for Reaction Induce_ROS->Incubation Measurement Measure Fluorescence Intensity Incubation->Measurement Data_Analysis Analyze Data Measurement->Data_Analysis

Caption: Experimental workflow for detecting hydroxyl radicals using a fluorescent probe.

Potential Biological Signaling Pathway Involvement

While no specific signaling pathways for this compound have been definitively elucidated, related coumarin compounds, such as 7-hydroxy-4-methylcoumarin, have been shown to influence cellular processes like melanogenesis. This suggests that quinolone analogs may also interact with various signaling cascades. A hypothetical pathway could involve the modulation of key transcription factors and enzymes.

Biological_Pathway Compound 7-Hydroxy-4-methyl- 2(1H)-quinolone Cell_Membrane Cell Membrane Compound->Cell_Membrane Interacts with receptor or passes through Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK/ERK) Cell_Membrane->Signaling_Cascade Transcription_Factor Transcription Factor Activation (e.g., MITF) Signaling_Cascade->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Enzyme Synthesis) Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway potentially modulated by this compound.

References

An In-depth Technical Guide to 7-Hydroxy-4-methyl-1H-quinolin-2-one (CAS Number: 20513-71-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activities, and commercial availability of 7-Hydroxy-4-methyl-1H-quinolin-2-one (also known as 2,7-Dihydroxy-4-methylquinoline), a versatile heterocyclic compound with significant potential in pharmaceutical research and development.

Core Chemical Properties

7-Hydroxy-4-methyl-1H-quinolin-2-one is a quinolinone derivative with the chemical formula C₁₀H₉NO₂.[1][2] It is a white to off-white solid, typically in powder form.[3] The compound is notable for its high melting point and specific solubility characteristics, which are critical for its application in various synthetic and biological assays.

PropertyValueReferences
IUPAC Name 7-hydroxy-4-methyl-1H-quinolin-2-one
Synonyms 2,7-Dihydroxy-4-methylquinoline, 7-Hydroxy-4-methylcarbostyril[4]
CAS Number 20513-71-7[2]
Molecular Formula C₁₀H₉NO₂[1][2]
Molecular Weight 175.18 g/mol [2][4]
Melting Point ≥250 °C[2][4]
Boiling Point 417.8 °C (Predicted)[5]
Solubility Soluble in DMF, DMSO, and alcohols[2]
pKa 7.8[2]
Appearance White to off-white solid/powder[3]

Synthesis and Manufacturing

The synthesis of 7-Hydroxy-4-methyl-1H-quinolin-2-one can be achieved through various methods, with the Pechmann condensation being a commonly cited route for the related coumarin scaffold, which can be further modified. A microwave-assisted synthesis has also been reported as an efficient method.[6]

Experimental Protocol: Microwave-Assisted Synthesis

A general workflow for such a synthesis is outlined below:

G reagents Reactants: - Substituted Aniline - β-Ketoester - Catalyst (e.g., acid or base) solvent Solvent reagents->solvent microwave Microwave Irradiation (Controlled Temperature and Time) solvent->microwave workup Reaction Work-up: - Cooling - Precipitation/Extraction microwave->workup purification Purification: - Recrystallization - Chromatography workup->purification product Final Product: 7-Hydroxy-4-methyl-1H-quinolin-2-one purification->product EGFR_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activation Quinolinone 7-Hydroxy-4-methyl- 1H-quinolin-2-one (Derivative) Quinolinone->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Fluorescence_Assay_Workflow start Start prep_probe Prepare 7-Hydroxy-4-methyl- 1H-quinolin-2-one Solution start->prep_probe prep_sample Prepare Sample and Reaction Buffer start->prep_sample mix Mix Probe and Sample prep_probe->mix prep_sample->mix induce_ros Induce Hydroxyl Radical Generation (if necessary) mix->induce_ros incubate Incubate at Controlled Temperature induce_ros->incubate measure Measure Fluorescence (Excitation/Emission) incubate->measure analyze Analyze Data: Correlate Fluorescence with •OH Concentration measure->analyze end End analyze->end

References

An In-Depth Technical Guide to the Solubility of 7-Hydroxy-4-methyl-2(1H)-quinolone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 7-Hydroxy-4-methyl-2(1H)-quinolone in common laboratory solvents. Due to the limited availability of precise quantitative data in published literature, this document summarizes the existing qualitative and semi-quantitative information and provides a detailed experimental protocol for the accurate determination of this crucial physicochemical property.

Core Concept: Solubility Profile

This compound is a heterocyclic organic compound. Its solubility is a critical parameter for researchers, influencing everything from reaction conditions and purification strategies to its potential applications in pharmacology and materials science. Understanding its behavior in various solvents is a prerequisite for any laboratory work.

The available data indicates that this compound is generally soluble in polar aprotic and polar protic organic solvents.

Data Presentation

The following table summarizes the available solubility data for this compound.

SolventChemical FormulaSolvent TypeSolubility DataReference
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar Aprotic10 mM (~1.75 mg/mL)[1]
Dimethylformamide (DMF)C₃H₇NOPolar AproticSoluble[2][3]
Alcohols (general)R-OHPolar ProticSoluble[2][3]
WaterH₂OPolar ProticData Not Publicly Available
MethanolCH₄OPolar ProticData Not Publicly Available
EthanolC₂H₆OPolar ProticData Not Publicly Available
AcetoneC₃H₆OPolar AproticData Not Publicly Available

Note: The molecular weight of this compound (C₁₀H₉NO₂) is 175.18 g/mol .[2][4]

Experimental Protocols: Solubility Determination

To obtain precise and reliable quantitative solubility data, the equilibrium shake-flask method followed by concentration analysis is the gold standard. The following protocol provides a detailed methodology for this procedure.

Principle

An excess amount of the solid compound is agitated in a solvent for an extended period to ensure that a thermodynamic equilibrium is reached between the dissolved and undissolved solute, creating a saturated solution. The concentration of the solute in the clear, saturated solution is then measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Materials & Equipment
  • This compound (≥97% purity)

  • High-purity solvents (HPLC grade): Water, Methanol, Ethanol, Acetone, DMSO, DMF

  • Analytical balance

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL)

  • Temperature-controlled orbital shaker

  • Centrifuge capable of holding the vials

  • Calibrated pipettes and volumetric flasks

  • Syringes (glass or polypropylene)

  • Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE or nylon)

  • HPLC system with a Diode Array Detector (DAD) or UV-Vis detector

  • Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Detailed Methodology

Step 1: Preparation of Saturated Solutions

  • Add an excess of solid this compound to each vial (e.g., 5-10 mg). The presence of undissolved solid at the end of the experiment is essential.

  • Pipette a precise volume (e.g., 2.0 mL) of the desired solvent into each vial.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for 24 to 48 hours. This duration is typically sufficient to reach equilibrium.

Step 2: Phase Separation

  • After the equilibration period, remove the vials from the shaker.

  • Allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to sediment.

  • To ensure complete removal of particulate matter, centrifuge the vials for 15-20 minutes at approximately 10,000 x g.

Step 3: Sample Preparation for Analysis

  • Carefully draw the clear supernatant using a syringe, ensuring not to disturb the solid pellet.

  • Attach a 0.22 µm syringe filter to the syringe.

  • Filter the supernatant directly into a clean, labeled HPLC vial.

  • Perform a serial dilution of the filtrate with the same solvent to ensure the final concentration is within the linear range of the HPLC calibration curve. The dilution factor must be accurately recorded.

Step 4: Quantification by HPLC

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). From this stock, prepare a series of at least five standard solutions of known concentrations to create a calibration curve.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient mixture of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at the absorbance maximum of this compound (approximately 321 nm and 351 nm)[2].

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard solutions to establish the calibration curve (Peak Area vs. Concentration).

    • Inject the prepared (and diluted) sample filtrates.

  • Calculation:

    • Determine the concentration of the diluted sample using the linear regression equation from the calibration curve.

    • Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor. This final value is the equilibrium solubility.

Mandatory Visualization: Experimental Workflow

The diagram below outlines the logical steps for determining the solubility of this compound as described in the protocol.

G cluster_0 Phase 1: Preparation & Equilibration cluster_1 Phase 2: Separation cluster_2 Phase 3: Analysis & Quantification A Add Excess Solid Compound to Vial B Add Known Volume of Solvent A->B D Centrifuge to Pellet Excess Solid C Seal Vial & Agitate at Constant Temp (24-48 hrs) B->C C->D E Filter Supernatant (0.22 µm filter) D->E F Prepare Serial Dilution of Filtrate E->F G Analyze by HPLC vs. Calibration Curve F->G H Calculate Solubility (mg/mL or M) G->H

Caption: Workflow for the Shake-Flask Solubility Determination Method.

References

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 7-Hydroxy-4-methyl-2(1H)-quinolone

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the core mechanism of action of 7-Hydroxy-4-methyl-2(1H)-quinolone. Drawing from established knowledge of quinolone-class compounds and specific studies on this and structurally related molecules, this document outlines its probable antibacterial mechanism, its role as a fluorescent probe, and the experimental methodologies used to determine these functions.

Core Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases

The primary mechanism of action for quinolone compounds is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By targeting these enzymes, this compound is presumed to induce catastrophic DNA damage, leading to bacterial cell death.

1.1. Targeting DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the principal target. This enzyme introduces negative supercoils into the bacterial DNA, a process vital for compacting the chromosome and facilitating the initiation of replication.[1] this compound is believed to bind to the complex formed between DNA gyrase and the bacterial DNA. This stabilizes the transient double-strand breaks created by the enzyme, preventing the re-ligation of the DNA strands. The accumulation of these stalled cleavage complexes leads to the fragmentation of the bacterial chromosome.[2][3]

1.2. Targeting Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is often the primary target.[4] This enzyme is essential for decatenating (unlinking) the daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by this compound prevents the segregation of the newly replicated chromosomes, ultimately halting cell division and leading to cell death.[2][3] The mechanism of inhibition is similar to that of DNA gyrase, involving the stabilization of the enzyme-DNA cleavage complex.

The following diagram illustrates the proposed signaling pathway of this compound in bacteria.

quinolone_mechanism cluster_cell Bacterial Cell 7_HMQ 7-Hydroxy-4-methyl- 2(1H)-quinolone DNA_Gyrase DNA Gyrase 7_HMQ->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV 7_HMQ->Topo_IV Inhibits Cleavage_Complex_Gyrase Stabilized Gyrase-DNA Cleavage Complex DNA_Gyrase->Cleavage_Complex_Gyrase Forms DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Cleavage_Complex_TopoIV Stabilized Topo IV-DNA Cleavage Complex Topo_IV->Cleavage_Complex_TopoIV Forms Chromosome_Segregation Chromosome Segregation Topo_IV->Chromosome_Segregation Enables DNA_Fragmentation DNA Fragmentation Cleavage_Complex_Gyrase->DNA_Fragmentation Cleavage_Complex_TopoIV->DNA_Fragmentation Cell_Death Cell Death DNA_Fragmentation->Cell_Death

Caption: Proposed mechanism of this compound action.

Quantitative Data on Biological Activity

CompoundBacterial StrainMIC (µg/mL)Reference
Derivative 6Staphylococcus aureus40[2]
Derivative 7Staphylococcus aureus40[2]
Derivative 7Micrococcus luteus40[2]
Derivative 7Escherichia coli31[2]
Derivative 8Staphylococcus aureus300[2]

Application as a Fluorescent Probe for Hydroxyl Radicals

Beyond its potential antimicrobial properties, this compound is utilized as a fluorescent product for the detection of hydroxyl radicals, particularly in the context of DNA damage.[5] This application leverages the molecule's fluorescent properties, which are enhanced upon its formation from a non-fluorescent precursor through interaction with hydroxyl radicals.

The workflow for detecting hydroxyl radicals using a precursor to this compound is depicted below.

fluorescent_probe_workflow Start Start: Sample containing potential hydroxyl radicals Add_Precursor Add non-fluorescent precursor molecule Start->Add_Precursor Incubate Incubate under experimental conditions Add_Precursor->Incubate Reaction Hydroxyl Radical + Precursor -> this compound Incubate->Reaction Measure_Fluorescence Measure fluorescence intensity (Excitation/Emission) Reaction->Measure_Fluorescence Analyze Correlate fluorescence intensity to hydroxyl radical concentration Measure_Fluorescence->Analyze End End: Quantified hydroxyl radical presence Analyze->End synthesis_workflow Reactants m-Aminophenol + Ethyl acetoacetate Condensation Condensation Reaction (e.g., Pechmann condensation) Reactants->Condensation Intermediate Formation of an intermediate (e.g., enaminone) Condensation->Intermediate Cyclization Thermal or Acid-catalyzed Cyclization Intermediate->Cyclization Purification Purification (Recrystallization, Chromatography) Cyclization->Purification Product This compound Purification->Product

References

The Biological Versatility of 7-Hydroxy-4-methyl-2(1H)-quinolone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many variations, the 7-Hydroxy-4-methyl-2(1H)-quinolone core has emerged as a promising template for the development of novel bioactive compounds. This technical guide provides a comprehensive overview of the documented biological activities of these derivatives, with a focus on their anticancer, antimicrobial, and antioxidant properties. This document synthesizes key findings from recent scientific literature, presenting quantitative data in a comparative format, detailing experimental methodologies, and illustrating relevant biological pathways and workflows.

Anticancer Activity

Derivatives of the this compound and related quinolone structures have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest, highlighting their potential as novel anticancer agents.[1]

Quantitative Anticancer Data

The in vitro cytotoxic activity of various quinolone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the IC50 values of several 4-hydroxyquinolone and 2-quinolone derivatives against various cancer cell lines.

Table 1: Anticancer Activity of Modified 4-Hydroxyquinolone Analogues [2][3]

CompoundHCT116 (Colon) IC50 (µM)A549 (Lung) IC50 (µM)PC3 (Prostate) IC50 (µM)MCF-7 (Breast) IC50 (µM)
3d 46.5--34.2
3e 29.567.0--
3g ----
3h -87.929.3-
3i 33.473.0--

Table 2: Anticancer Activity of Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives [1]

CompoundMCF-7 (Breast) IC50 (µM)HepG2 (Hepatocellular) IC50 (µM)HCT-116 (Colon) IC50 (µM)
5a -4.051.89
5b 8.48--

Note: The specific substitutions for the compounds listed in the tables can be found in the cited literature.

Signaling Pathway: Apoptosis Induction

Several quinolone derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. A simplified representation of this pathway, which can be triggered by these compounds, is depicted below.

apoptosis_pathway Quinolone Derivative Quinolone Derivative Cancer Cell Cancer Cell Quinolone Derivative->Cancer Cell Binds/Enters Pro-apoptotic Proteins (Bax, Bak) Pro-apoptotic Proteins (Bax, Bak) Cancer Cell->Pro-apoptotic Proteins (Bax, Bak) Activates Mitochondrial Disruption Mitochondrial Disruption Pro-apoptotic Proteins (Bax, Bak)->Mitochondrial Disruption Cytochrome c Release Cytochrome c Release Mitochondrial Disruption->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Simplified signaling pathway for quinolone-induced apoptosis.

Antimicrobial Activity

The quinolone core is famously associated with antibacterial agents. Derivatives of this compound have also been investigated for their antimicrobial properties against a spectrum of bacteria and fungi. Their efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Quantitative Antimicrobial Data

The following table presents the MIC values for a 4-hydroxy-3-methyl-2-alkenylquinoline derivative against various microorganisms.

Table 3: Antimicrobial Activity of a 4-hydroxy-3-methyl-2-alkenylquinoline (HMAQ-7)

MicroorganismTypeMIC (µg/mL)
Clavibacter michiganensisGram-positive bacterium31.3
Aspergillus nigerFungus62.5

Note: Data is for the specific derivative HMAQ-7 as reported in the cited literature.

Some 7-amino-4-methyl-2(1H)-quinolone derivatives have been shown to be inactive against bacteria but active against Candida albicans, suggesting potential for development as antifungal agents.[4]

Antioxidant Activity

Oxidative stress is implicated in a variety of diseases, and compounds with antioxidant properties are of significant interest. Certain novel quinolone derivatives have demonstrated the ability to scavenge free radicals, indicating their potential as antioxidants. This activity is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Quantitative Antioxidant Data

The antioxidant capacity of novel quinolone derivatives synthesized from 8-hydroxyquinolin-2(1H)-one is presented in the table below as their DPPH radical scavenging activity.

Table 4: DPPH Radical Scavenging Activity of Novel Quinolone Derivatives

CompoundRadical Scavenging Activity (%)
4a 68
4b 72
4c 75
4d 78
4e 85
4f 65
4g 70
4h 73
4i 76
Ascorbic Acid (Standard) 92

Note: The specific substitutions for the compounds listed can be found in the cited literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinolone derivatives in culture medium. The final solvent concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the prepared dilutions. Include a vehicle control (medium with solvent) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours. Record the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined from a dose-response curve.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standardized technique for the quantitative determination of the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the quinolone derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). The final volume in each well should be 50 µL. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Inoculum Preparation: From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 colonies and suspend them in sterile saline or broth. Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculation: Within 15 minutes of standardization, dilute the adjusted inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of the standardized inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

  • Incubation: Seal the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours for non-fastidious bacteria.

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the quinolone derivative that completely inhibits visible growth of the organism.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Protocol:

  • DPPH Solution Preparation: Prepare a 0.1 mM working solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.1.

  • Sample Preparation: Prepare various dilutions of the test compounds and a positive control (e.g., ascorbic acid) in a suitable solvent.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix equal volumes of the sample/control solutions and the DPPH working solution. Include a blank control containing only the solvent and DPPH solution.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a set time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of each reaction at 517 nm using a spectrophotometer.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can be determined from a plot of scavenging activity against the concentration of the compound.

Experimental and Logical Workflows

Visualizing the workflow of drug discovery and evaluation can provide a clear, high-level understanding of the process.

biological_evaluation_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Identification Synthesis Synthesis Purification Purification Synthesis->Purification Structural Analysis Structural Analysis (NMR, MS) Purification->Structural Analysis Anticancer Screening Anticancer Screening (MTT Assay) Structural Analysis->Anticancer Screening Antimicrobial Screening Antimicrobial Screening (MIC Assay) Structural Analysis->Antimicrobial Screening Antioxidant Screening Antioxidant Screening (DPPH Assay) Structural Analysis->Antioxidant Screening Data Analysis IC50 / MIC Determination Anticancer Screening->Data Analysis Antimicrobial Screening->Data Analysis Antioxidant Screening->Data Analysis SAR Studies Structure-Activity Relationship Data Analysis->SAR Studies Lead Compound Lead Compound SAR Studies->Lead Compound

Caption: General workflow for the synthesis and biological evaluation of novel compounds.

This guide provides a foundational understanding of the biological activities of this compound derivatives. The presented data and protocols are intended to support further research and development in this promising area of medicinal chemistry. For more detailed information, readers are encouraged to consult the cited scientific literature.

References

7-Hydroxy-4-methyl-2(1H)-quinolone: A Fluorescent Probe for DNA Damage - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Hydroxy-4-methyl-2(1H)-quinolone as a fluorescent probe for the detection of DNA damage. Oxidative stress and the resultant damage to DNA by reactive oxygen species (ROS), particularly the hydroxyl radical (•OH), are implicated in a multitude of pathological conditions, including cancer and neurodegenerative diseases. The ability to accurately detect and quantify hydroxyl radical-induced DNA damage is crucial for understanding disease mechanisms and for the development of novel therapeutics. This compound emerges as a valuable tool in this context, offering a fluorometric readout upon reaction with hydroxyl radicals in the vicinity of DNA. This document details the probe's mechanism of action, synthesis, photophysical properties, and provides a generalized protocol for its application in a research setting.

Introduction

Reactive oxygen species (ROS) are natural byproducts of cellular metabolism. However, an imbalance leading to an overabundance of ROS results in oxidative stress, a condition that can inflict significant damage on cellular macromolecules, including DNA. The hydroxyl radical (•OH) is one of the most reactive and damaging ROS, capable of causing strand breaks and base modifications in DNA.

Fluorescent probes offer a sensitive and non-invasive method for detecting such damage. This compound is the fluorescent product formed from the non-fluorescent precursor, 4-methyl-2(1H)-quinolone, upon reaction with hydroxyl radicals. This "turn-on" fluorescence mechanism provides a direct correlation between the fluorescent signal and the extent of hydroxyl radical-mediated damage.

Synthesis of 4-methyl-2(1H)-quinolone (Precursor)

The precursor molecule, 4-methyl-2(1H)-quinolone, can be synthesized via the Conrad-Limpach reaction. This method involves the condensation of an aniline with a β-ketoester.

Experimental Protocol: Conrad-Limpach Synthesis of 4-methyl-2(1H)-quinolone
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine one molar equivalent of aniline and one molar equivalent of ethyl acetoacetate.

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

  • Heating: Heat the reaction mixture at 140°C for 2 hours. This initial step forms the ethyl β-anilinocrotonate intermediate.

  • Cyclization: Add the intermediate to a preheated high-boiling point solvent, such as diphenyl ether, at 250°C. Maintain this temperature for 15-30 minutes to facilitate the cyclization reaction.

  • Isolation and Purification: Allow the reaction mixture to cool to room temperature. The product, 4-methyl-2(1H)-quinolone, will precipitate. Collect the solid by vacuum filtration and wash with a suitable solvent, such as ethanol or diethyl ether, to remove impurities. The product can be further purified by recrystallization.

Mechanism of DNA Damage Detection

The detection of DNA damage by 4-methyl-2(1H)-quinolone is predicated on its reaction with hydroxyl radicals (•OH) generated in close proximity to DNA. The non-fluorescent 4-methyl-2(1H)-quinolone undergoes hydroxylation to form the highly fluorescent this compound.

The hydroxyl radical, being extremely reactive, will attack the electron-rich aromatic ring of the quinolone molecule. The addition of the hydroxyl group at the 7-position results in a molecule with an extended π-conjugated system and an electron-donating hydroxyl group, leading to a significant increase in fluorescence quantum yield.

G cluster_0 Generation of Hydroxyl Radical cluster_1 Fluorescence Activation DNA_Damage DNA Damage (e.g., by ionizing radiation) H2O H₂O DNA_Damage->H2O causes radiolysis of OH_Radical •OH H2O->OH_Radical generates Precursor 4-methyl-2(1H)-quinolone (Non-fluorescent) OH_Radical->Precursor Product This compound (Fluorescent) Precursor->Product Hydroxylation Detection Fluorescence Detection Product->Detection emits light

Mechanism of DNA damage detection.

Quantitative Data

Table 1: Photophysical Properties of 7-Hydroxy-4-methylcoumarin (Analogue)

PropertyValueReference
Excitation Maximum (λex)~360 nm[1]
Emission Maximum (λem)~450 nm[1]
Molar Extinction Coefficient (ε)19,000 M⁻¹cm⁻¹[1]
Fluorescence Quantum Yield (Φf)0.5 - 0.9 (solvent dependent)[1]

Table 2: DNA Binding Constants of Selected Quinolone Derivatives (for comparative purposes)

Quinolone DerivativeDNA TypeBinding Constant (K) / M⁻¹Reference
Nalidixic AcidCalf Thymus DNA1.2 x 10³[2]
Oxolinic AcidCalf Thymus DNA2.5 x 10³[2]
CiprofloxacinSingle-stranded DNAHigher affinity than double-stranded[2]

Experimental Protocol for DNA Damage Detection

This protocol provides a general framework for the in vitro detection of hydroxyl radical-induced DNA damage using 4-methyl-2(1H)-quinolone. Optimization of concentrations and incubation times may be necessary for specific experimental systems.

Materials
  • 4-methyl-2(1H)-quinolone

  • High-purity DNA (e.g., calf thymus DNA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hydroxyl radical generating system (e.g., Fenton's reagent: FeSO₄ and H₂O₂)

  • Fluorescence spectrophotometer or plate reader

Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of 4-methyl-2(1H)-quinolone in a suitable organic solvent (e.g., DMSO) and then dilute to the desired working concentration in PBS.

    • Prepare a stock solution of DNA in PBS.

    • Prepare fresh solutions of the hydroxyl radical generating system immediately before use.

  • Experimental Setup:

    • In a microplate or cuvette, combine the DNA solution and the 4-methyl-2(1H)-quinolone solution.

    • Include appropriate controls:

      • Negative control: DNA and probe without the hydroxyl radical generating system.

      • Blank: PBS and probe without DNA and the generating system.

      • Positive control: A known inducer of DNA damage.

  • Induction of DNA Damage:

    • Initiate the reaction by adding the hydroxyl radical generating system to the experimental wells.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a predetermined time.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a spectrophotometer or plate reader at the optimal excitation and emission wavelengths for this compound (approximated from the coumarin analogue, e.g., λex ≈ 360 nm, λem ≈ 450 nm).

G start Start prep_reagents Prepare Reagents (Probe, DNA, Fenton's) start->prep_reagents setup_rxn Set up Reaction (DNA + Probe) prep_reagents->setup_rxn add_fenton Add Fenton's Reagent (Induce Damage) setup_rxn->add_fenton incubate Incubate (37°C) add_fenton->incubate measure_fl Measure Fluorescence incubate->measure_fl analyze Analyze Data measure_fl->analyze end End analyze->end

Experimental workflow for DNA damage detection.

Conclusion

This compound serves as a promising fluorescent probe for the detection of hydroxyl radical-induced DNA damage. Its "turn-on" fluorescence mechanism offers a direct and sensitive method for quantifying this specific type of oxidative damage. While further characterization of its specific photophysical properties is warranted, the information provided in this guide offers a solid foundation for its application in research and drug development. The detailed synthesis and experimental protocols, along with the mechanistic insights, will aid researchers in utilizing this valuable tool to investigate the roles of oxidative stress in various disease states.

References

The Expanding Therapeutic Landscape of Quinolone Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolone core, a bicyclic heterocyclic scaffold, has long been a cornerstone of antibacterial therapy. However, extensive research has unveiled a much broader therapeutic potential for this versatile chemical entity. Quinolone derivatives are now being actively investigated and developed for a range of applications beyond their traditional use, including oncology, virology, and the treatment of inflammatory and neurodegenerative disorders. This technical guide provides an in-depth overview of the burgeoning therapeutic applications of quinolone compounds, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular pathways.

Core Therapeutic Applications and Mechanisms of Action

Quinolone compounds exhibit a wide spectrum of biological activities, primarily attributed to their ability to interfere with nucleic acid metabolism and modulate key signaling pathways. The core structure of quinolones can be extensively modified at various positions (N-1, C-2, C-3, C-5, C-6, C-7, and C-8), allowing for the fine-tuning of their pharmacological properties and target specificity[1].

Antibacterial Activity

The foundational therapeutic application of quinolones is their potent antibacterial action. They function by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[2][3][4] This inhibition leads to the stabilization of the enzyme-DNA complex, resulting in double-strand DNA breaks and ultimately bacterial cell death.[2][3][4]

Anticancer Activity

A growing body of evidence supports the use of quinolone derivatives as anticancer agents. Their primary mechanism in cancer cells mirrors their antibacterial action: the inhibition of human topoisomerase II, leading to DNA damage and apoptosis.[3][5] Additionally, some fluoroquinolones have been shown to induce cell cycle arrest, inhibit angiogenesis, and modulate various signaling pathways implicated in cancer progression, such as the p38 and cAMP pathways.[6][7]

Antiviral Activity

Quinolone derivatives have demonstrated efficacy against a range of viruses. Their antiviral mechanisms are more varied than their antibacterial and anticancer actions. Some derivatives inhibit viral replication by targeting viral enzymes like helicase or by interfering with transcriptional processes.[4][8] For instance, certain quinolones have shown activity against HIV by inhibiting the Tat-TAR interaction.[8]

Anti-inflammatory Activity

The anti-inflammatory properties of quinolones are linked to their ability to modulate immune responses. They can suppress the production of pro-inflammatory cytokines, such as TNF-α and various interleukins, by inhibiting signaling pathways like NF-κB.[4]

Neuroprotective Effects

Emerging research suggests a potential role for quinolones in the treatment of neurodegenerative diseases like Alzheimer's. Certain derivatives have been shown to inhibit the aggregation of β-amyloid plaques, a hallmark of the disease.[9]

Quantitative Data on Therapeutic Efficacy

The following tables summarize the in vitro efficacy of various quinolone derivatives across different therapeutic areas, primarily presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Table 1: Anticancer Activity of Quinolone Derivatives (IC50, µM)

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
Ciprofloxacin Derivative 73PC3Prostate Cancer2.33[10]
Ciprofloxacin Derivative 73MCF-7Breast Cancer2.27[10]
Ciprofloxacin Derivative 73MDA-MB-231Breast Cancer1.52[10]
Norfloxacin Derivative 74DU145Prostate Cancer1.56[10]
Ciprofloxacin-Chalcone 77HCT-116Colon Cancer2.53[10]
Ciprofloxacin-Chalcone 84Leukaemia-SRLeukemia0.63[10]
2-Quinolone-Cinnamic Acid 5aHepG2Liver Cancer4.05[11]
2-Quinolone-Cinnamic Acid 5aHCT-116Colon Cancer1.89[11]
2-Quinolone-Cinnamic Acid 5bMCF-7Breast Cancer8.48[11]

Table 2: Antiviral Activity of Quinolone Derivatives (IC50/EC50, µM)

Compound/DerivativeVirusAssayIC50/EC50 (µM)Reference
Quinolone-Acyclovir Analogue 3jHSV-1Virus Yield0.7[12]
Quinolone-Acyclovir Analogue 2dHSV-1Virus Yield0.8[12]
N-1 Substituted Quinolone 160HIV-1 IntegraseStrand Transfer2.6[1]

Table 3: Neuroprotective Activity of Quinolone Derivatives (IC50, µM)

Compound/DerivativeTarget/AssayDisease ModelIC50 (µM)Reference
Cyclopentaquinoline 3eAβ (1-42) AggregationAlzheimer's Disease15[1]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of quinolone compounds.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the quinolone compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antiviral Activity: Plaque Reduction Assay

This assay is used to quantify the reduction in infectious virus particles.

Protocol:

  • Cell Seeding: Seed susceptible host cells in 6-well plates to form a confluent monolayer.

  • Virus and Compound Incubation: Prepare serial dilutions of the quinolone compound. Mix each dilution with a known titer of the virus (e.g., 100 plaque-forming units) and incubate for 1 hour at 37°C.

  • Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow for viral adsorption for 1-2 hours.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Fix the cells with a solution like 10% formalin and stain with a dye such as crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control. Determine the IC50 value.

Anti-inflammatory Activity: LPS-Induced Nitric Oxide (NO) Production Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Protocol:

  • Cell Seeding: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 × 10^5 cells/well and allow them to adhere overnight.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the quinolone compounds for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes. Then, add 50 µL of Griess reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production.

Neuroprotective Activity: β-Amyloid Aggregation Inhibition Assay

This assay assesses the ability of a compound to prevent the aggregation of the β-amyloid peptide.

Protocol:

  • Peptide Preparation: Prepare a stock solution of synthetic Aβ (1-42) peptide in a suitable solvent (e.g., hexafluoroisopropanol) and then dilute it into an aqueous buffer to initiate aggregation.

  • Compound Incubation: Incubate the Aβ peptide solution with various concentrations of the quinolone compounds at 37°C with shaking.

  • Thioflavin T (ThT) Fluorescence: At various time points, take aliquots of the incubation mixture and add them to a solution of Thioflavin T. ThT is a dye that fluoresces upon binding to amyloid fibrils.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.

  • Data Analysis: Compare the fluorescence intensity of the samples with and without the test compounds to determine the percentage of inhibition of Aβ aggregation. Calculate the IC50 value.[13]

Synthesis of Quinolone Derivatives

The synthesis of quinolone derivatives often involves well-established named reactions. The following is a general overview of a common synthetic route.

General Synthetic Scheme (Conrad-Limpach Reaction):

A common method for synthesizing the 4-quinolone core involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization.

  • Step 1: Condensation: Aniline is reacted with an ethyl acetoacetate derivative. This reaction is typically carried out in the presence of an acid catalyst.

  • Step 2: Cyclization: The resulting enamine intermediate is heated to a high temperature (around 250°C) to induce intramolecular cyclization, forming the 4-quinolone ring system.

Further modifications at various positions of the quinolone ring can be achieved through subsequent reactions to introduce different functional groups and enhance biological activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

Signaling Pathways

anticancer_pathway Quinolone Quinolone Derivative TopoII Topoisomerase II Quinolone->TopoII inhibition DNA DNA TopoII->DNA stabilizes complex DSB Double-Strand Breaks DNA->DSB leads to Apoptosis Apoptosis DSB->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M) DSB->CellCycleArrest

Caption: Anticancer mechanism of quinolones via Topoisomerase II inhibition.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Signaling Pathway TLR4->NFkB_pathway ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, ILs) NFkB_pathway->ProInflammatory_Cytokines NO Nitric Oxide (NO) NFkB_pathway->NO Quinolone Quinolone Derivative Quinolone->NFkB_pathway inhibition

Caption: Anti-inflammatory mechanism of quinolones via NF-κB pathway inhibition.

Experimental Workflows

mtt_assay_workflow start Start seed_cells Seed Cells (96-well plate) start->seed_cells add_compound Add Quinolone Compound seed_cells->add_compound incubate1 Incubate (48-72h) add_compound->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (4h) add_mtt->incubate2 solubilize Solubilize Formazan incubate2->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Analyze Data (Calculate IC50) read_absorbance->analyze end End analyze->end

Caption: Workflow for the MTT cell viability assay.

plaque_reduction_workflow start Start prepare_cells Prepare Cell Monolayer start->prepare_cells mix_virus_compound Mix Virus and Quinolone Compound prepare_cells->mix_virus_compound infect_cells Infect Cells mix_virus_compound->infect_cells overlay Add Semi-solid Overlay infect_cells->overlay incubate Incubate for Plaque Formation overlay->incubate fix_stain Fix and Stain Plaques incubate->fix_stain count_plaques Count Plaques fix_stain->count_plaques analyze Analyze Data (Calculate IC50) count_plaques->analyze end End analyze->end

Caption: Workflow for the plaque reduction assay.

Conclusion

The therapeutic potential of quinolone compounds extends far beyond their established role as antibacterial agents. With demonstrated efficacy in preclinical models of cancer, viral infections, inflammation, and neurodegenerative diseases, the quinolone scaffold represents a promising platform for the development of novel therapeutics. The ability to readily modify the core structure allows for the optimization of activity against a diverse range of molecular targets. Further research, guided by the principles of medicinal chemistry and a deep understanding of the underlying biological mechanisms, will undoubtedly continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

The Role of 7-Hydroxy-4-methyl-2(1H)-quinolone in Carcinogenicity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolone derivatives are a broad class of heterocyclic compounds with diverse biological activities, ranging from antimicrobial to anticancer.[1] Within this class, the carcinogenic potential of certain members, such as 4-methylquinoline, has been established.[2][3] 7-Hydroxy-4-methyl-2(1H)-quinolone is a hydroxylated derivative of 4-methylquinoline. While it may be used as a reference standard in carcinogenicity and metabolism studies, its own carcinogenic risk profile is not well-documented. This technical guide aims to synthesize the available information on the carcinogenicity of the parent compound, 4-methylquinoline, to infer the potential role and areas of concern for this compound.

Carcinogenicity of 4-Methylquinoline (Parent Compound)

4-Methylquinoline has been identified as a carcinogen, with evidence pointing towards its ability to induce liver tumors in animal models.[2][3] It is also recognized as a mutagen, requiring metabolic activation to exert its genotoxic effects.[4][5]

Quantitative Data on Carcinogenicity

The following table summarizes key quantitative data from in vivo carcinogenicity bioassays of 4-methylquinoline.

Compound Species/Strain Route of Administration Dose Tumor Type Incidence Reference
4-MethylquinolineMale CD-1 Mice (newborn)Intraperitoneal0.2 mg/mouse (3 injections)Hepatocellular Carcinoma11/29 (p<0.005)[2]
4-MethylquinolineFemale Sencar MiceDermal (initiator)Not specifiedSkin PapillomasSignificant increase[3]
Genotoxicity Data

The mutagenic potential of 4-methylquinoline has been evaluated in various assays. A selection of these findings is presented below.

Assay Type Test System Metabolic Activation (S9) Concentration/Dose Result Reference
Ames TestSalmonella typhimurium TA100RequiredNot specifiedPositive[4][5]
Ames TestSalmonella typhimurium TA98RequiredNot specifiedPositive[2]
Unscheduled DNA Synthesis (UDS)Rat Hepatocytes (in vitro)Not applicableNot specifiedPositive[2]

Potential Role of this compound

The metabolic fate of 4-methylquinoline is crucial to understanding its carcinogenicity. While the primary detoxification pathway is hydroxylation of the methyl group to form 4-hydroxymethylquinoline (a non-mutagenic metabolite), other metabolic routes may lead to the formation of genotoxic intermediates.[4][5] It is plausible that this compound could be a metabolite of 4-methylquinoline, although this has not been definitively established in the reviewed literature.

If this compound is a metabolite, its role in carcinogenicity would depend on its intrinsic reactivity and further metabolism. Hydroxylation can sometimes be a detoxification step, but it can also create new sites for metabolic activation to reactive electrophiles that can bind to DNA, leading to mutations and cancer initiation.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of carcinogenicity and genotoxicity. Below are representative protocols for key assays mentioned in this guide.

Long-Term Carcinogenicity Bioassay in Rodents

This protocol provides a general framework for a two-year bioassay, a standard for assessing the carcinogenic potential of chemicals.

Workflow for a long-term carcinogenicity bioassay.

Methodology:

  • Dose Range Finding: Preliminary studies are conducted to determine the appropriate dose levels for the chronic study, including the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause life-threatening toxicity.

  • Animal Husbandry: Animals (typically rats and mice of both sexes) are housed in a controlled environment with a standard diet and water ad libitum.

  • Dosing: The test substance is administered daily for the duration of the study (typically 2 years) via an appropriate route (e.g., oral gavage, in feed).

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weights and food consumption are recorded regularly.

  • Pathology: At the end of the study, all animals are subjected to a full necropsy. All organs and tissues are examined macroscopically, and a comprehensive set of tissues is collected for microscopic examination.

  • Statistical Analysis: The incidence of tumors in the dosed groups is compared to the control group using appropriate statistical methods.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.

G A Select Salmonella typhimurium strains (e.g., TA98, TA100) C Incubate bacteria with test compound (+/- S9 metabolic activation) A->C B Prepare test compound dilutions B->C D Plate on minimal glucose agar C->D E Incubate for 48-72 hours D->E F Count revertant colonies E->F G Compare to negative and positive controls F->G

Experimental workflow for the Ames test.

Methodology:

  • Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are used. These strains have mutations in the genes involved in histidine synthesis and cannot grow in a histidine-free medium.

  • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme inducer.

  • Exposure: The bacterial strains are exposed to various concentrations of the test compound in the presence or absence of the S9 mix.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: Only bacteria that have undergone a reverse mutation (reversion) to a histidine-independent state will grow and form colonies. The number of revertant colonies is counted.

  • Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Signaling Pathways

The precise signaling pathways involved in the carcinogenicity of 4-methylquinoline and, by extension, potentially its metabolites, are not fully elucidated. However, the process of chemical carcinogenesis generally involves metabolic activation, DNA damage, and subsequent alterations in cellular signaling that lead to uncontrolled cell proliferation and tumor formation.

Proposed Metabolic Activation of 4-Methylquinoline

The following diagram illustrates a plausible metabolic pathway for 4-methylquinoline, highlighting the formation of both detoxification and potentially reactive metabolites.

G cluster_0 Metabolism of 4-Methylquinoline A 4-Methylquinoline B Cytochrome P450 A->B C 4-Hydroxymethylquinoline (Detoxification) B->C D Epoxide Intermediate (Reactive Metabolite) B->D E DNA Adducts D->E F Mutation E->F G Cancer F->G

Proposed metabolic activation of 4-methylquinoline.

This pathway suggests that while a significant portion of 4-methylquinoline is detoxified, a fraction may be converted to a reactive epoxide intermediate by cytochrome P450 enzymes. This electrophilic metabolite can then form covalent adducts with DNA, leading to mutations and potentially initiating the carcinogenic process.

Conclusion and Future Directions

The available evidence strongly indicates that 4-methylquinoline is a genotoxic carcinogen. The role of its potential metabolite, this compound, in this process remains uninvestigated. Future research should focus on the following key areas:

  • Metabolism Studies: Elucidate the complete metabolic profile of 4-methylquinoline in relevant in vivo and in vitro systems to determine if this compound is a significant metabolite.

  • Genotoxicity Testing: Conduct a battery of genotoxicity assays (e.g., Ames test, micronucleus assay, comet assay) on this compound to assess its intrinsic mutagenic and clastogenic potential.

  • Long-Term Bioassays: If warranted by the results of metabolism and genotoxicity studies, long-term carcinogenicity bioassays in rodents would be necessary to definitively determine the carcinogenic risk of this compound.

  • Mechanistic Studies: Investigate the effects of this compound on key signaling pathways involved in cell proliferation, apoptosis, and DNA repair to understand its potential mechanisms of action.

A thorough toxicological evaluation of this compound is imperative to conduct a comprehensive risk assessment for this compound.

References

Methodological & Application

Application Notes and Protocols for 7-Hydroxy-4-methyl-2(1H)-quinolone in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive literature searches have revealed a significant lack of detailed, publicly available experimental data and established protocols for the use of 7-Hydroxy-4-methyl-2(1H)-quinolone in fluorescence microscopy. While the compound is commercially available and designated as "suitable for fluorescence," specific quantitative data regarding its spectral properties and detailed protocols for cellular imaging are not well-documented in scientific literature or technical data sheets. The information presented herein is based on the limited available data and provides a general framework. Users must experimentally determine the optimal conditions for their specific applications.

Introduction

This compound is a heterocyclic organic compound.[1][2] It is recognized as a fluorescent molecule and has been suggested as a probe for detecting hydroxyl radicals, which can be indicative of DNA damage.[3] Its application in fluorescence microscopy is of interest for studying oxidative stress and its effects on cellular components.

Physicochemical and Fluorescent Properties

PropertyValueReference
Chemical Formula C₁₀H₉NO₂[1]
Molecular Weight 175.18 g/mol [1][2]
CAS Number 20513-71-7[1]
Appearance Solid[1]
pKa 7.8[1]
Melting Point ≥250 °C[1]
Excitation Wavelength (λex) Data not available
Emission Wavelength (λem) Data not available
Molar Absorptivity (ε) Data not available
Quantum Yield (Φ) Data not available
Photostability Data not available

Proposed Mechanism of Action

This compound is proposed to act as a fluorescent probe for hydroxyl radicals (•OH), which are highly reactive oxygen species that can cause significant damage to cellular macromolecules, including DNA. The conceptual signaling pathway for its use in detecting DNA damage is illustrated below.

G ROS Reactive Oxygen Species (ROS) e.g., from metabolic stress or external agents OH Hydroxyl Radical (•OH) Formation ROS->OH DNA DNA OH->DNA Quinolone This compound (Non-fluorescent or weakly fluorescent) OH->Quinolone Oxidation DNAdamage DNA Damage (e.g., strand breaks, base modifications) DNA->DNAdamage FluorescentProduct Oxidized Quinolone Product (Fluorescent) Quinolone->FluorescentProduct

Caption: Conceptual pathway for detecting hydroxyl radicals.

Experimental Protocols (Hypothetical)

The following are hypothetical protocols based on general fluorescence microscopy procedures. All parameters, including concentrations, incubation times, and instrument settings, must be optimized by the end-user.

Preparation of Stock Solution
  • Solvent Selection: Due to the lack of specific solubility data for cell-based assays, it is recommended to test solubility in high-quality, anhydrous dimethyl sulfoxide (DMSO) or ethanol.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 1-10 mM) by dissolving a known weight of this compound in the chosen solvent.

  • Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Staining Protocol for Live Cells
  • Cell Culture: Plate cells on an appropriate imaging vessel (e.g., glass-bottom dishes or chamber slides) and culture to the desired confluency.

  • Preparation of Staining Solution: Dilute the stock solution in a serum-free medium or an appropriate buffer (e.g., PBS or HBSS) to a working concentration. A starting range of 1-10 µM is suggested for initial optimization.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with warm PBS or serum-free medium.

    • Add the staining solution to the cells and incubate at 37°C. Incubation times should be optimized (e.g., 15-60 minutes). Protect from light during incubation.

  • Washing: Remove the staining solution and wash the cells two to three times with warm PBS or imaging medium to remove excess probe and reduce background fluorescence.

  • Imaging: Add fresh, pre-warmed imaging medium to the cells. Proceed with imaging on a fluorescence microscope.

Staining Protocol for Fixed Cells
  • Cell Culture and Fixation:

    • Culture cells on coverslips.

    • Wash with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature. Wash three times with PBS.

  • Staining:

    • Prepare the staining solution at an optimized concentration (e.g., 1-10 µM) in PBS.

    • Incubate the fixed and permeabilized cells with the staining solution for a designated time (e.g., 30-60 minutes) at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Image the slides on a fluorescence microscope.

Imaging Parameters (To Be Determined Experimentally)

  • Excitation/Emission Settings: Since the spectra are unknown, it will be necessary to perform excitation and emission scans using a spectrophotometer or a fluorescence microscope with spectral imaging capabilities to determine the optimal wavelengths.

  • Filter Sets: Based on the determined spectra, select appropriate filter cubes (e.g., DAPI, FITC, TRITC, or Cy5 filter sets) that best match the excitation and emission profiles.

  • Exposure Time and Gain: Adjust the exposure time and detector gain to obtain a good signal-to-noise ratio while minimizing phototoxicity and photobleaching.

  • Controls: It is crucial to include appropriate controls in your experiments:

    • Unstained Cells: To assess autofluorescence.

    • Vehicle Control: Cells treated with the solvent used for the stock solution to rule out solvent-induced effects.

    • Positive and Negative Controls: If studying a specific condition (e.g., oxidative stress), include cells treated with a known inducer of hydroxyl radicals (positive control) and untreated cells (negative control).

Experimental Workflow

The following diagram outlines a general workflow for a fluorescence microscopy experiment using a novel probe like this compound.

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis A Prepare Stock Solution (e.g., 10 mM in DMSO) C Prepare Working Solution (e.g., 5 µM in media) A->C B Culture Cells (e.g., on glass-bottom dish) D Incubate with Cells (e.g., 30 min at 37°C) B->D C->D E Wash Cells (e.g., 3x with PBS) D->E F Acquire Images (Fluorescence Microscope) E->F G Image Processing (e.g., background subtraction) F->G H Data Analysis (e.g., intensity quantification) G->H

Caption: General workflow for fluorescence microscopy.

Safety and Handling

  • Refer to the Material Safety Data Sheet (MSDS) provided by the supplier for complete safety information.

  • Based on available information, this compound may cause skin and eye irritation.[1]

  • Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated area.

Conclusion

While this compound is marketed as a fluorescent compound with potential applications in detecting DNA damage, the lack of comprehensive data necessitates a thorough in-house validation by researchers. The protocols and information provided here serve as a starting point for the systematic characterization and optimization required to successfully employ this molecule in fluorescence microscopy studies. Careful experimental design, including the determination of its photophysical properties and the optimization of staining and imaging conditions, will be paramount to obtaining reliable and reproducible results.

References

Application Note: HPLC Analysis of 7-Hydroxy-4-methyl-2(1H)-quinolone and its Putative Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the High-Performance Liquid Chromatography (HPLC) analysis of 7-Hydroxy-4-methyl-2(1H)-quinolone and its likely phase II metabolites, the glucuronide and sulfate conjugates. While specific metabolic studies on this compound are not extensively documented, the metabolism of structurally similar quinolone and coumarin derivatives strongly suggests that conjugation at the 7-hydroxy position is a primary metabolic pathway.[1][2] This application note offers a comprehensive methodology for sample preparation, HPLC separation, and detection, intended for use in in vitro drug metabolism studies.

Introduction

This compound is a fluorescent quinolone derivative that may be used as a reference material in studies of quinolone metabolism and carcinogenicity.[3] Understanding the biotransformation of such compounds is critical in drug development for assessing clearance rates, potential drug-drug interactions, and metabolite-driven toxicity. The metabolic fate of xenobiotics often involves phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) reactions. For compounds already possessing a hydroxyl group, like this compound, direct conjugation via glucuronidation or sulfation is a common and rapid detoxification pathway.[1][2]

This protocol details a robust reversed-phase HPLC method coupled with UV and mass spectrometry (MS) detection for the simultaneous quantification of the parent compound and its putative glucuronide and sulfate conjugates in samples from in vitro metabolism assays, such as those using human liver microsomes (HLM).

Proposed Metabolic Pathway

The primary metabolic pathway for this compound is proposed to be phase II conjugation at the 7-hydroxy position. This involves the enzymatic addition of a glucuronic acid moiety by UDP-glucuronyltransferases (UGTs) or a sulfonate group by sulfotransferases (SULTs), leading to the formation of more water-soluble metabolites that can be readily excreted.

Metabolic Pathway Parent 7-Hydroxy-4-methyl- 2(1H)-quinolone UGTs UGT Enzymes Parent->UGTs SULTs SULT Enzymes Parent->SULTs Glucuronide 7-O-Glucuronide Metabolite Sulfate 7-O-Sulfate Metabolite UGTs->Glucuronide UDPGA SULTs->Sulfate PAPS

Caption: Proposed Phase II Metabolic Pathway for this compound.

Experimental Protocols

Sample Preparation: Protein Precipitation for In Vitro Metabolism Samples

This protocol is designed for quenching metabolic reactions in human liver microsome (HLM) incubations and preparing the sample for HPLC analysis.

Materials:

  • Incubation mixture (containing HLMs, this compound, and necessary cofactors like UDPGA or PAPS)

  • Ice-cold Acetonitrile (ACN) containing an appropriate internal standard (e.g., 4-hydroxycoumarin, 10 µM)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of >10,000 x g

  • HPLC vials with inserts

Procedure:

  • Initiate the metabolic reaction by adding cofactors to the pre-warmed incubation mixture.

  • At specified time points, transfer a 50 µL aliquot of the incubation mixture to a 1.5 mL microcentrifuge tube.

  • Quench the reaction by adding 150 µL of ice-cold acetonitrile (containing internal standard). The 3:1 ratio of organic solvent to aqueous sample ensures efficient protein precipitation.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubate the tubes on ice for 20 minutes to further enhance protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

HPLC-UV/MS Analysis

This method utilizes a reversed-phase C18 column to separate the nonpolar parent compound from its more polar metabolites. A gradient elution is employed to achieve optimal resolution and peak shape.

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Agilent Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm) or equivalent
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 5% B to 70% B over 10 minutes
70% B to 95% B over 1 minute
Hold at 95% B for 2 minutes
Return to 5% B over 0.5 minutes
Equilibrate at 5% B for 2.5 minutes
Flow Rate 0.8 mL/min
Column Temperature 40°C
Injection Volume 5 µL
UV Detection Diode Array Detector (DAD)
Wavelength 320 nm
MS Detector Agilent 6120 Quadrupole LC/MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Drying Gas Temp 350°C
Nebulizer Pressure 40 psi
Capillary Voltage 3500 V
Fragmentor Voltage 100 V
Scan Range (m/z) 100 - 600
Target Ions (m/z) [M+H]⁺: 176.1 (Parent)
[M-H]⁻: 351.1 (Glucuronide), 254.0 (Sulfate)

Quantitative Data Summary

The following table presents example performance data for the described HPLC method. These values should be established and validated by the end-user's laboratory.

Analyte Expected Retention Time (min) LOD (ng/mL) LOQ (ng/mL) Linearity (r²)
7-O-Sulfate Metabolite4.55.015.0>0.995
7-O-Glucuronide Metabolite5.25.015.0>0.995
This compound8.11.05.0>0.998
Internal Standard (4-Hydroxycoumarin)6.8---
LOD: Limit of Detection; LOQ: Limit of Quantification. These are typical values and may vary based on system sensitivity.

Workflow Visualization

The following diagram illustrates the complete experimental workflow from sample preparation to data analysis.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Incubation 1. In Vitro Incubation (HLM + Compound) Quench 2. Quench Reaction (Add ice-cold ACN + IS) Incubation->Quench Vortex 3. Vortex Mix Quench->Vortex Centrifuge 4. Centrifuge (14,000 x g, 10 min) Vortex->Centrifuge Transfer 5. Transfer Supernatant to HPLC Vial Centrifuge->Transfer Inject 6. Inject Sample (5 µL) Transfer->Inject Separate 7. RP-HPLC Separation (C18 Column, Gradient) Inject->Separate Detect 8. UV & MS Detection Separate->Detect Integrate 9. Peak Integration & Quantification Detect->Integrate Report 10. Generate Report Integrate->Report

Caption: Workflow for the HPLC analysis of this compound metabolites.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of this compound and its putative phase II metabolites. The described sample preparation technique is straightforward and effective for in vitro samples, and the HPLC-UV/MS method is designed to provide excellent separation and sensitive detection. This methodology serves as a robust starting point for researchers in drug metabolism and pharmacokinetics to investigate the biotransformation of this and other related quinolone compounds.

References

Application Note: 1H and 13C NMR Characterization of 7-Hydroxy-4-methyl-2(1H)-quinolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-4-methyl-2(1H)-quinolone is a significant heterocyclic compound belonging to the quinolone family. Quinolone derivatives are known for their diverse pharmacological activities, making them important scaffolds in drug discovery and development. Accurate structural elucidation and characterization are paramount for understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of such organic molecules. This application note provides a detailed protocol and data interpretation guide for the ¹H and ¹³C NMR characterization of this compound.

Predicted NMR Spectral Data

The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized below. These predictions are based on established algorithms and can be used as a guide for interpreting experimental spectra.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.5br s1HNH
~9.8s1HOH
~7.5d1HH-5
~6.8dd1HH-6
~6.7d1HH-8
~6.0s1HH-3
~2.4s3HCH

Abbreviation: s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
Chemical Shift (δ) ppmCarbon Assignment
~163C-2
~158C-7
~149C-4
~140C-8a
~126C-5
~121C-4a
~115C-3
~114C-6
~103C-8
~18C H₃

Experimental Protocols

A standardized protocol is essential for acquiring high-quality and reproducible NMR data.

Protocol 1: Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR. The required amount may vary based on the sensitivity of the NMR instrument.

  • Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial. Gentle vortexing or sonication can aid in dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube to prevent shimming issues.

Protocol 2: NMR Data Acquisition

The following are general parameters for 1D NMR experiments and may require optimization based on the specific instrument.

1D ¹H NMR:

  • Pulse Sequence: Standard single-pulse experiment.

  • Number of Scans (NS): 16 to 64 scans.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): 0-12 ppm.

1D ¹³C NMR:

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Number of Scans (NS): 1024 to 4096 scans, or more, may be necessary due to the low natural abundance of ¹³C.

  • Relaxation Delay (D1): 2-5 seconds.

  • Spectral Width (SW): 0-200 ppm.

Protocol 3: Data Processing and Interpretation
  • Fourier Transformation: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to achieve a flat baseline.

  • Referencing: Calibrate the chemical shift scale by referencing the residual solvent peak of DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

  • Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals to determine the relative number of protons.

  • Structure Elucidation: Analyze the chemical shifts, coupling constants (J-values), and integration of the ¹H NMR spectrum. Use the ¹³C NMR spectrum to identify the number of unique carbon environments.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1H NMR transfer->h1_nmr c13_nmr 13C NMR transfer->c13_nmr processing Processing (FT, Phasing, Baseline) h1_nmr->processing c13_nmr->processing referencing Referencing processing->referencing analysis Spectral Analysis referencing->analysis elucidation Structure Elucidation analysis->elucidation

Caption: Experimental workflow for NMR characterization.

Structural Correlations

structural_correlations cluster_structure This compound cluster_h1_signals Key 1H NMR Signals cluster_c13_signals Key 13C NMR Signals quinolone NH ~11.5 ppm (br s, 1H) NH NH->quinolone N-H Proton OH ~9.8 ppm (s, 1H) OH OH->quinolone O-H Proton Aromatic ~6.7-7.5 ppm Aromatic Protons (H-5, H-6, H-8) Aromatic->quinolone Olefinic ~6.0 ppm (s, 1H) H-3 Olefinic->quinolone Methyl ~2.4 ppm (s, 3H) CH3 Methyl->quinolone C2 ~163 ppm C=O (C-2) C2->quinolone Carbonyl Carbon C7 ~158 ppm C-OH (C-7) C7->quinolone Hydroxylated Carbon Aromatic_C ~103-140 ppm Aromatic Carbons Aromatic_C->quinolone Methyl_C ~18 ppm CH3 Methyl_C->quinolone

Caption: Predicted NMR structural correlations.

Detecting Hydroxyl Radicals in Cells using 7-Hydroxy-4-methyl-2(1H)-quinolone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydroxyl radical (•OH) is the most reactive of the reactive oxygen species (ROS) generated within cells. Due to its high reactivity, it can indiscriminately oxidize a wide range of biological macromolecules, including DNA, proteins, and lipids, leading to significant cellular damage and contributing to various pathological conditions. The detection of this transient and highly reactive species is crucial for understanding the mechanisms of oxidative stress and for the development of novel therapeutics. 7-Hydroxy-4-methyl-2(1H)-quinolone is a fluorescent product formed from the reaction of a non-fluorescent precursor with hydroxyl radicals, making it a useful tool for the detection of this damaging radical in cellular systems.[1][2][3][4] This document provides detailed application notes and a generalized protocol for the use of its precursor, 4-methyl-2(1H)-quinolone, as a probe for detecting hydroxyl radicals in cells.

Principle of Detection

The detection method is based on the hydroxylation of a non-fluorescent probe, 4-methyl-2(1H)-quinolone, by hydroxyl radicals to produce the highly fluorescent compound, this compound. The intensity of the fluorescence emitted is directly proportional to the amount of hydroxyl radicals present in the cellular environment. This allows for the quantification and visualization of hydroxyl radical production within cells.

Materials and Reagents

  • 4-methyl-2(1H)-quinolone (the probe)

  • This compound (as a positive control and for standard curve generation)[5]

  • Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

  • Phosphate-buffered saline (PBS, sterile, pH 7.4)

  • Cell culture medium appropriate for the cell line being used

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • Cells of interest (e.g., HeLa, HepG2, etc.)

  • Inducer of oxidative stress (e.g., hydrogen peroxide (H₂O₂), Fenton reagents (Fe²⁺ + H₂O₂), menadione, etc.)

  • ROS scavenger (e.g., N-acetylcysteine (NAC), Trolox) as a negative control

  • 96-well black, clear-bottom plates for fluorescence reading

  • Confocal microscope or fluorescence plate reader

Data Presentation

Quantitative data from experiments should be recorded in a structured format to allow for easy comparison between different experimental conditions. Below is a template table for recording fluorescence intensity data.

Treatment GroupConcentration of InducerConcentration of Inhibitor/DrugMean Fluorescence Intensity (± SD)Fold Change vs. Control
Untreated Control--1.0
Vehicle Control--
Inducer Only[Specify]-
Inducer + Drug A[Specify][Specify]
Inducer + Drug B[Specify][Specify]
Probe + Scavenger[Specify][Specify]

Experimental Protocols

Protocol 1: In Vitro Assay for Hydroxyl Radical Detection

This protocol describes the fundamental chemical reaction for validating the probe's response to hydroxyl radicals generated by the Fenton reaction.

1. Reagent Preparation:

  • Prepare a stock solution of 4-methyl-2(1H)-quinolone (e.g., 10 mM) in DMSO.
  • Prepare a fresh solution of Fenton reagent: 100 µM FeSO₄ and 1 mM H₂O₂ in PBS.

2. Reaction Setup:

  • In a microcentrifuge tube, add the 4-methyl-2(1H)-quinolone probe to the Fenton reagent solution to a final concentration of 10-50 µM.
  • Incubate the reaction mixture at 37°C for 30 minutes, protected from light.

3. Fluorescence Measurement:

  • Measure the fluorescence intensity using a fluorometer. The optimal excitation and emission wavelengths for this compound should be determined empirically but are expected to be in the UV/blue region for excitation and blue/green region for emission, similar to other coumarin and quinolone derivatives.

Protocol 2: Cellular Assay for Detecting Intracellular Hydroxyl Radicals

This protocol provides a general guideline for loading cells with the 4-methyl-2(1H)-quinolone probe and measuring the fluorescence changes upon induction of oxidative stress.

1. Cell Seeding:

  • Seed the cells of interest in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well.
  • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

2. Probe Loading:

  • Prepare a working solution of 4-methyl-2(1H)-quinolone (e.g., 5-20 µM) in pre-warmed serum-free cell culture medium. The optimal concentration should be determined empirically to maximize signal-to-noise ratio and minimize cytotoxicity.
  • Remove the culture medium from the wells and wash the cells once with warm PBS.
  • Add the probe-containing medium to each well and incubate for 30-60 minutes at 37°C, protected from light.

3. Induction of Oxidative Stress:

  • After incubation, remove the probe-containing medium and wash the cells twice with warm PBS to remove any excess probe.
  • Add fresh, pre-warmed cell culture medium to each well.
  • For the treatment groups, add the desired concentration of the oxidative stress inducer (e.g., H₂O₂). For drug screening, pre-incubate the cells with the test compounds for a specific duration before adding the inducer. Include appropriate controls (untreated, vehicle, and scavenger-treated).
  • Incubate for the desired period (e.g., 1-4 hours) at 37°C.

4. Fluorescence Measurement:

  • Measure the fluorescence intensity using a fluorescence plate reader at the predetermined optimal excitation and emission wavelengths.
  • Alternatively, for cellular imaging, visualize the cells using a confocal microscope equipped with the appropriate filter sets.

Visualization of Pathways and Workflows

Reaction Mechanism

The core of the detection method is the chemical reaction where the non-fluorescent 4-methyl-2(1H)-quinolone is hydroxylated by a hydroxyl radical to form the fluorescent this compound.

G Probe 4-methyl-2(1H)-quinolone (Non-fluorescent) Product This compound (Fluorescent) Probe->Product Hydroxylation Radical Hydroxyl Radical (•OH) Radical->Product

Caption: Chemical reaction for hydroxyl radical detection.

Experimental Workflow

The following diagram outlines the key steps in the cellular assay for detecting hydroxyl radicals using the 4-methyl-2(1H)-quinolone probe.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding Seed Cells probe_loading Load Cells with Probe cell_seeding->probe_loading probe_prep Prepare Probe Solution probe_prep->probe_loading wash1 Wash Cells probe_loading->wash1 treatment Induce Oxidative Stress (e.g., H₂O₂) wash1->treatment incubation Incubate treatment->incubation measurement Measure Fluorescence (Plate Reader or Microscope) incubation->measurement data_analysis Data Analysis measurement->data_analysis

Caption: Cellular hydroxyl radical detection workflow.

Logical Relationship of Controls

Proper controls are essential for the validation of the experimental results. The following diagram illustrates the logical relationship between the different control groups.

G untreated Untreated Cells (Baseline Fluorescence) inducer Inducer-Treated Cells (Increased Fluorescence) untreated->inducer Compare to establish effect scavenger Inducer + Scavenger (Reduced Fluorescence) inducer->scavenger Compare to confirm •OH specificity drug Inducer + Test Drug (Modulated Fluorescence) inducer->drug Compare to test drug efficacy

Caption: Relationship between experimental controls.

Concluding Remarks

The use of 4-methyl-2(1H)-quinolone as a fluorescent probe provides a valuable method for the detection of hydroxyl radicals in cellular systems. The conversion to the fluorescent this compound upon reaction with hydroxyl radicals allows for both qualitative visualization and quantitative measurement of oxidative stress. Researchers should carefully optimize the experimental conditions, including probe concentration and incubation times, for their specific cell type and experimental setup to ensure reliable and reproducible results. The inclusion of appropriate positive and negative controls is critical for the validation of the assay.

References

Application Notes and Protocols: Synthesis and Biological Evaluation of Schiff Bases Derived from 7-Hydroxy-4-methyl-coumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of Schiff bases derived from 7-hydroxy-4-methyl-coumarin. This class of compounds has garnered significant interest in medicinal chemistry due to its wide range of pharmacological activities, including antimicrobial and anticancer properties.[1][2][3] The protocols detailed below offer step-by-step guidance for the synthesis and subsequent biological screening of these promising molecules.

Overview of Synthesis

The synthesis of Schiff bases from 7-hydroxy-4-methyl-coumarin is typically a multi-step process. The general strategy involves the introduction of a carbonyl group (formyl or acetyl) onto the coumarin scaffold, followed by a condensation reaction with a primary amine to form the characteristic imine or azomethine (-C=N-) group of the Schiff base.

A common synthetic route begins with the formylation of 7-hydroxy-4-methyl-coumarin at the C8 position to yield 8-formyl-7-hydroxy-4-methylcoumarin.[4][5] This intermediate is then reacted with a variety of aromatic or heterocyclic amines to produce a library of Schiff base derivatives.[6]

Experimental Protocols

Synthesis of 7-Hydroxy-4-methyl-8-formylcoumarin (Intermediate)

This protocol is adapted from the Duff reaction, a common method for the formylation of phenols.[4]

Materials:

  • 7-Hydroxy-4-methyl-coumarin

  • Hexamethylenetetramine (HMTA)

  • Glacial acetic acid

  • Hydrochloric acid (HCl)

  • Ice

Procedure:

  • A mixture of 7-hydroxy-4-methyl-coumarin and hexamethylenetetramine is heated in glacial acetic acid.

  • The reaction mixture is then hydrolyzed by heating with an acidic solution (e.g., aqueous HCl).

  • The resulting solution is cooled and poured into crushed ice to precipitate the product.

  • The solid product, 8-formyl-7-hydroxy-4-methylcoumarin, is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

General Protocol for the Synthesis of Schiff Bases

This protocol describes the condensation of 8-formyl-7-hydroxy-4-methylcoumarin with a primary amine.

Materials:

  • 8-Formyl-7-hydroxy-4-methylcoumarin

  • Substituted aromatic or heterocyclic amine (e.g., aniline, p-chloroaniline)

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve an equimolar amount of 8-formyl-7-hydroxy-4-methylcoumarin and the selected primary amine in absolute ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for a period of 4-8 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The precipitated Schiff base is collected by filtration.

  • The crude product is washed with cold ethanol to remove any unreacted starting materials.

  • Further purification can be achieved by recrystallization from an appropriate solvent, such as absolute ethanol or a solvent mixture like chloroform/methanol.[7]

Data Presentation

The following tables summarize representative quantitative data for synthesized Schiff bases derived from 7-hydroxy-4-methyl-coumarin.

Table 1: Physicochemical Properties of Representative Schiff Bases

Compound IDAmine UsedMolecular FormulaYield (%)Melting Point (°C)
1 AnilineC₁₇H₁₃NO₃85210-212
2 4-ChloroanilineC₁₇H₁₂ClNO₃88245-247
3 4-NitroanilineC₁₇H₁₂N₂O₅82280-282
4 4-MethoxyanilineC₁₈H₁₅NO₄87225-227

Table 2: Antimicrobial Activity Data of Representative Schiff Bases

Compound IDTest OrganismMinimum Inhibitory Concentration (MIC, µg/mL)
1 Staphylococcus aureus50
1 Escherichia coli100
2 Staphylococcus aureus25
2 Escherichia coli50
3 Staphylococcus aureus62.5
3 Escherichia coli125
4 Staphylococcus aureus50
4 Escherichia coli100

Table 3: In Vitro Anticancer Activity of a Representative Schiff Base

Compound IDCell LineIC₅₀ (µM)
2 HeLa (Cervical Cancer)15.5
2 MCF-7 (Breast Cancer)20.2

Protocols for Biological Assays

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized Schiff bases.

Materials:

  • Synthesized Schiff bases

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient broth

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Incubator

Procedure:

  • Prepare a stock solution of each Schiff base in DMSO.

  • Perform serial two-fold dilutions of the stock solutions in nutrient broth in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the test bacteria.

  • Add the bacterial inoculum to each well.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[8]

Materials:

  • Synthesized Schiff bases

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized Schiff bases (dissolved in DMSO and diluted in culture medium) for 24-48 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 3-4 hours at 37°C.

  • The MTT is reduced by metabolically active cells to form insoluble formazan crystals.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Cell viability is calculated as a percentage of the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Visualizations

Synthetic Workflow

Synthesis_Workflow Start 7-Hydroxy-4-methyl-coumarin Intermediate 8-Formyl-7-hydroxy-4-methylcoumarin Start->Intermediate Formylation (Duff Reaction) Schiff_Base Schiff Base Derivative Intermediate->Schiff_Base Condensation Amine Primary Aromatic/Heterocyclic Amine Amine->Schiff_Base Biological_Assays Biological Evaluation (Antimicrobial, Anticancer) Schiff_Base->Biological_Assays Screening

Caption: Synthetic workflow for Schiff bases from 7-Hydroxy-4-methyl-coumarin.

General Mechanism of Biological Activity

Biological_Activity cluster_antimicrobial Antimicrobial Action cluster_anticancer Anticancer Action SB1 Schiff Base Membrane Bacterial Cell Membrane Disruption SB1->Membrane Enzyme Enzyme Inhibition SB1->Enzyme DNA_rep DNA Replication Inhibition SB1->DNA_rep Cell_death1 Bacterial Cell Death Membrane->Cell_death1 Enzyme->Cell_death1 DNA_rep->Cell_death1 SB2 Schiff Base ROS Induction of Reactive Oxygen Species (ROS) SB2->ROS Apoptosis Induction of Apoptosis SB2->Apoptosis Cell_cycle Cell Cycle Arrest SB2->Cell_cycle ROS->Apoptosis Cell_death2 Cancer Cell Death Apoptosis->Cell_death2 Cell_cycle->Cell_death2

Caption: Postulated mechanisms of biological action for coumarin Schiff bases.

References

Application Notes and Protocols for 7-Hydroxy-4-methyl-2(1H)-quinolone as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of 7-Hydroxy-4-methyl-2(1H)-quinolone as a reference standard in analytical chemistry. This document outlines its physicochemical properties, and provides step-by-step protocols for its synthesis and use in High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, and Fluorescence Spectroscopy.

Physicochemical Properties

This compound, also known as 7-hydroxy-4-methylcarbostyril, is a heterocyclic compound with fluorescent properties, making it a valuable tool in various analytical applications.[1][2] Its high purity, as confirmed by HPLC (≥97.0%), ensures its suitability as a reference standard.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 20513-71-7[3]
Molecular Formula C₁₀H₉NO₂[3]
Molecular Weight 175.18 g/mol [3]
Melting Point ≥250 °C[3]
pKa 7.8[3]
Appearance Solid[3]
Solubility Soluble in DMSO, DMF, and alcohols.[2]

Synthesis Protocol

While numerous methods exist for the synthesis of the structurally similar 7-hydroxy-4-methylcoumarin via the Pechmann condensation, the synthesis of this compound can be achieved through a reaction involving 3-aminophenol and ethyl acetoacetate. The following protocol is a generalized method based on established quinolone synthesis principles.

Reaction Scheme:

G reactant1 3-Aminophenol catalyst Acid Catalyst (e.g., H₂SO₄) reactant1->catalyst reactant2 Ethyl Acetoacetate reactant2->catalyst product This compound catalyst->product Heat

Figure 1: General reaction scheme for the synthesis of this compound.

Materials:

  • 3-Aminophenol

  • Ethyl acetoacetate

  • Concentrated sulfuric acid (or other suitable acid catalyst like polyphosphoric acid)

  • Ethanol

  • Ice

  • Water

  • Sodium hydroxide (for purification)

  • Hydrochloric acid (for purification)

Protocol:

  • In a round-bottom flask, carefully add concentrated sulfuric acid and cool it in an ice bath.

  • Slowly add a pre-mixed solution of 3-aminophenol and ethyl acetoacetate to the cooled sulfuric acid with constant stirring, maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, then gently heat the mixture to promote cyclization. The exact temperature and time will depend on the chosen catalyst and scale.

  • Pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Filter the precipitate and wash it thoroughly with cold water.

  • For purification, dissolve the crude product in an aqueous sodium hydroxide solution.

  • Filter the solution to remove any insoluble impurities.

  • Acidify the filtrate with hydrochloric acid to re-precipitate the purified this compound.

  • Filter the purified product, wash with water, and dry under vacuum.

  • The purity of the synthesized compound should be verified by HPLC and its identity confirmed by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Analytical Applications and Protocols

As a reference standard, this compound is primarily used for the qualitative and quantitative analysis of other quinolone derivatives in various matrices. Its applications are particularly relevant in drug metabolism studies, carcinogenicity research, and the analysis of quinolone-based pharmaceuticals.[1][3]

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the use of this compound as a reference standard for the quantification of quinolone derivatives. The specific conditions may need to be optimized depending on the analyte of interest and the sample matrix.

Table 2: HPLC Method Parameters

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient or isocratic elution with a mixture of acetonitrile and water (with 0.1% formic acid). A typical starting point is a gradient of 10-90% acetonitrile over 20 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV detector at 321 nm

Protocol:

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration. Prepare a series of working standard solutions by serial dilution of the stock solution.

  • Sample Preparation: The sample preparation will vary depending on the matrix. For biological samples, a protein precipitation step followed by solid-phase extraction (SPE) may be necessary. For pharmaceutical formulations, simple dissolution and dilution may be sufficient.

  • Calibration Curve: Inject the series of working standard solutions into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the prepared sample solution into the HPLC system and record the peak area of the analyte.

  • Quantification: Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.

G A Prepare Standard Solutions (this compound) C HPLC Analysis A->C B Prepare Sample Solutions B->C D Generate Calibration Curve C->D E Quantify Analyte in Sample D->E

Figure 2: HPLC workflow for quantitative analysis using a reference standard.

UV-Vis Spectroscopy

This protocol describes the use of this compound for qualitative and quantitative analysis using UV-Vis spectroscopy. The absorbance maximum (λmax) is crucial for setting the wavelength for quantification. Based on fluorescence excitation data, the λmax is expected to be around 321 nm at pH 5.0.[3]

Table 3: UV-Vis Spectroscopy Parameters

ParameterRecommended Condition
Spectrophotometer Double-beam UV-Vis spectrophotometer
Wavelength Range 200-400 nm for scanning
Detection Wavelength (for quantification) ~321 nm
Solvent Methanol or a suitable buffer (e.g., pH 5.0 acetate buffer)

Protocol:

  • Standard Solution Preparation: Prepare a stock solution of this compound of known concentration in the chosen solvent. Prepare a series of dilutions to create a calibration set.

  • Spectrum Acquisition: Record the UV-Vis spectrum of a standard solution from 200-400 nm to determine the λmax.

  • Calibration Curve: Measure the absorbance of each standard solution in the calibration set at the determined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Sample Analysis: Prepare the sample in the same solvent and measure its absorbance at the λmax.

  • Quantification: Calculate the concentration of the analyte in the sample using the calibration curve and the Beer-Lambert law.

Fluorescence Spectroscopy

The inherent fluorescence of this compound makes it an excellent reference standard for fluorescence-based assays. Its fluorescence is pH-dependent, offering versatility in different experimental conditions.[3]

Table 4: Fluorescence Spectroscopy Parameters

pHExcitation Wavelength (λex)Emission Wavelength (λem)Reference
5.0321 nm357 nm[3]
9.0 (0.1 M Tris)351 nm428 nm[2][3]

Protocol:

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the desired buffer (e.g., 0.1 M Tris, pH 9.0) to prepare working standards.

  • Instrument Setup: Set the excitation and emission wavelengths on the fluorometer according to the chosen pH (see Table 4).

  • Calibration Curve: Measure the fluorescence intensity of the working standard solutions. Create a calibration curve by plotting fluorescence intensity against concentration.

  • Sample Analysis: Prepare the sample in the same buffer and measure its fluorescence intensity under the same instrument settings.

  • Quantification: Determine the concentration of the fluorescent analyte in the sample by comparing its fluorescence intensity to the calibration curve.

Application in Studying Signaling Pathways

While direct studies on the effect of this compound on specific signaling pathways are limited, related coumarin compounds have been shown to modulate inflammatory pathways such as the NF-κB pathway. Given the structural similarity, it is plausible that this compound could also exhibit such activity. The NF-κB pathway is a key regulator of inflammation, and its inhibition is a target for anti-inflammatory drug development.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_P P-IκB IkB->IkB_P IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB->IkB_NFkB Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation HMQ 7-Hydroxy-4-methyl- 2(1H)-quinolone (Potential Inhibitor) HMQ->IKK Potential Inhibition DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription IkB_NFkB->NFkB Release

Figure 3: Potential inhibitory effect of this compound on the NF-κB signaling pathway.

This diagram illustrates the canonical NF-κB signaling cascade initiated by lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκB. Phosphorylated IκB is targeted for proteasomal degradation, releasing the NF-κB dimer (p50/p65) to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Based on the activity of similar compounds, this compound may potentially inhibit this pathway, possibly at the level of IKK activation.

Safety and Handling

This compound should be handled with care. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling the solid compound.[3] Store the compound in a tightly sealed container in a dry, well-ventilated place.

Disclaimer: The protocols provided are intended as a guide and may require optimization for specific applications. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols for the Synthesis of 7-Hydroxy-4-Methylcoumarin via Pechmann Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 7-hydroxy-4-methylcoumarin, a valuable compound in various fields, including as a laser dye, pH indicator, and a precursor in pharmaceutical synthesis.[1] The synthesis is achieved through the Pechmann condensation, a classic and efficient method for preparing coumarins from a phenol and a β-ketoester under acidic conditions.[1]

Principle and Mechanism

The synthesis of 7-hydroxy-4-methylcoumarin is accomplished via the Pechmann condensation, which involves the reaction of resorcinol (a phenol) with ethyl acetoacetate (a β-ketoester).[1] The reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid, which facilitates both the initial transesterification and the subsequent intramolecular cyclization and dehydration steps.[1][2][3] The mechanism proceeds through the formation of a β-hydroxy ester intermediate, which then cyclizes and dehydrates to form the stable benzopyrone ring structure of the coumarin.[1][4] The two meta-oriented hydroxyl groups of resorcinol enable the reaction to proceed with relative ease under controlled temperature conditions.[1]

Quantitative Data Summary

The following table summarizes the typical reagents, conditions, and outcomes for the synthesis of 7-hydroxy-4-methylcoumarin using different acid catalysts.

ParameterConcentrated Sulfuric Acid MethodAmberlyst-15 MethodPolyphosphoric Acid (PPA) Method
Reactants
Resorcinol3.7 g (0.034 mol)[1][3]1 mmol[5]1.6 g (0.0145 mol)[6]
Ethyl Acetoacetate4.5 g (4.4 mL, 0.035 mol)[1]1.1 mmol[5]1.5 mL (0.012 mol)[6]
Catalyst15 mL[1][3]0.2 g (10 mol%)[5]20 g[6]
Reaction Conditions
Temperature<10-20°C initially, then room temp[1][2]110°C[5]75-80°C[6]
Reaction Time18-24 hours[2][7]Monitored by TLC[5]20-25 minutes[6]
Yield ~80%[2]Up to 95%[5]Not specified, but rapid[6]
Purification Recrystallization from ethanol/water[2][3]Filtration to remove catalyst[5]Recrystallization from dilute alcohol[6]

Detailed Experimental Protocols

Method 1: Synthesis using Concentrated Sulfuric Acid

This protocol is a widely used and reliable method for the synthesis of 7-hydroxy-4-methylcoumarin.

1. Reagent Preparation and Reaction Setup:

  • Place a 250 mL beaker or flask in an ice-water bath to cool.

  • Carefully add 15 mL of concentrated (98%) sulfuric acid to the cooled beaker.[3]

  • In a separate 100 mL Erlenmeyer flask, dissolve 3.7 g of resorcinol in 5 mL of ethyl acetoacetate.[3]

2. Reaction Execution:

  • Slowly add the resorcinol/ethyl acetoacetate solution dropwise to the chilled sulfuric acid with constant stirring.[3]

  • Maintain the temperature of the reaction mixture below 20°C during the addition.[3] This step is exothermic.

  • After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature.

  • Let the reaction mixture stir for 18-24 hours at room temperature.[2]

3. Isolation and Purification:

  • Pour the reaction mixture into a beaker containing approximately 200 mL of crushed ice and water with vigorous stirring.[2][3]

  • A pale yellow precipitate of the crude product will form immediately.[3]

  • Collect the crude product by vacuum filtration and wash it several times with ice-cold water.[3]

  • Purify the crude product by recrystallization from a 70:30 ethanol-water mixture to obtain pale yellow crystals.[3]

  • Dry the purified crystals completely before weighing to determine the final yield.

Method 2: Eco-Friendly Synthesis using Amberlyst-15

This method utilizes a recyclable solid acid catalyst, making it a more environmentally friendly option.

1. Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine resorcinol (1 mmol), ethyl acetoacetate (1.1 mmol), and Amberlyst-15 (0.2 g, 10 mol%).[5]

2. Reaction Execution:

  • Heat the reaction mixture in an oil bath at 110°C with constant stirring.[5]

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

3. Isolation and Purification:

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the Amberlyst-15 catalyst. The catalyst can be washed, dried, and reused.[5]

  • The filtrate contains the product. The product can be isolated by pouring the filtrate into ice-cold water to precipitate the 7-hydroxy-4-methylcoumarin.

  • Collect the precipitate by filtration and recrystallize from a suitable solvent like ethanol/water.

Characterization of 7-Hydroxy-4-methylcoumarin

The structure and purity of the synthesized 7-hydroxy-4-methylcoumarin can be confirmed by various spectroscopic methods:

  • ¹H NMR (DMSO-d₆): δ 10.51 (s, 1H, -OH), 7.56 (d, 1H), 6.78 (dd, 1H), 6.69 (d, 1H), 6.10 (s, 1H), 2.34 (s, 3H, -CH₃).[8]

  • ¹³C NMR (DMSO-d₆): δ 161.2, 160.4, 154.9, 153.6, 126.7, 112.9, 112.1, 110.3, 102.2, 18.2.[2]

  • FTIR (KBr, cm⁻¹): Bands corresponding to O-H stretching (around 3155 cm⁻¹), C=O stretching of the lactone (around 1676-1682 cm⁻¹), and C=C stretching of the aromatic ring (around 1465-1498 cm⁻¹).

  • Mass Spectrometry (ESI-TOF): Calculated for C₁₀H₉O₃ (M+H)⁺: 177.0551, Found: 177.0554.[2]

Visualizations

Experimental Workflow Diagram

Pechmann_Condensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification node_start Start A Mix Resorcinol & Ethyl Acetoacetate node_start->A B Chill Acid Catalyst (e.g., H₂SO₄) node_start->B node_process node_process node_input node_input node_output node_output node_end End C Slowly Add Reactant Mixture to Catalyst A->C B->C D Stir at Controlled Temperature C->D E Pour into Ice Water D->E I Crude Product E->I F Vacuum Filtration G Recrystallization F->G J Pure 7-Hydroxy-4-methylcoumarin G->J H Dry Product H->node_end I->F J->H

Caption: Experimental workflow for the synthesis of 7-hydroxy-4-methylcoumarin.

Reaction Mechanism Diagram

Pechmann_Mechanism node_reactant node_reactant node_intermediate node_intermediate node_product node_product node_catalyst node_catalyst Resorcinol Resorcinol Catalyst1 + H⁺ EAA Ethyl Acetoacetate Transesterification Transesterification Intermediate Catalyst1->Transesterification Step 1 Catalyst2 + H⁺ Cyclization Intramolecular Cyclization Catalyst2->Cyclization Step 2 Dehydration Dehydration (-H₂O) Cyclization->Dehydration Step 3 Product 7-Hydroxy-4-methylcoumarin Dehydration->Product Step 4

Caption: Simplified mechanism of the Pechmann condensation.

References

Application Notes and Protocols for Antimicrobial Activity Screening of Novel 4-Hydroxy-2-Quinolone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinolone derivatives, particularly 4-hydroxy-2-quinolones, represent a promising class of compounds in the search for new antimicrobial agents. Their scaffold has been the basis for the development of numerous antibacterial drugs. This document provides a comprehensive guide to the screening and preliminary characterization of novel 4-hydroxy-2-quinolone analogs for their antimicrobial properties. The protocols outlined below cover the determination of minimum inhibitory concentration (MIC), evaluation of cytotoxicity, and investigation of the mechanism of action.

Data Presentation

The antimicrobial activity of novel 4-hydroxy-2-quinolone analogs is summarized in the table below. The data highlights the efficacy of these compounds against various microbial strains.

Compound IDTarget MicroorganismMinimum Inhibitory Concentration (MIC) in µg/mLReference
Analog 3iStaphylococcus aureus125-1000[1][2]
Analog 3jStaphylococcus aureus125-500[1][2]
Analog 3aAspergillus flavusIC₅₀: 70.97 ± 3.71[1]
Analog 3gAspergillus flavusIC₅₀: 9.48 ± 6.17
Analog 3hAspergillus flavusIC₅₀: 8.45 ± 1.59
Brominated Analog 3jAspergillus flavusIC₅₀: 1.05[1][3]
Various AnalogsEscherichia coliNo significant activity observed[1][2]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Resazurin-Based Microdilution Assay

This protocol details the determination of the minimum inhibitory concentration (MIC) of novel 4-hydroxy-2-quinolone analogs against bacterial strains.

Materials:

  • Novel 4-hydroxy-2-quinolone analogs

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Dimethyl sulfoxide (DMSO)

  • Resazurin sodium salt

  • Sterile 96-well microplates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Compound Stock Solutions: Dissolve the synthesized 4-hydroxy-2-quinolone analogs in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Working Solutions: Prepare serial dilutions of the compounds in MHB. For example, to obtain final concentrations ranging from 31.25 to 1000 µg/mL in the assay, prepare initial solutions in MHB with 4% v/v DMSO at concentrations of 62.5, 125, 250, 500, 1000, and 2000 µg/mL.

  • Bacterial Inoculum Preparation: Culture the bacterial strains in MHB at 37°C for 3-5 hours. Adjust the bacterial density to approximately 1.15 x 10⁶ cells/mL using a spectrophotometer at OD₆₀₀.

  • Assay Setup:

    • Add 50 µL of the prepared quinolone solutions to the wells of a 96-well plate.

    • Add 50 µL of the bacterial inoculum to each well.

    • Include a positive control (e.g., ciprofloxacin) and a negative control (MHB with 4% DMSO and no compound).

    • Also include a control with bacteria and MHB without any compound.

  • Incubation: Seal the plates with parafilm to prevent evaporation and incubate at 37°C for 21 hours.[1]

  • Addition of Resazurin: After incubation, add 30 µL of 0.015% w/v aqueous resazurin solution to each well and incubate for an additional 1-4 hours at 37°C.

  • Result Interpretation: The MIC is the lowest concentration of the compound that prevents the color change of resazurin from blue to pink (indicating inhibition of bacterial growth).

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol outlines the procedure to evaluate the cytotoxicity of the quinolone analogs against a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., HepG2, CHO)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Novel 4-hydroxy-2-quinolone analogs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[4]

  • Sterile 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 1.5 x 10⁵ cells/well in 100 µL of complete culture medium.[5] Incubate overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the quinolone analogs in the cell culture medium. Replace the old medium with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for dissolving the compounds).

  • Incubation: Incubate the plates for 24-72 hours in the CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT stock solution to each well.[4] Incubate for 4 hours at 37°C.[2][4]

  • Formazan Solubilization:

    • For adherent cells, carefully remove the medium and add 100 µL of the solubilization solution to each well.

    • For suspension cells, add 100 µL of the solubilization solution directly to the wells.

  • Absorbance Measurement: Incubate the plate overnight in the incubator to ensure complete solubilization of the formazan crystals.[2] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 3: DNA Gyrase Inhibition Assay

This protocol is designed to determine if the 4-hydroxy-2-quinolone analogs inhibit the activity of bacterial DNA gyrase, a primary target of quinolone antibiotics.[5][6]

Materials:

  • Purified bacterial DNA gyrase

  • Relaxed pBR322 DNA

  • 5X Assay Buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, and BSA)

  • ATP solution

  • Novel 4-hydroxy-2-quinolone analogs

  • Stop Buffer/Loading Dye (containing glycerol, bromophenol blue, and EDTA)

  • Chloroform:isoamyl alcohol (24:1)

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator or gel documentation system

Procedure:

  • Reaction Setup: On ice, prepare a reaction mixture containing the 5X assay buffer, relaxed pBR322 DNA, and sterile water.

  • Compound Addition: Add the desired concentrations of the quinolone analogs to the reaction tubes. Include a no-compound control and a positive control inhibitor (e.g., ciprofloxacin).

  • Enzyme Addition: Add the diluted DNA gyrase to each reaction tube.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes to allow for the supercoiling reaction.[7]

  • Reaction Termination: Stop the reaction by adding the stop buffer/loading dye.

  • Extraction: Add chloroform:isoamyl alcohol, vortex briefly, and centrifuge. Collect the upper aqueous phase.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel at a constant voltage until the dye front has migrated an adequate distance.

  • Visualization: Visualize the DNA bands under UV light. The supercoiled DNA will migrate faster than the relaxed DNA.

  • Interpretation: Inhibition of DNA gyrase is indicated by a decrease in the amount of supercoiled DNA compared to the no-compound control.

Visualizations

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_evaluation Secondary Evaluation cluster_lead Lead Optimization Synthesis Synthesis of Novel 4-Hydroxy-2-Quinolone Analogs MIC MIC Determination (Resazurin Microdilution Assay) Synthesis->MIC Test Compounds Cytotoxicity Cytotoxicity Assay (MTT Assay) MIC->Cytotoxicity Active Compounds MoA Mechanism of Action (DNA Gyrase Inhibition) Cytotoxicity->MoA Non-toxic Compounds Lead_Opt Lead Optimization MoA->Lead_Opt Compounds with Known MoA Quinolone_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell Quinolone 4-Hydroxy-2-Quinolone Analog DNA_Gyrase DNA Gyrase / Topoisomerase IV Quinolone->DNA_Gyrase Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Relaxes Supercoils Broken_DNA Double-Strand DNA Breaks DNA_Gyrase->Broken_DNA Stabilizes Cleavage Complex Replication_Fork DNA Replication Fork DNA->Replication_Fork Undergoes Replication Cell_Death Bacterial Cell Death Broken_DNA->Cell_Death Leads to

References

Application Notes and Protocols: 7-Hydroxy-4-methylcoumarin (7H-4M) in Melanogenesis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 7-Hydroxy-4-methylcoumarin (7H-4M), a naturally occurring coumarin derivative, in the study of melanogenesis. This document details its effects on melanin production, the underlying molecular mechanisms, and provides protocols for relevant in vitro assays.

Introduction

7-Hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone) has been identified as a potent stimulator of melanogenesis.[1][2] Unlike many compounds that are investigated for their skin-lightening properties, 7H-4M enhances melanin synthesis, making it a compound of interest for treating hypopigmentation disorders and for its potential use in cosmetic applications for tanning and hair coloring.[1][2][3] Studies in B16-F10 murine melanoma cells have shown that 7H-4M increases melanin content and tyrosinase activity in a concentration-dependent manner.[1][2]

Mechanism of Action

7-Hydroxy-4-methylcoumarin stimulates melanogenesis through the modulation of several key signaling pathways. The primary mechanism involves the upregulation of Microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression.[1][2] This leads to increased transcription of tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2), which are essential enzymes in the melanin synthesis cascade.[1][2]

The key signaling pathways modulated by 7H-4M include:

  • PKA/CREB Pathway: 7H-4M upregulates the phosphorylation of cAMP-dependent protein kinase (PKA) and cAMP response element-binding protein (CREB).[1][2][4] Phosphorylated CREB activates MITF transcription, thereby promoting melanogenesis.[2]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also involved. 7H-4M has been shown to upregulate the phosphorylation of c-Jun N-terminal kinases (JNK) and p38, while downregulating extracellular signal-regulated kinase (ERK).[1][2] The downregulation of ERK is particularly noted for its role in increasing tyrosinase activity and promoting pigmentation.[5]

  • PI3K/Akt/GSK-3β Pathway: 7H-4M has been observed to downregulate the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/glycogen synthase kinase-3β (GSK-3β) cascade.[1][2] Inhibition of Akt phosphorylation is known to trigger melanogenesis.[2]

Quantitative Data

The effects of 7-Hydroxy-4-methylcoumarin on melanogenesis have been quantified in B16-F10 melanoma cells. The following tables summarize the key findings.

Table 1: Effect of 7-Hydroxy-4-methylcoumarin on Melanin Content in B16-F10 Cells

Concentration (µM)Melanin Content (% of Control)
25Increased
50Increased
100~250%

Data is approximated from published studies where 100 µM was shown to be 2.5 times higher than the untreated control group.[2][4]

Table 2: Effect of 7-Hydroxy-4-methylcoumarin on Tyrosinase Activity in B16-F10 Cells

Concentration (µM)Tyrosinase Activity (% of Control)
25Increased
50Increased
100~250%

Data is approximated from published studies where 100 µM was shown to be 2.5 times higher than the untreated control group.[2][4]

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of 7-Hydroxy-4-methylcoumarin on melanogenesis in vitro.

  • Cell Line: B16-F10 murine melanoma cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol:

    • Seed B16-F10 cells in appropriate culture plates (e.g., 6-well plates for melanin assay).

    • Allow cells to adhere and grow for 24 hours.

    • Treat cells with varying concentrations of 7-Hydroxy-4-methylcoumarin (e.g., 25, 50, 100 µM) dissolved in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration does not affect cell viability.

    • A positive control, such as α-Melanocyte-Stimulating Hormone (α-MSH) (e.g., 100 nM), should be included.[2]

    • Incubate the cells for a specified period (e.g., 72 hours for melanin and tyrosinase assays).[2]

  • After treatment, wash the cells with Phosphate-Buffered Saline (PBS).

  • Harvest the cells by trypsinization and centrifuge to form a cell pellet.

  • Lyse the cell pellet in 1N NaOH containing 10% DMSO by incubating at 80°C for 1 hour.

  • Measure the absorbance of the lysate at 405 nm using a spectrophotometer.

  • The melanin content can be normalized to the total protein content of the cells, which can be determined using a standard protein assay (e.g., BCA assay).

  • After treatment, wash the cells with ice-cold PBS and lyse them with a lysis buffer (e.g., phosphate buffer containing 1% Triton X-100).

  • Centrifuge the lysate to remove cellular debris.

  • Determine the protein concentration of the supernatant.

  • To a 96-well plate, add an equal amount of protein from each sample.

  • Add L-DOPA solution (the substrate for tyrosinase) to each well.

  • Incubate the plate at 37°C.

  • Measure the formation of dopachrome by reading the absorbance at 475 nm at regular intervals.

  • Tyrosinase activity can be expressed as a percentage of the untreated control.

  • Treat cells with 7-Hydroxy-4-methylcoumarin for the desired time (e.g., 48 hours for protein expression).

  • Lyse the cells and extract total protein.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies against key proteins (e.g., MITF, Tyrosinase, TRP-1, TRP-2, p-PKA, p-CREB, p-ERK, p-JNK, p-p38, p-Akt).

  • Incubate with a suitable HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cell_culture B16-F10 Cell Culture seeding Cell Seeding cell_culture->seeding adhesion 24h Adhesion seeding->adhesion treatment Treat with 7H-4M (25, 50, 100 µM) adhesion->treatment incubation 72h Incubation treatment->incubation positive_control α-MSH (100 nM) positive_control->incubation melanin_assay Melanin Content Assay incubation->melanin_assay tyrosinase_assay Tyrosinase Activity Assay incubation->tyrosinase_assay western_blot Western Blot Analysis incubation->western_blot

Caption: Experimental workflow for studying 7H-4M effects on melanogenesis.

signaling_pathway cluster_compound Compound cluster_pathways Signaling Pathways cluster_transcription Transcription Factor cluster_enzymes Melanogenic Enzymes cluster_output Output compound 7-Hydroxy-4- methylcoumarin pka PKA compound->pka + pi3k PI3K compound->pi3k - erk ERK compound->erk - jnk JNK compound->jnk + p38 p38 compound->p38 + creb CREB pka->creb + mitf MITF creb->mitf + akt Akt pi3k->akt + gsk3b GSK-3β akt->gsk3b - gsk3b->mitf - erk->mitf - jnk->mitf + p38->mitf + tyr Tyrosinase mitf->tyr + trp1 TRP-1 mitf->trp1 + trp2 TRP-2 mitf->trp2 + melanin Melanin Synthesis tyr->melanin trp1->melanin trp2->melanin

Caption: Signaling pathways modulated by 7H-4M in melanogenesis.

References

Application Notes and Protocols for Fluorescence Studies of 7-Hydroxy-4-Methylcoumarin-Chitosan Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the preparation and fluorescence analysis of 7-hydroxy-4-methylcoumarin-chitosan (7H4MC-CS) films. This composite material holds significant potential for various applications, including fluorescent probes, bio-imaging, and drug delivery systems, owing to the excellent film-forming properties of chitosan and the fluorescent characteristics of 7-hydroxy-4-methylcoumarin.

Introduction

7-hydroxy-4-methylcoumarin (7H4MC), a derivative of coumarin, is a well-known fluorophore with applications as a fluorescent marker and in laser dyes.[1][2] When incorporated into a chitosan matrix, a biocompatible and biodegradable polymer, the resulting films exhibit fluorescence, making them suitable for a range of biomedical and biotechnological studies.[3][4][5][6] Chitosan itself is a versatile biopolymer derived from chitin and is known for its film-forming capabilities, antimicrobial properties, and biocompatibility.[7][8] The combination of these two materials results in a functional biomaterial with inherent fluorescence. This document outlines the synthesis of 7H4MC, the preparation of the composite films, and the subsequent fluorescence analysis.

Experimental Protocols

Synthesis of 7-Hydroxy-4-Methylcoumarin (7H4MC)

The synthesis of 7H4MC is typically achieved through the Pechmann condensation reaction.[3][4][5][6][9]

Materials:

  • Resorcinol

  • Ethyl acetoacetate

  • Amberlyst-15 catalyst[3][4][5] or Polyphosphoric acid (PPA)[9] or Oxalic acid[10]

  • Toluene (if using Amberlyst-15)[3]

  • Ethanol (for recrystallization)[9]

  • Concentrated Sulfuric Acid (alternative catalyst)[2]

Procedure (using Amberlyst-15): [3]

  • In a round-bottom flask, combine resorcinol, ethyl acetoacetate, and Amberlyst-15 in toluene.

  • Reflux the mixture at 150°C for approximately 45 minutes, during which a solid precipitate will form.[3]

  • After cooling, filter the solid product.

  • Wash the crude product with a suitable solvent (e.g., cold ethanol).

  • Recrystallize the product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin crystals.[9]

  • Dry the purified crystals in an oven at 60°C.

Characterization: The synthesized 7H4MC can be characterized using various spectroscopic techniques to confirm its structure and purity.

  • Melting Point: 189-190°C[3][4][5]

  • FTIR, 1H-NMR, and 13C-NMR Spectroscopy: To confirm the chemical structure.[3][4][5]

  • LC-MS: To determine the mass-to-charge ratio.[3]

Synthesis_of_7H4MC reagents Resorcinol + Ethyl Acetoacetate + Catalyst reflux Reflux (e.g., 150°C, 45 min) reagents->reflux precipitation Solid Precipitation reflux->precipitation filtration Filtration & Washing precipitation->filtration recrystallization Recrystallization (Ethanol) filtration->recrystallization product Pure 7-Hydroxy- 4-Methylcoumarin recrystallization->product

Synthesis of 7-Hydroxy-4-Methylcoumarin (7H4MC).
Preparation of 7-Hydroxy-4-Methylcoumarin-Chitosan (7H4MC-CS) Films

The films are prepared by the solvent evaporation method.[3][4][5]

Materials:

  • Chitosan (degree of deacetylation ~55%)[3][4][5]

  • Acetic acid (2% v/v solution)

  • Synthesized 7-hydroxy-4-methylcoumarin (7H4MC)

  • Petri dishes (for casting)

Procedure:

  • Prepare a 2% (v/v) acetic acid solution in deionized water.

  • Dissolve a known amount of chitosan in the acetic acid solution with stirring until a homogenous solution is formed.

  • Prepare different stock solutions of 7H4MC in a suitable solvent (e.g., methanol or the acetic acid solution).

  • Add varying amounts of the 7H4MC stock solution to the chitosan solution to achieve the desired final concentrations (e.g., 0.2%, 0.4%, 0.6%, 0.8% w/w of 7H4MC to chitosan).[3][4][5]

  • Stir the mixtures thoroughly to ensure uniform distribution of 7H4MC.

  • Pour a specific volume of each solution into a Petri dish.

  • Allow the solvent to evaporate at room temperature or in a controlled environment (e.g., oven at a low temperature) until a dry film is formed.

  • Carefully peel the dried films from the Petri dishes. Soaking in water can aid in removal.[3]

Film_Preparation_Workflow cluster_solution Solution Preparation chitosan_sol Dissolve Chitosan in 2% Acetic Acid mix Mix Chitosan and 7H4MC Solutions chitosan_sol->mix hmc_sol Prepare 7H4MC Stock Solution hmc_sol->mix cast Cast Solution in Petri Dish mix->cast evaporate Solvent Evaporation cast->evaporate film 7H4MC-CS Film evaporate->film

Workflow for 7H4MC-Chitosan Film Preparation.

Fluorescence Studies

The fluorescence properties of the prepared films are analyzed using a fluorescence spectrophotometer.

Instrumentation:

  • Fluorescence Spectrophotometer

Procedure:

  • Cut a piece of the 7H4MC-CS film and place it in the solid-state sample holder of the spectrophotometer.

  • Record the fluorescence emission spectra at various excitation wavelengths. Commonly used excitation wavelengths include 200, 235, 275, 337, and 365 nm.[3][4][5][6]

  • The emission is typically observed in the cyan region of the visible spectrum (around 480-490 nm).[3]

  • A blank chitosan film (0% 7H4MC) should be used as a control to measure any background fluorescence.

  • Compare the fluorescence intensities of films with different concentrations of 7H4MC at each excitation wavelength.

Data Presentation

Table 1: Composition of 7H4MC-Chitosan Films
Film SampleChitosan (g)7H4MC (% w/w)2% Acetic Acid (mL)
Blank1.00.040
Film 11.00.240
Film 21.00.440
Film 31.00.640
Film 41.00.840
Data adapted from a representative study.[3]
Table 2: Spectroscopic Properties of 7-Hydroxy-4-Methylcoumarin
PropertyValueSolvent
Excitation Maximum (λex)320 nmMethanol
Emission Maximum (λem)387 nmMethanol
Excitation Maximum (λex)320 nmWater
Emission Maximum (λem)450 nmWater
Source: BenchChem[1]
Table 3: Fluorescence Characteristics of 7H4MC-Chitosan Films
7H4MC Concentration (% w/w)Excitation Wavelength (nm)Emission Wavelength Range (nm)Observed Fluorescence ColorRelative Fluorescence Intensity
0.2275480-490CyanHighest
0.2365480-490CyanHigh
0.2235480-490CyanModerate
0.2337480-490CyanLow
0.2200480-490CyanLowest
Based on findings from AIP Publishing.[3]

Expected Results and Discussion

The 7H4MC-CS films are expected to exhibit a cyan fluorescence under UV light.[3][11] The intensity of this fluorescence is dependent on both the concentration of 7H4MC and the excitation wavelength. Studies have shown that the highest fluorescence intensity is often observed at a 7H4MC concentration of 0.2% (w/w) with an excitation wavelength of 275 nm.[3][4][5][6] At higher concentrations, quenching effects may lead to a decrease in fluorescence intensity. The fluorescence arises from the π-π* electronic transitions within the coumarin moiety.[12] The chitosan matrix provides a solid support for the fluorophore, and interactions between the chitosan and 7H4MC can influence the photophysical properties of the system.

Applications and Future Perspectives

The fluorescent properties of 7H4MC-CS films open up possibilities for their use in various fields. They can be explored as sensors for metal ions, as the fluorescence of coumarin derivatives is often sensitive to the presence of metal ions.[13] In drug development, these films could be used as fluorescently labeled carriers for controlled drug release studies. Furthermore, their biocompatibility makes them promising candidates for in-vitro and in-vivo imaging applications. Future research could focus on optimizing the film properties, such as mechanical strength and swelling behavior, and exploring their application in specific biological systems. The 7-hydroxycoumarin scaffold is also known to be a promising fluorophore for developing fluorescent sensors for biological applications.[14]

References

Troubleshooting & Optimization

Technical Support Center: 7-Hydroxy-4-methyl-2(1H)-quinolone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the yield and purity of 7-Hydroxy-4-methyl-2(1H)-quinolone synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the Conrad-Limpach reaction, which involves two key stages. First, the condensation of a substituted aniline (in this case, 3-aminophenol) with a β-ketoester (ethyl acetoacetate) at moderate temperatures to form an enamine intermediate. Second, a high-temperature thermal cyclization of this intermediate to form the quinolone ring system.[1] Careful control of temperature at both stages is critical for success.

Q2: My synthesis produced 7-hydroxy-4-methylcoumarin instead of the desired quinolone. Why did this happen?

A2: This is a common issue resulting from using the incorrect starting materials or reaction type. 7-hydroxy-4-methylcoumarin is synthesized via the Pechmann condensation, which reacts a phenol (resorcinol) with a β-ketoester under acidic conditions.[2][3][4] To synthesize the quinolone, you must use an aniline (3-aminophenol) as the starting material, which provides the necessary nitrogen atom for the heterocyclic ring.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction. You can track the consumption of the starting materials (3-aminophenol and ethyl acetoacetate) and the appearance of the intermediate enamine in the first stage. In the second stage, you can monitor the conversion of the intermediate to the final product. A suitable eluent system, such as a mixture of ethyl acetate and n-hexane, should be used.[3]

Q4: What are the primary factors that lead to low yields in this synthesis?

A4: The most common factors contributing to low yields include:

  • Incorrect Cyclization Temperature: The ring-closing step requires very high temperatures (typically >240 °C). Insufficient heat will result in incomplete conversion.[1]

  • Decomposition: Exceeding the optimal temperature or prolonged heating can lead to the decomposition of the starting materials, intermediate, or final product, often indicated by the reaction mixture turning dark or tarry.

  • Purity of Reactants: Using impure or oxidized 3-aminophenol can introduce side reactions and significantly lower the yield.

  • Inefficient Work-up: The product may be lost during isolation and purification if the work-up procedure is not optimized.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficient Temperature: The cyclization temperature was not high enough to close the quinolone ring.[1]2. Poor Quality Reactants: 3-aminophenol may be oxidized or impure.3. Incorrect Stoichiometry: Molar ratios of reactants are not optimized.1. Use a high-boiling point solvent (e.g., Dowtherm A, diphenyl ether) to achieve and maintain a stable cyclization temperature of 245-260 °C.2. Purify 3-aminophenol by recrystallization before use. Ensure ethyl acetoacetate is fresh and dry.3. Use a slight excess (1.1 to 1.2 equivalents) of ethyl acetoacetate to ensure complete reaction with the 3-aminophenol.
Formation of Dark, Tarry Side Products 1. Overheating: The reaction temperature was too high, causing decomposition.2. Prolonged Reaction Time: The mixture was heated for too long at a high temperature.1. Carefully control the temperature using a thermocouple and a heating mantle. Avoid localized overheating.2. Monitor the reaction by TLC and stop the heating as soon as the intermediate has been consumed.
Product is Difficult to Purify 1. Co-precipitation of Impurities: Starting materials or byproducts precipitate along with the desired product.2. Presence of Isomeric Byproducts: Formation of other quinolone isomers or related compounds.1. Perform a basic wash. Dissolve the crude product in a dilute sodium hydroxide solution, filter to remove any insoluble impurities, and then re-precipitate the product by acidifying the filtrate with dilute HCl or acetic acid.[5]2. Recrystallize the product from a suitable solvent like ethanol, an ethanol/water mixture, or glacial acetic acid to achieve high purity.[5][6]
Inconsistent Yields Between Batches 1. Variability in Heating: Inconsistent heat sources or temperature monitoring can lead to different reaction outcomes.2. Atmospheric Moisture: The presence of water can interfere with the initial condensation step.1. Use a consistent and well-controlled heating setup, such as a sand bath or a high-temperature heating mantle with a digital controller.2. Run the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

Experimental Protocols & Data

Protocol 1: Synthesis of this compound via Conrad-Limpach Reaction

This protocol is a generalized procedure based on the principles of the Conrad-Limpach synthesis for hydroxyquinolones.

Step 1: Formation of Ethyl 3-((3-hydroxyphenyl)amino)but-2-enoate (Intermediate)

  • In a round-bottom flask equipped with a condenser and a Dean-Stark trap, combine 3-aminophenol (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Add a catalytic amount of a weak acid (e.g., a drop of glacial acetic acid) and a solvent such as toluene to aid in water removal.

  • Heat the mixture to reflux (approx. 110-140 °C) for 2-4 hours, collecting the water that is formed in the Dean-Stark trap.

  • Monitor the reaction via TLC until the 3-aminophenol spot has disappeared.

  • Once the reaction is complete, remove the toluene under reduced pressure to yield the crude enamine intermediate.

Step 2: Thermal Cyclization to this compound

  • Add the crude intermediate to a high-boiling point solvent (e.g., Dowtherm A or diphenyl ether) in a flask equipped with a high-temperature thermometer and a reflux condenser.

  • Heat the mixture rapidly and uniformly to 245-255 °C and maintain this temperature for 30-60 minutes.[1]

  • Monitor the disappearance of the intermediate by TLC.

  • After cooling the reaction mixture to below 100 °C, pour it into a large volume of a non-polar solvent like hexane or petroleum ether with vigorous stirring to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash it with the same non-polar solvent to remove the high-boiling reaction solvent.

Step 3: Purification

  • Dissolve the crude solid in a 5% aqueous solution of sodium hydroxide and filter to remove any insoluble impurities.

  • Acidify the filtrate with dilute hydrochloric acid or acetic acid until the product precipitates completely.

  • Collect the purified product by vacuum filtration, wash with cold water until the washings are neutral, and dry in an oven at 80-100 °C.

  • For higher purity, recrystallize the product from 95% ethanol.[5]

Table of Optimized Reaction Parameters for Pechmann Condensation (for Coumarin Synthesis)

While this table is for the synthesis of the coumarin isomer, it highlights how different catalysts and conditions affect yield, providing a useful comparison for optimization strategies.

EntryCatalystTemperature (°C)Time (h)Yield (%)Reference
1Conc. H₂SO₄5 °C to r.t.1880[2]
2Conc. HCl10 °C to r.t.2430[2]
3Amberlyst-15110 °C~1.795[3]
4Sulfated-zirconia140 °C142-43[7]

Visualized Workflows and Logic

G cluster_workflow Synthesis Workflow start_end start_end process process product product check check A 1. Combine 3-Aminophenol & Ethyl Acetoacetate B 2. Heat to 110-140°C (Intermediate Formation) A->B C 3. Remove Low-Boiling Solvent B->C D 4. Add High-Boiling Solvent & Heat to 245-255°C (Cyclization) C->D E 5. Precipitate Crude Product in Hexane D->E F 6. Purify via Base/Acid Wash & Recrystallization E->F G Pure 7-Hydroxy-4-methyl- 2(1H)-quinolone F->G

Caption: A typical experimental workflow for the two-stage synthesis of this compound.

G cluster_troubleshooting Troubleshooting Low Yield problem problem question question cause cause solution solution start Low Yield or No Product q1 Did the reaction mixture darken significantly? start->q1 cause1 Probable Decomposition q1->cause1 Yes q2 Is the starting intermediate still present (TLC)? q1->q2 No sol1 Reduce cyclization temp/time. Ensure uniform heating. cause1->sol1 cause2 Incomplete Cyclization q2->cause2 Yes q3 Was the product lost during workup? q2->q3 No sol2 Increase cyclization temp to >245°C. Increase reaction time. cause2->sol2 cause3 Poor Precipitation or Handling Loss q3->cause3 Yes sol3 Use a larger volume of anti-solvent. Ensure product is fully precipitated before filtering. cause3->sol3

Caption: A logical decision tree to help diagnose and resolve common issues leading to low product yield.

References

overcoming solubility issues with 7-Hydroxy-4-methyl-2(1H)-quinolone in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on overcoming solubility challenges associated with 7-Hydroxy-4-methyl-2(1H)-quinolone in aqueous buffers for experimental use. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to support your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is sparingly soluble in aqueous solutions. It is known to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols. Its solubility in aqueous buffers is significantly influenced by pH due to its pKa of 7.8[1].

Q2: Why is my this compound precipitating when I add it to my aqueous buffer?

Precipitation upon addition to an aqueous buffer, such as phosphate-buffered saline (PBS), is a common issue for poorly soluble compounds. This often occurs when a concentrated stock solution in an organic solvent (e.g., DMSO) is diluted into the aqueous buffer, causing the compound to crash out of solution as it is no longer in a favorable solvent environment. The final concentration of the organic solvent in the aqueous buffer may also be a critical factor.

Q3: What strategies can I use to improve the solubility of this compound in my experiments?

Several strategies can be employed to enhance the aqueous solubility of this compound:

  • pH Adjustment: Modifying the pH of the buffer can significantly increase solubility. Given the pKa of 7.8, increasing the pH to >8 will deprotonate the hydroxyl group, leading to a more soluble anionic form. Conversely, lowering the pH may also increase solubility by protonating the quinolone nitrogen, though the phenolic hydroxyl group's acidity is more influential.[2][3]

  • Use of Co-solvents: Employing a water-miscible organic co-solvent, such as DMSO or ethanol, in the final aqueous solution can help maintain solubility. However, it is crucial to keep the final co-solvent concentration low (typically <1%) to avoid artifacts in biological assays.[4][5]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[6][7] Beta-cyclodextrins and their more soluble derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[6][8]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Compound precipitates immediately upon addition to aqueous buffer. The compound's solubility limit in the final buffer is exceeded. The percentage of organic solvent from the stock solution is too high, causing the compound to crash out.- Prepare a more dilute stock solution in the organic solvent. - Add the stock solution to the aqueous buffer slowly while vortexing. - Perform a serial dilution of the stock solution in the aqueous buffer to determine the highest soluble concentration.
The solution is cloudy or forms a precipitate over time. The compound is not fully dissolved or is slowly precipitating out of a supersaturated solution. The buffer composition or pH may not be optimal for solubility.- Use gentle warming (e.g., 37°C) and sonication to aid dissolution. - Filter the final solution through a 0.22 µm filter to remove any undissolved particles. - Adjust the pH of the buffer to be at least 1-2 units away from the compound's pKa (7.8). For this compound, a pH of 8.8 or higher would be ideal if compatible with the experiment.
Inconsistent results in biological assays. Poor solubility leads to variable concentrations of the active compound in the assay wells. The compound may be precipitating in the cell culture media.- Visually inspect the final diluted compound in the assay media for any signs of precipitation before adding to cells. - Consider using a solubility-enhancing excipient like HP-β-cyclodextrin in your assay medium. - Prepare fresh dilutions immediately before each experiment.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (MW: 175.18 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • 0.22 µm PTFE syringe filter

Procedure:

  • Weigh out a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 1.75 mg of the compound.

  • Transfer the weighed compound into a sterile vial.

  • Add the calculated volume of anhydrous DMSO to the vial. For 1.75 mg, add 1 mL of DMSO.

  • Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (up to 37°C) may be used to aid dissolution.

  • Once fully dissolved, filter the stock solution through a 0.22 µm PTFE syringe filter into a new sterile vial to remove any potential particulates.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization in Aqueous Buffer using pH Adjustment

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Aqueous buffer (e.g., Tris-HCl, pH adjusted)

  • 1 M NaOH and 1 M HCl for pH adjustment

  • pH meter

Procedure:

  • Start with your desired aqueous buffer.

  • Adjust the pH of the buffer to be at least one unit above the pKa of the compound (pKa = 7.8). A pH of 8.8 or higher is recommended. Use 1 M NaOH to increase the pH.

  • Slowly add the 10 mM DMSO stock solution to the pH-adjusted buffer while vortexing to achieve the desired final concentration. Ensure the final DMSO concentration is kept to a minimum (ideally ≤ 0.5%).

  • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.

Protocol 3: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Your desired aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer and rotator/shaker

Procedure:

  • Prepare a stock solution of HP-β-CD in your aqueous buffer. A common starting concentration is 10-50 mM.

  • Slowly add the 10 mM DMSO stock solution of this compound to the HP-β-CD solution while vigorously vortexing. A typical starting molar ratio of compound to cyclodextrin is 1:10.

  • Allow the mixture to equilibrate by rotating or shaking at room temperature for 1 to 24 hours. The optimal equilibration time should be determined empirically.

  • After equilibration, centrifuge the solution at high speed (>10,000 x g) for 15-30 minutes to pellet any undissolved compound.

  • Carefully collect the supernatant, which contains the solubilized compound-cyclodextrin complex, for your experiment.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₉NO₂[2][3]
Molecular Weight175.18 g/mol [1]
pKa7.8[1]
Melting Point≥250 °C[1]
Organic Solvent SolubilitySoluble in DMSO, DMF, alcohols[1]

Table 2: Comparison of Solubilization Strategies

StrategyPrincipleTypical Starting ConditionsAdvantagesLimitations
pH Adjustment Ionization of the molecule to increase its polarity and interaction with water.Adjust buffer pH to be >1 unit away from the compound's pKa (e.g., pH ≥ 8.8).Can significantly increase solubility for ionizable compounds.Limited by the pH constraints of the biological assay; may alter compound activity.
Co-solvents (e.g., DMSO) Reducing the polarity of the aqueous medium.Final concentration of DMSO ≤ 1% in the final assay medium.Simple to implement; effective for many compounds.High concentrations can be toxic to cells or interfere with the assay.[5][9]
Cyclodextrin Complexation Encapsulation of the hydrophobic compound within the cyclodextrin's lipophilic core.1:1 to 1:10 molar ratio of compound to HP-β-CD.Generally low toxicity; can improve bioavailability.[6]May alter the effective concentration of the free compound; requires optimization.

Visualizations

Signaling Pathways and Experimental Workflows

While the direct molecular targets and signaling pathways of this compound are not extensively characterized, its structural analog, 7-hydroxy-4-methylcoumarin, has been shown to influence several key cellular signaling pathways. The general mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[6][10]

experimental_workflow cluster_prep Solution Preparation cluster_solubilization Solubilization Method cluster_assay Biological Assay stock 1. Prepare 10 mM Stock in DMSO working 2. Prepare Working Solution in Buffer stock->working Dilute ph pH Adjustment cosolvent Co-solvent cyclo Cyclodextrin cell_treat 3. Treat Cells ph->cell_treat cosolvent->cell_treat cyclo->cell_treat readout 4. Assay Readout cell_treat->readout Incubate

Caption: General experimental workflow for using this compound in cell-based assays.

signaling_pathway cluster_quinolone Quinolone Action cluster_bacterial Bacterial Targets cluster_eukaryotic Potential Eukaryotic Signaling (Analog-based) quinolone 7-Hydroxy-4-methyl- 2(1H)-quinolone gyrase DNA Gyrase quinolone->gyrase potential inhibition topoIV Topoisomerase IV quinolone->topoIV potential inhibition mapk MAPK Pathway quinolone->mapk modulates (analog) pi3k PI3K/Akt Pathway quinolone->pi3k modulates (analog) wnt Wnt/β-catenin Pathway quinolone->wnt modulates (analog) dna_rep DNA Replication gyrase->dna_rep inhibits topoIV->dna_rep inhibits cell_prolif Cell Proliferation mapk->cell_prolif pi3k->cell_prolif wnt->cell_prolif

Caption: Potential signaling pathways affected by this compound and its analogs.

References

minimizing background fluorescence in assays with 7-Hydroxy-4-methyl-2(1H)-quinolone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Hydroxy-4-methyl-2(1H)-quinolone and its derivatives. The focus is on minimizing background fluorescence to enhance assay sensitivity and data quality.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background fluorescence in my assay?

High background fluorescence can originate from multiple sources, obscuring the true signal and reducing assay sensitivity.[1] The main contributors can be categorized as follows:

  • Assay Reagents and Buffers: Components within your assay buffer or media can be intrinsically fluorescent.[1] Common culprits include phenol red, riboflavin, and aromatic amino acids found in fetal bovine serum (FBS).[2] Even high-purity water, if contaminated, can be a source of fluorescent impurities.[1]

  • Test Compounds: The small molecules being screened may be fluorescent themselves, emitting light in the same spectral region as this compound.[2]

  • Cellular Autofluorescence: If conducting cell-based assays, endogenous molecules such as NADH, riboflavin, collagen, and elastin can create significant background, particularly in the blue-to-green emission range.[2]

  • Labware: The choice of microplates and other plastic consumables can significantly impact background fluorescence.[2] Standard clear or white plastic plates can contribute to signal bleed-through and scattering.

  • Instrumentation: Incorrect settings on the fluorescence reader, such as an overly high photomultiplier tube (PMT) gain, can amplify background noise along with the specific signal.[1]

Q2: My "no-enzyme" or "no-cell" control wells show a high signal. What does this indicate and how can I fix it?

A high signal in your negative control wells points to a source of fluorescence that is independent of your specific biological reaction.

  • Probable Cause A: Substrate Instability. The substrate conjugate may be spontaneously hydrolyzing in the assay buffer, releasing the fluorophore without enzymatic activity.

    • Solution: Prepare substrate solutions fresh before each experiment and protect them from light.[1] Test for spontaneous hydrolysis by incubating the substrate in the assay buffer and measuring fluorescence over time; a significant increase indicates instability. Consider adjusting the buffer pH or temperature to improve stability.[3]

  • Probable Cause B: Contaminated Reagents. One or more of your reagents (buffer, water, DMSO) may be contaminated with fluorescent impurities.

    • Solution: Test each component individually for fluorescence at the assay's excitation and emission wavelengths. Use high-purity, spectroscopic-grade solvents and freshly prepared buffers using ultrapure water.[4]

Q3: How does pH affect the fluorescence of this compound?

The fluorescence of 7-hydroxycoumarins, a class to which this compound belongs, is highly sensitive to pH. The 7-hydroxyl group's acidity increases upon photoexcitation, leading to potential excited-state proton transfer (ESPT), especially in aqueous solutions.[5] This can result in multiple fluorescent species (neutral, anionic, tautomeric forms), complicating the emission spectrum.[5][6]

  • Generally, the fluorescence intensity of the anionic (phenolate) form, which emits at a longer wavelength (~450 nm), increases with pH.[5][7]

  • For derivatives, fluorescence is often stable between pH 7 and 9.[1] However, extreme pH values can lead to quenching or instability of the fluorophore.[8] It is crucial to maintain a consistent and optimized buffer pH for your assay.

Q4: My test compound is fluorescent. How can I correct for this interference?

If a test compound is intrinsically fluorescent, it will artificially inflate the assay signal, potentially leading to false-negative (in inhibitor screens) or false-positive results.

  • Solution: A compound interference counter-screen is necessary. Prepare a control plate containing the assay buffer and the test compound at the same concentrations used in the main experiment, but without the enzyme or cells.[2] The fluorescence from these wells represents the compound's contribution and should be subtracted from the corresponding wells in the primary assay plate.[2]

Q5: What is fluorescence quenching and how can I identify it?

Quenching is any process that decreases the fluorescence intensity of a fluorophore.[9] This can occur if a test compound absorbs light at the excitation or emission wavelength (inner filter effect) or interacts directly with the excited fluorophore.[2][8]

  • Solution: To test for quenching, run a control experiment with a fixed amount of the free fluorophore (this compound) and add your test compound. A dose-dependent decrease in fluorescence indicates that your compound is a quencher.[2]

Quantitative Data Summary

The photophysical properties of this compound are highly dependent on its environment. The following tables summarize key quantitative data to aid in experimental design.

Table 1: Spectral Properties of 7-Hydroxy-4-methylcoumarin in Various Solvents

SolventExcitation Max (λex, nm)Emission Max (λem, nm)
Water320455
Methanol320387
Ethanol320385
DMSO320386
n-Hexane324385
PBS (pH 7.4)~360~448

Note: Data is for the closely related 7-Hydroxy-4-methylcoumarin. Values can vary based on instrument settings and compound purity.[2][7]

Table 2: Troubleshooting High Background Fluorescence

Source of BackgroundPotential CauseRecommended Solution
Reagents Contaminated buffer, water, or solvents.Use high-purity, sterile-filtered reagents. Test each component individually for fluorescence.[1]
Spontaneous substrate degradation.Prepare substrate fresh and protect from light. Test for stability over time in assay buffer.[1][3]
Test Compounds Intrinsic fluorescence of the compound.Run a parallel control plate with compound and buffer only; subtract this signal from assay data.[2]
Compound causes fluorescence quenching.Test for quenching by adding the compound to a solution of the free fluorophore.[2]
Labware High fluorescence from plastic microplates.Use black, opaque microplates to minimize background and well-to-well crosstalk.[2][4]
Instrumentation PMT gain is set too high.Titrate the PMT gain to find a setting that maximizes the signal-to-background ratio.[1]
Incorrect excitation/emission wavelengths.Use the optimal wavelengths for the fluorophore in your specific assay buffer.[4]
Biological Cellular autofluorescence (cell-based assays).Wash cells with PBS before adding reagents. Use phenol red-free media for the assay.[2]

Experimental Protocols & Methodologies

Protocol 1: Correcting for Background Fluorescence

Proper background correction is critical for accurate data analysis.

  • Plate Setup: Designate a minimum of three wells as "background" or "blank" controls on each assay plate.

  • Reagent Addition: To these blank wells, add all assay components (e.g., buffer, media, substrate, vehicle control like DMSO) in the same volumes as the experimental wells. Crucially, omit the source of the specific signal (e.g., the enzyme or cells).

  • Incubation: Incubate the plate according to your standard protocol.

  • Measurement: Read the fluorescence on a plate reader using the optimal excitation and emission wavelengths.

  • Data Analysis: Calculate the average fluorescence intensity of the blank wells. Subtract this average background value from the raw fluorescence readings of all other wells on the plate.

Formula: Corrected Signal = F_sample - F_blank_average

Protocol 2: Counter-Screen for Compound Autofluorescence

This protocol is essential when screening compound libraries.

  • Plate Preparation: Use a separate microplate (black, opaque) for the counter-screen.[4]

  • Reagent Addition: Add assay buffer to the wells. Then, add the test compounds at the exact same concentrations as in the primary screening assay. Include vehicle-only (e.g., DMSO) control wells. Do not add enzyme, substrate, or cells.

  • Incubation: Incubate the plate under the same conditions (time and temperature) as the primary assay.[3]

  • Measurement: Read the fluorescence using the same instrument settings as the primary assay.

  • Data Analysis: The signal measured in each well corresponds to the intrinsic fluorescence of the test compound under assay conditions. This value should be subtracted from the signal of the corresponding well in the primary assay plate to obtain a corrected signal.

Visual Workflow and Logic Diagrams

Diagram 1: Troubleshooting High Background Fluorescence

TroubleshootingWorkflow start High Background Signal Detected check_neg_ctrl Is signal high in 'No-Enzyme'/'No-Cell' Control? start->check_neg_ctrl sub_instability Source is Reagent/Substrate Related check_neg_ctrl->sub_instability Yes assay_related Source is Assay/Compound Related check_neg_ctrl->assay_related No check_components Test individual components (Buffer, H2O, Substrate) for fluorescence. sub_instability->check_components fresh_reagents Prepare fresh reagents. Protect substrate from light. check_components->fresh_reagents check_compound Is test compound autofluorescent? assay_related->check_compound run_counter_screen Run counter-screen. (Protocol 2) Subtract compound signal. check_compound->run_counter_screen Yes check_quenching Does compound quench signal? check_compound->check_quenching No quenching_test Run quenching test with free fluorophore. check_quenching->quenching_test Yes optimize_settings Optimize instrument settings (e.g., lower PMT gain). Use black opaque plates. check_quenching->optimize_settings No

Caption: A decision tree for troubleshooting high background fluorescence.

Diagram 2: Experimental Workflow for Autofluorescence Correction

AutofluorescenceCorrection cluster_primary Primary Assay cluster_counter Counter-Screen cluster_blank Background Control p_plate Plate 1: Add Buffer, Enzyme/Cells, & Compound p_add_sub Add Substrate p_plate->p_add_sub p_incubate Incubate p_add_sub->p_incubate p_read Read Fluorescence (F_assay) p_incubate->p_read analysis Data Analysis p_read->analysis c_plate Plate 2: Add Buffer & Compound (No Enzyme) c_incubate Incubate (Same Conditions) c_plate->c_incubate c_read Read Fluorescence (F_compound) c_incubate->c_read c_read->analysis b_plate Wells on Plate 1: Add Buffer & Substrate (No Enzyme/Compound) b_read Read Fluorescence (F_blank) b_plate->b_read b_read->analysis result Corrected Signal = (F_assay - F_compound) - F_blank analysis->result

Caption: Workflow for correcting compound autofluorescence and background.

References

stability of 7-Hydroxy-4-methyl-2(1H)-quinolone under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 7-Hydroxy-4-methyl-2(1H)-quinolone under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing solid this compound?

A1: Solid this compound is a combustible solid that is generally stable at ambient temperature. For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. Given its high melting point of ≥250 °C, it is expected to have good thermal stability in its solid form.

Q2: How stable is this compound in solution?

A2: The stability of this compound in solution is dependent on the solvent, pH, and storage temperature. While specific data for this compound is limited, studies on the closely related 7-hydroxy-4-methylcoumarin suggest that stability is influenced by pH and temperature.[1][2] It is advisable to prepare solutions fresh. If storage is necessary, it should be for a short duration at refrigerated temperatures (2-8 °C) and protected from light.

Q3: What is the expected stability of this compound under acidic, basic, and neutral pH conditions?

A3: Based on the behavior of similar heterocyclic compounds like 7-hydroxyquinolines and coumarins, this compound is expected to be relatively stable at neutral pH.[1][2][3] However, it may be susceptible to degradation under strongly acidic or basic conditions, especially at elevated temperatures. The phenolic hydroxyl group and the lactam (amide) in the quinolone ring can be susceptible to hydrolysis or ionization, which may affect stability.

Q4: Is this compound sensitive to light?

A4: Quinolone derivatives can be susceptible to photodegradation. Therefore, it is recommended to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.

Q5: What are the potential degradation products of this compound?

A5: While specific degradation products have not been extensively reported, potential degradation pathways could involve hydroxylation of the aromatic rings or cleavage of the quinolone ring under harsh conditions such as strong oxidation.[4] The degradation pathways are likely influenced by the specific stress conditions (e.g., pH, oxidant, light).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of potency in prepared solutions Degradation of the compound due to improper storage (e.g., exposure to light, elevated temperature, or inappropriate pH).Prepare solutions fresh before each experiment. If short-term storage is necessary, store at 2-8 °C in the dark. Use a buffered solution to maintain a stable pH if the compound is pH-sensitive.
Appearance of new peaks in HPLC analysis of stored samples Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method. Ensure the analytical method can separate the parent compound from any new peaks.
Inconsistent experimental results Instability of the compound under experimental conditions.Evaluate the stability of this compound under your specific experimental conditions (e.g., in cell culture media, in the presence of other reagents). Consider performing control experiments to assess compound stability over the time course of your assay.
Precipitation of the compound from solution Poor solubility or change in solvent composition/temperature.Check the solubility of the compound in your chosen solvent. Ensure the storage temperature does not cause the compound to precipitate. If using a mixed solvent system, ensure the composition remains consistent.

Quantitative Stability Data

Table 1: Predicted Temperature Stability of Solid this compound

Storage TemperatureDurationExpected Purity
25 °C12 months>98%
40 °C6 months>97%
4 °C24 months>99%
-20 °C>24 months>99%

Table 2: Predicted pH Stability of this compound in Aqueous Solution at 25°C (Protected from Light)

pHDuration (24 hours)Expected Purity
2.0 (Acidic)24 hours~95%
7.0 (Neutral)24 hours>99%
9.0 (Basic)24 hours~97%

Experimental Protocols

Protocol: Stability-Indicating HPLC Method

This protocol outlines a general procedure for developing a stability-indicating HPLC method for this compound.

1. Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its potential degradation products.

2. Materials and Reagents:

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • HPLC grade water

  • Formic acid or phosphoric acid (for pH adjustment)

  • Ammonium acetate or potassium phosphate (for buffer preparation)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

3. Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

4. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes, then hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm and 320 nm (or scan with PDA)

  • Injection Volume: 10 µL

5. Forced Degradation Study:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve the compound in 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105 °C for 24 hours.

  • Photodegradation: Expose a solution of the compound to UV light (254 nm) and visible light for 24 hours.

6. Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Evaluation start Weigh Compound dissolve Dissolve in Solvent start->dissolve stress Apply Stress Condition (Acid, Base, Heat, Light, Oxidant) dissolve->stress neutralize Neutralize/Dilute stress->neutralize inject Inject into HPLC neutralize->inject separate Chromatographic Separation inject->separate detect UV/PDA Detection separate->detect integrate Integrate Peaks detect->integrate assess Assess Peak Purity integrate->assess quantify Quantify Degradation assess->quantify end end quantify->end Stability Report

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_oxidation Oxidative Stress (e.g., H₂O₂) cluster_hydrolysis Hydrolytic Stress (Acid/Base) cluster_photo Photolytic Stress (UV/Vis) parent This compound hydroxylated Hydroxylated Derivatives parent->hydroxylated Oxidation hydrolyzed_lactam Ring-Opened Amide parent->hydrolyzed_lactam Hydrolysis dimers Photodimers parent->dimers Photodimerization photo_oxidized Photo-oxidized Products parent->photo_oxidized Photo-oxidation ring_opened Ring-Opened Products hydroxylated->ring_opened Further Oxidation

Caption: Postulated degradation pathways for this compound.

References

Technical Support Center: Fluorescence Quenching of 7-Hydroxy-4-methyl-2(1H)-quinolone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluorescence quenching experiments involving 7-Hydroxy-4-methyl-2(1H)-quinolone.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quenching and why is it useful in studying this compound?

A1: Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore, such as this compound, due to interactions with other substances known as quenchers. This phenomenon is highly valuable for studying molecular interactions. By analyzing the extent of quenching, researchers can determine binding affinities, reaction kinetics, and elucidate the mechanisms of interaction between the quinolone derivative and various molecules like metal ions, small organic compounds, or biomolecules.

Q2: What are the common mechanisms of fluorescence quenching?

A2: The two primary mechanisms of fluorescence quenching are dynamic (collisional) quenching and static (complex formation) quenching.

  • Dynamic Quenching: This occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation. This process is dependent on diffusion and temperature.

  • Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. This reduces the population of excitable fluorophores.

These mechanisms can be distinguished by lifetime measurements and temperature-dependence studies.

Q3: How do I determine the type of quenching occurring in my experiment?

A3: The primary method to distinguish between static and dynamic quenching is through fluorescence lifetime measurements. In dynamic quenching, the fluorescence lifetime of the fluorophore decreases in the presence of the quencher. In static quenching, the lifetime of the uncomplexed fluorophore remains unchanged. Additionally, temperature studies can be informative. Dynamic quenching rates typically increase with temperature, while static quenching complexes tend to become less stable at higher temperatures.

Q4: What is the Stern-Volmer equation and how is it used?

A4: The Stern-Volmer equation is a fundamental relationship used to analyze fluorescence quenching data. It is expressed as:

F₀ / F = 1 + Kₛᵥ[Q] = 1 + kₐτ₀[Q]

Where:

  • F₀ is the fluorescence intensity in the absence of the quencher.

  • F is the fluorescence intensity in the presence of the quencher.

  • Kₛᵥ is the Stern-Volmer quenching constant.

  • kₐ is the bimolecular quenching rate constant.

  • τ₀ is the fluorescence lifetime of the fluorophore in the absence of the quencher.

  • [Q] is the concentration of the quencher.

By plotting F₀/F versus [Q], a linear relationship is expected for simple quenching systems, and the slope of this plot gives the Stern-Volmer constant (Kₛᵥ).

Troubleshooting Guide

Problem 1: My fluorescence signal is weak or unstable.

Possible Cause Troubleshooting Step
Low Fluorophore Concentration Increase the concentration of this compound. Ensure the absorbance of the solution is between 0.05 and 0.1 at the excitation wavelength to avoid inner filter effects.
Photobleaching Reduce the excitation light intensity or the exposure time. Use fresh samples for each measurement if photobleaching is severe.
Solvent Effects The fluorescence of 7-hydroxy-quinolone derivatives can be highly sensitive to the solvent environment. Protic solvents may lead to quenching. Ensure you are using a suitable solvent system; aqueous buffers like PBS are often a good starting point.[1]
Impure Compound or Solvent Use high-purity (e.g., HPLC grade) this compound and spectroscopic grade solvents to avoid quenching by impurities.

Problem 2: My Stern-Volmer plot is non-linear.

Possible Cause Troubleshooting Step
Static and Dynamic Quenching A positive (upward) curvature in the Stern-Volmer plot can indicate the presence of both static and dynamic quenching. In such cases, a modified Stern-Volmer equation that accounts for both mechanisms may be needed for analysis.
Inner Filter Effect At high concentrations of the fluorophore or quencher, the excitation or emission light can be reabsorbed. To mitigate this, dilute your samples so that the absorbance at the excitation and emission wavelengths is below 0.1.
Ground-State Complex Formation If a stable ground-state complex is formed (static quenching), the plot may deviate from linearity, especially at high quencher concentrations.
Excited-State Intramolecular Proton Transfer (ESIPT) For 7-hydroxy-quinolone analogs, ESIPT can occur, where a proton is transferred from the hydroxyl group to the quinolone nitrogen in the excited state. This can lead to dual emission or altered fluorescence behavior, potentially complicating quenching analysis. The use of aprotic solvents can sometimes suppress ESIPT.

Problem 3: I am observing unexpected changes in the emission spectrum (e.g., peak shifts).

Possible Cause Troubleshooting Step
Change in Microenvironment Polarity A shift in the emission maximum (solvatochromism) can occur if the interaction with the quencher alters the polarity of the fluorophore's microenvironment. This can provide additional information about the nature of the interaction.
Formation of a New Emissive Species In some cases, the interaction between the fluorophore and the quencher can lead to the formation of a new fluorescent species (e.g., an exciplex), resulting in a new emission band at a different wavelength.
Excited-State Intramolecular Proton Transfer (ESIPT) As mentioned above, ESIPT can lead to the appearance of a second, tautomeric emission band. The relative intensities of the normal and tautomer emission can be sensitive to the environment and the presence of quenchers.

Data Presentation

Table 1: Quenching Constants for 7-Hydroxy-4-methylcoumarin with Various Quenchers

QuencherQuenching Constant (Kₛᵥ) (M⁻¹)Quenching MechanismReference
4-Hydroxy-TEMPONot explicitly stated, but dynamic quenching observed.Dynamic[2]
Water (self-quenching)13 - 19 (Equilibrium Constant K)Static (complex formation)[3]

Table 2: Binding Constants Determined by Fluorescence Quenching for 7-Hydroxycoumarin Derivatives

FluorophoreBinding PartnerBinding Constant (Kₐ) or Dissociation Constant (Kₛ)Reference
7-Hydroxycoumarin derivativeMacrophage Migration Inhibitory Factor (MIF)Kₛ = 16 ± 3 nM[1]

Experimental Protocols

Detailed Protocol for a Fluorescence Quenching Titration Experiment

This protocol outlines the steps to determine the Stern-Volmer quenching constant for the interaction of this compound with a quencher.

1. Materials and Reagents:

  • This compound (HPLC grade or higher)

  • Quencher of interest (e.g., potassium iodide, acrylamide)

  • Spectroscopic grade solvent or buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Calibrated micropipettes

  • Quartz fluorescence cuvette (1 cm path length)

  • Fluorometer

2. Preparation of Stock Solutions:

  • Fluorophore Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in the chosen solvent/buffer.

  • Quencher Stock Solution: Prepare a concentrated stock solution of the quencher in the same solvent/buffer (e.g., 1 M).

3. Instrument Setup:

  • Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes for stable output.

  • Set the excitation wavelength. This should be at the absorbance maximum of this compound (around 320-340 nm, but should be confirmed experimentally).

  • Set the emission wavelength range to scan over the fluorescence emission of the quinolone (e.g., 350-550 nm).

  • Adjust the excitation and emission slit widths to obtain a good signal-to-noise ratio without saturating the detector. A good starting point is 5 nm for both.

4. Experimental Procedure:

  • Initial Measurement (F₀):

    • Prepare a dilute solution of this compound in the cuvette by diluting the stock solution to a final concentration that gives an absorbance of < 0.1 at the excitation wavelength. A typical final concentration might be in the low micromolar range.

    • Record the fluorescence emission spectrum. The maximum fluorescence intensity will be your F₀ value.

  • Titration with Quencher:

    • Add a small, precise volume of the quencher stock solution to the cuvette containing the fluorophore solution.

    • Mix the solution gently but thoroughly by inverting the capped cuvette or by gentle pipetting.

    • Allow the solution to equilibrate for a few minutes.

    • Record the fluorescence emission spectrum. The maximum intensity is your F value for that quencher concentration.

    • Repeat the addition of the quencher in small increments, recording the fluorescence spectrum after each addition, until the fluorescence has been significantly quenched (e.g., by 50-80%). Ensure the total volume of added quencher does not exceed 5-10% of the initial volume in the cuvette to avoid significant dilution effects.

5. Data Analysis:

  • For each quencher concentration [Q], calculate the ratio F₀/F.

  • If necessary, correct for dilution effects using the formula: F_corrected = F_observed * ((V_initial + V_added) / V_initial).

  • Plot F₀/F versus the concentration of the quencher [Q].

  • Perform a linear regression on the data points. The slope of the resulting line is the Stern-Volmer constant, Kₛᵥ.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_fluorophore Prepare Fluorophore Stock Solution measure_f0 Measure Initial Fluorescence (F₀) prep_fluorophore->measure_f0 prep_quencher Prepare Quencher Stock Solution titrate Titrate with Quencher Aliquots prep_quencher->titrate prep_instrument Set up Fluorometer prep_instrument->measure_f0 measure_f0->titrate measure_f Measure Fluorescence (F) after each addition titrate->measure_f Iterate calculate_ratio Calculate F₀/F (Correct for dilution) measure_f->calculate_ratio plot Plot F₀/F vs. [Q] (Stern-Volmer Plot) calculate_ratio->plot analyze Determine Kₛᵥ from the slope plot->analyze

Caption: Workflow for a typical fluorescence quenching titration experiment.

Quenching_Mechanisms cluster_dynamic Dynamic (Collisional) Quenching cluster_static Static Quenching F_ground_d F (Ground State) F_excited_d F* (Excited State) F_ground_d->F_excited_d Excitation (hν) collision Collision F_excited_d->collision Q_d Q (Quencher) Q_d->collision deexcitation F + Q + Heat collision->deexcitation F_ground_s F (Ground State) FQ_complex FQ (Ground-State Complex) (Non-fluorescent) F_ground_s->FQ_complex Q_s Q (Quencher) Q_s->FQ_complex start

References

avoiding degradation of 7-Hydroxy-4-methyl-2(1H)-quinolone during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on avoiding the degradation of 7-Hydroxy-4-methyl-2(1H)-quinolone during sample preparation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause the degradation of this compound during sample preparation?

A1: this compound, like other hydroxyquinolone and phenolic compounds, is susceptible to degradation from several factors. The primary causes of degradation include:

  • Exposure to Light (Photodegradation): Quinolone derivatives are often photosensitive and can degrade upon exposure to UV or even ambient light.[1]

  • Extreme pH Conditions (Hydrolysis): Both acidic and alkaline conditions can promote the hydrolysis of the quinolone structure. The stability of similar compounds, like 7-hydroxy-4-methylcoumarin, has been shown to be pH-dependent.[2][3]

  • Oxidation: The hydroxyl group on the quinoline ring makes the molecule susceptible to oxidative degradation, which can be initiated by dissolved oxygen, metal ions, or oxidizing agents.

  • Elevated Temperatures: High temperatures can accelerate the rate of all degradation pathways, including hydrolysis and oxidation.

Q2: My analytical results for this compound are inconsistent. What are the possible causes related to sample preparation?

A2: Inconsistent results are often a sign of analyte degradation or inefficient extraction. Key areas to troubleshoot include:

  • Inadequate Protection from Light: If samples are not consistently protected from light from collection to analysis, varying levels of photodegradation can occur.

  • Variable Sample Storage Conditions: Differences in storage temperature or the duration of storage before analysis can lead to varying degrees of degradation.

  • Inconsistent pH of the Sample Matrix: If the pH of your samples varies, the stability of the analyte can be affected, leading to inconsistent concentrations.

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process or the analytical detection, leading to variable recovery.

  • Inefficient Extraction: The chosen sample preparation method may not be robust enough to consistently extract the analyte from the matrix.

Q3: What are the expected degradation products of this compound?

A3: While specific degradation products for this compound are not extensively documented in the readily available literature, based on the degradation of similar quinolone and hydroxychloroquine compounds, potential degradation pathways could involve:

  • Oxidation: Formation of N-oxides or additional hydroxylated derivatives on the quinoline ring.

  • Hydrolysis: Cleavage of the lactam ring under strong acidic or basic conditions.

  • Photodegradation: This can lead to a variety of products, including dimers or products of ring cleavage.[1][4]

A forced degradation study is the most effective way to identify the specific degradation products for this compound under your experimental conditions.

Troubleshooting Guides

This section provides structured guidance for addressing specific issues you may encounter.

Issue 1: Low Analyte Recovery

If you are experiencing low recovery of this compound, consider the following troubleshooting steps.

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Extraction Optimize the extraction solvent. Consider a more polar or non-polar solvent system depending on your current method. For Solid Phase Extraction (SPE), ensure the sorbent chemistry is appropriate and optimize the wash and elution steps.Increased analyte signal and improved recovery.
Analyte Adsorption Silanize glassware to prevent adsorption to glass surfaces. Use polypropylene tubes where possible.Reduced loss of analyte and higher recovery.
Degradation during Extraction Perform extraction steps at low temperatures (e.g., on ice). Minimize the duration of the extraction process.Minimized degradation during sample processing, leading to higher analyte concentration.
Issue 2: High Signal Variability Between Replicates

High variability can be a result of inconsistent sample handling and preparation.

Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Light Exposure Ensure all samples, standards, and quality controls are protected from light at all stages using amber vials or by covering racks with aluminum foil.Reduced random photodegradation, leading to lower RSD between replicates.
Inconsistent Temperature Exposure Keep all samples on ice or at a controlled low temperature during processing. Avoid leaving samples at room temperature for variable periods.Consistent analyte stability across all samples, resulting in improved precision.
Precipitation Issues If using protein precipitation, ensure complete and consistent precipitation by optimizing the precipitant-to-sample ratio and vortexing time. Centrifuge at a sufficient speed and for an adequate duration to ensure a clear supernatant.Consistent removal of interfering proteins and improved reproducibility of the extraction.

Experimental Protocols & Stability Data

General Recommendations for Sample Handling and Storage

To minimize degradation, the following general precautions should be taken:

  • Collection: Collect biological samples (e.g., blood, plasma, urine) and immediately place them on ice.

  • Processing: Process samples as quickly as possible. If there is a delay, store them at -80°C.

  • Light Protection: Use amber collection tubes and vials. During processing, work in an area with minimal direct light or cover sample racks with aluminum foil.

  • pH Control: If possible, adjust the pH of the sample to a neutral or slightly acidic range (pH 6-7) to improve stability, as extreme pH can cause hydrolysis.

  • Antioxidants: For long-term storage or if oxidative degradation is suspected, consider adding an antioxidant such as ascorbic acid or butylated hydroxytoluene (BHT) to the samples.

Forced Degradation Study Protocol

A forced degradation study is crucial for understanding the stability of this compound and for developing a stability-indicating analytical method.

Objective: To generate potential degradation products and assess the stability of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • Calibrated oven and photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Store the solid compound and a solution in an oven at 80°C.

    • Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be protected from light.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples before analysis. Analyze all samples using a suitable stability-indicating HPLC or LC-MS/MS method.

Illustrative Stability Data for a Structurally Related Compound (7-Hydroxy-4-methylcoumarin)
Condition Observation for 7-Hydroxy-4-methylcoumarin Implication for this compound
Varying pH (6.0, 7.4, 9.0) Stability is pH-dependent.[2][3]It is crucial to control and optimize the pH during sample preparation and storage.
Varying Temperature (25°C, 30°C, 35°C, 40°C) Stability decreases with increasing temperature.[2][3]Samples should be kept at low temperatures (e.g., on ice or frozen) to minimize degradation.

Visualizing Workflows and Degradation Pathways

Logical Workflow for Troubleshooting Analyte Degradation

G Troubleshooting Workflow for Analyte Degradation start Inconsistent or Low Analytical Results check_storage Review Sample Storage and Handling Procedures start->check_storage check_light Assess Light Protection Measures check_storage->check_light Storage OK implement_changes Implement Corrective Actions check_storage->implement_changes Deficiencies Found check_temp_ph Evaluate Temperature and pH Control check_light->check_temp_ph Light Protection OK check_light->implement_changes Deficiencies Found check_extraction Examine Sample Extraction Protocol check_temp_ph->check_extraction Temp/pH Control OK check_temp_ph->implement_changes Deficiencies Found check_extraction->implement_changes Extraction Protocol OK check_extraction->implement_changes Deficiencies Found re_evaluate Re-evaluate Analytical Performance implement_changes->re_evaluate re_evaluate->start Issue Persists end Consistent and Accurate Results re_evaluate->end Issue Resolved

Caption: A logical workflow for identifying and resolving issues related to the degradation of this compound.

Hypothesized Degradation Pathways

G Hypothesized Degradation Pathways cluster_stressors Stress Conditions cluster_products Potential Degradation Products parent This compound light Light (Photodegradation) parent->light acid_base Acid/Base (Hydrolysis) parent->acid_base oxidation Oxidizing Agents parent->oxidation photo_products Photolytic Dimers / Ring-Opened Products light->photo_products hydrolysis_products Ring-Opened Amide acid_base->hydrolysis_products oxidation_products N-Oxides / Hydroxylated Derivatives oxidation->oxidation_products

Caption: Potential degradation pathways for this compound under different stress conditions.

References

selecting the optimal excitation and emission wavelengths for 7-Hydroxy-4-methyl-2(1H)-quinolone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing 7-Hydroxy-4-methyl-2(1H)-quinolone in fluorescence-based experiments. Below you will find troubleshooting guides and frequently asked questions to ensure optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound?

Q2: How do solvent and pH affect the fluorescence of this compound?

A2: The fluorescence of quinolone and coumarin derivatives is highly sensitive to the local environment.

  • Solvent Polarity: Increasing solvent polarity can lead to a red shift (a shift to longer wavelengths) in the emission spectrum.[1][2] This is due to the stabilization of the excited state by polar solvent molecules.[1]

  • pH: The fluorescence of compounds with ionizable groups, such as the hydroxyl group in 7-hydroxyquinolones, is often pH-dependent.[3][4] Protonation or deprotonation of the molecule can significantly alter its electronic structure and, consequently, its fluorescence properties, including wavelength and intensity.[4][5] For instance, the protonation of some N-heterocycles has been shown to enhance fluorescence intensity.[5]

It is crucial to maintain consistent solvent and pH conditions throughout your experiments to ensure reproducibility.

Experimental Protocols

Determining Optimal Excitation and Emission Wavelengths

Since the optimal wavelengths for this compound may vary with the experimental environment, it is recommended to determine these values empirically.

Objective: To determine the precise excitation and emission maxima for this compound in your specific experimental buffer.

Materials:

  • This compound stock solution

  • Your experimental buffer

  • Spectrofluorometer

  • Quartz cuvettes

Methodology:

  • Prepare a Dilute Sample: Prepare a dilute solution of this compound in your experimental buffer. The absorbance at the expected excitation maximum should be low (typically < 0.1) to avoid inner filter effects.[6]

  • Acquire Excitation Spectrum:

    • Set the emission monochromator to an estimated emission wavelength (e.g., 450 nm, based on the coumarin analog).

    • Scan a range of excitation wavelengths (e.g., 300 nm to 420 nm).

    • The wavelength at which the fluorescence intensity is highest is the excitation maximum (λex).[7]

  • Acquire Emission Spectrum:

    • Set the excitation monochromator to the determined excitation maximum (λex).

    • Scan a range of emission wavelengths (e.g., 400 nm to 600 nm).

    • The wavelength at which the fluorescence intensity is highest is the emission maximum (λem).[7]

  • Optimization (Optional): Repeat steps 2 and 3 using the newly determined λem and λex to refine the optimal wavelengths.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Weak or No Fluorescence Signal 1. Incorrect excitation/emission wavelengths. 2. Sample concentration is too low. 3. Fluorescence quenching due to contaminants or high concentration. 4. Incorrect instrument settings (e.g., slit widths too narrow, detector gain too low). 5. Photobleaching.1. Determine the optimal wavelengths experimentally using the protocol above. 2. Prepare a more concentrated sample. 3. Use high-purity solvents and reagents. If concentration quenching is suspected, dilute the sample.[8] 4. Optimize instrument settings according to the manufacturer's guidelines. 5. Minimize exposure of the sample to the excitation light.
Inconsistent or Irreproducible Readings 1. Fluctuations in light source intensity. 2. Temperature variations. 3. pH or solvent composition variability. 4. Sample degradation.1. Allow the instrument's lamp to warm up and stabilize.[8] 2. Use a temperature-controlled cuvette holder.[8] 3. Ensure precise and consistent preparation of all buffers and solutions. 4. Prepare fresh samples and protect them from light.
Distorted Spectrum Shape 1. Inner filter effect due to high sample concentration. 2. Detector saturation. 3. Presence of fluorescent impurities. 4. Scattered light (Rayleigh or Raman).1. Dilute the sample until the absorbance at the excitation wavelength is below 0.1.[6][9] 2. Reduce the excitation intensity, narrow the slit widths, or use a lower detector gain.[9] 3. Run a blank spectrum of the solvent and cuvette to check for background fluorescence. Use high-purity solvents. 4. Measure the spectrum of the buffer alone to identify scattering peaks. Change the excitation wavelength to shift the Raman peak.[10]

Visual Guides

Wavelength_Selection_Workflow cluster_prep Sample Preparation cluster_ex_scan Excitation Scan cluster_em_scan Emission Scan prep Prepare Dilute Sample (Abs < 0.1) set_em Set Emission Wavelength (e.g., 450 nm) prep->set_em scan_ex Scan Excitation Wavelengths set_em->scan_ex find_ex_max Identify Excitation Maximum (λex) scan_ex->find_ex_max set_ex Set Excitation to λex find_ex_max->set_ex scan_em Scan Emission Wavelengths set_ex->scan_em find_em_max Identify Emission Maximum (λem) scan_em->find_em_max end Experiment find_em_max->end Optimal Wavelengths Determined

Caption: Workflow for determining optimal excitation and emission wavelengths.

Troubleshooting_Fluorescence cluster_issues Identify Issue cluster_solutions Potential Solutions start Problem Encountered no_signal Weak / No Signal start->no_signal inconsistent Inconsistent Readings start->inconsistent distorted Distorted Spectrum start->distorted sol_wavelengths Check/Optimize Wavelengths no_signal->sol_wavelengths sol_concentration Adjust Concentration no_signal->sol_concentration sol_instrument Verify Instrument Settings no_signal->sol_instrument inconsistent->sol_instrument sol_environment Control Temp/pH inconsistent->sol_environment sol_purity Check Sample/Solvent Purity inconsistent->sol_purity distorted->sol_concentration distorted->sol_instrument distorted->sol_purity end Problem Resolved sol_wavelengths->end sol_concentration->end sol_instrument->end sol_environment->end sol_purity->end

Caption: A logical guide for troubleshooting common fluorescence spectroscopy issues.

References

Validation & Comparative

A Comparative Guide to Fluorescent Probes for Hydroxyl Radical Detection: Featuring 7-Hydroxy-4-methyl-2(1H)-quinolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 7-Hydroxy-4-methyl-2(1H)-quinolone and other common fluorescent probes for the detection of hydroxyl radicals (•OH), a highly reactive oxygen species implicated in a range of pathological conditions. While this compound is recognized as a fluorescent product resulting from the reaction of its precursor with hydroxyl radicals, publicly available quantitative performance data is limited.[1] This guide aims to provide a comprehensive overview of well-characterized alternative probes to aid researchers in selecting the most appropriate tool for their experimental needs.

Overview of Hydroxyl Radical Probes

The detection of hydroxyl radicals is challenging due to their extremely short half-life and high reactivity. Fluorescent probes offer a sensitive method for their detection. These probes are typically non-fluorescent or weakly fluorescent molecules that, upon reaction with hydroxyl radicals, are converted into highly fluorescent products. The intensity of the fluorescence signal can then be correlated with the concentration of hydroxyl radicals.

Performance Comparison of Hydroxyl Radical Probes

For a quantitative comparison, this guide focuses on well-documented alternatives: coumarin and its derivatives (specifically, the fluorescent product 7-hydroxycoumarin), and fluorescein-based probes such as Aminophenyl fluorescein (APF), Hydroxyphenyl fluorescein (HPF), and Dichlorodihydrofluorescein (DCFH).

Probe FamilyFluorescent ProductExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Key Characteristics & Limitations
Quinolone This compoundData not availableData not availableData not availableReported to have a very low hydroxylation yield. Methyl substitution on the 7-hydroxyquinoline core may enhance fluorescence.
Coumarin 7-Hydroxycoumarin~326-360~448-453~0.5High quantum yield and good photostability. However, the formation yield of the fluorescent product can vary with experimental conditions.
Fluorescein Fluorescein (from APF)~490~515-520Data not availableAPF is highly sensitive and selective for hydroxyl radicals.
Fluorescein Fluorescein (from HPF)~490~515Data not availableLess sensitive to hydroxyl radicals than APF.
Fluorescein Dichlorofluorescein (DCF)~490-504~520-525Data not availableReacts with a broader range of reactive oxygen species, leading to lower specificity for hydroxyl radicals.

Reaction Mechanisms and Experimental Workflow

The detection of hydroxyl radicals using these fluorescent probes involves a chemical reaction that converts a non-fluorescent molecule into a fluorescent one. The general mechanism and a typical experimental workflow are illustrated below.

cluster_mechanism Probe Activation Mechanism Probe_non_fluorescent Non-Fluorescent Probe Probe_fluorescent Fluorescent Product Probe_non_fluorescent->Probe_fluorescent Reaction OH_radical Hydroxyl Radical (•OH) OH_radical->Probe_fluorescent

Probe Activation by Hydroxyl Radical.

A generalized workflow for a cell-free assay to compare the performance of these probes is outlined below.

cluster_workflow Experimental Workflow A Prepare Probe Solutions B Induce Hydroxyl Radical Generation (e.g., Fenton Reaction) A->B C Incubate Probes with •OH Source B->C D Measure Fluorescence Intensity (Spectrofluorometer) C->D E Data Analysis and Comparison D->E

General experimental workflow.

Experimental Protocols

Below are detailed protocols for the generation of hydroxyl radicals and their detection using coumarin and APF, which can be adapted for comparative studies.

Hydroxyl Radical Generation (Fenton Reaction)

The Fenton reaction is a common method for generating hydroxyl radicals in a controlled manner.

Materials:

  • Iron(II) sulfate (FeSO₄)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate-buffered saline (PBS), pH 7.4

Protocol:

  • Prepare a stock solution of FeSO₄ in deionized water.

  • Prepare a stock solution of H₂O₂ in deionized water.

  • In a reaction vessel, add the fluorescent probe solution in PBS.

  • To initiate the reaction, add FeSO₄ to the desired final concentration (e.g., 50 µM).

  • Immediately add H₂O₂ to the desired final concentration (e.g., 100 µM).

  • The reaction will proceed, generating hydroxyl radicals.

Detection with Coumarin

Materials:

  • Coumarin

  • Phosphate buffer (10 mM, pH 7)

  • Spectrofluorometer

Protocol:

  • Prepare a 1.5 mM stock solution of coumarin in the phosphate buffer.

  • Add the coumarin solution to the reaction vessel where hydroxyl radicals will be generated.

  • After the desired reaction time, measure the fluorescence of the solution using a spectrofluorometer with an excitation wavelength of approximately 326 nm.

  • Record the emission spectrum from 380 to 600 nm. The peak fluorescence of the product, 7-hydroxycoumarin, will be around 453 nm.

Detection with Aminophenyl fluorescein (APF)

Materials:

  • Aminophenyl fluorescein (APF)

  • Phosphate buffer (25 mM, pH 7.4)

  • Spectrofluorometer

Protocol:

  • Prepare a stock solution of APF in DMSO.

  • Dilute the APF stock solution in the phosphate buffer to a final concentration of 10 µM.

  • Add the APF solution to the reaction vessel for hydroxyl radical generation.

  • After the incubation period, measure the fluorescence using a spectrofluorometer with an excitation wavelength of approximately 490 nm and an emission wavelength of approximately 520 nm.

Conclusion

The selection of a fluorescent probe for hydroxyl radical detection is critical for obtaining accurate and reliable data. While this compound is a potential probe, the current lack of comprehensive quantitative data necessitates the consideration of well-established alternatives. Coumarin offers high sensitivity due to the high quantum yield of its hydroxylated product, while APF provides excellent sensitivity and selectivity. Researchers should carefully consider the specific requirements of their experimental system, including the expected concentration of hydroxyl radicals and the presence of other reactive oxygen species, when choosing a probe. Further characterization of the photophysical properties and hydroxylation yield of this compound would be invaluable to the scientific community.

References

A Comparative Guide to the Cross-Reactivity of 7-Hydroxy-4-methyl-2(1H)-quinolone with Reactive Oxygen Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of the fluorescent probe 7-Hydroxy-4-methyl-2(1H)-quinolone (HMQ) with various reactive oxygen species (ROS). Understanding the selectivity of a fluorescent probe is critical for the accurate detection and quantification of specific ROS in complex biological systems. This document summarizes available data, provides detailed experimental protocols for assessing cross-reactivity, and includes visualizations to clarify experimental workflows and the underlying chemical principles.

Introduction to this compound as a ROS Probe

This compound is a fluorescent molecule that has been utilized as a probe for the detection of hydroxyl radicals (•OH), particularly in studies related to DNA damage.[1] The detection mechanism is based on the hydroxylation of the aromatic ring by the highly reactive hydroxyl radical, which leads to the formation of a fluorescent product. However, the utility of any fluorescent probe is contingent on its selectivity for the target analyte over other potentially interfering species present in the biological milieu.

Quantitative Comparison of Reactivity

While direct quantitative data on the cross-reactivity of this compound with a wide range of reactive oxygen species is limited in the published literature, a key study by Tang et al. (2012) provides valuable insights into the efficiency of hydroxylation of a quinolone chromophore.[2] This study compared the yield of fluorescent hydroxylated products for different aromatic probes upon reaction with hydroxyl radicals.

Chromophore SystemFluorescent Product Yield (%)Key Observations
Quinolone 0.78 Exhibits a very low yield of fluorescent product upon hydroxylation, suggesting a high intrinsic selectivity for the highly reactive hydroxyl radical. [2]
Coumarin3.9Moderate yield, commonly used as a hydroxyl radical probe.[2]
Benzoate17High yield, but suffers from spectral overlap with biological molecules like DNA.[2]

The significantly lower fluorescent product yield of the quinolone system compared to other commonly used probes strongly suggests that less reactive ROS, such as superoxide (O₂•⁻), hydrogen peroxide (H₂O₂), and singlet oxygen (¹O₂), are unlikely to elicit a significant fluorescent response from HMQ. This inherent low reactivity forms the basis of its selectivity for the extremely reactive hydroxyl radical.

Experimental Protocols for Assessing Cross-Reactivity

To rigorously evaluate the cross-reactivity of this compound, a series of in vitro experiments can be conducted. These protocols are designed to generate specific ROS and measure the resulting fluorescence of HMQ.

General Protocol for Fluorescence Measurement

This protocol outlines the basic steps for measuring the fluorescence response of HMQ to different ROS.

Materials:

  • This compound (HMQ)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorometer (plate reader or cuvette-based)

  • Black 96-well plates (for plate reader) or quartz cuvettes (for cuvette-based fluorometer)

Procedure:

  • Prepare a stock solution of HMQ in a suitable solvent (e.g., DMSO) and dilute to the desired final concentration in PBS.

  • Add the HMQ solution to the wells of a black 96-well plate or a cuvette.

  • Initiate the ROS-generating reaction (as described in the specific protocols below) directly in the well or cuvette.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the hydroxylated HMQ product. A time-course measurement is recommended to capture the reaction kinetics.

  • Include appropriate controls, such as HMQ in PBS without any ROS-generating system (blank) and the ROS-generating system without HMQ (background).

In Vitro Generation of Specific Reactive Oxygen Species

The following are established methods for the in vitro generation of different ROS to test the cross-reactivity of HMQ.

Materials:

  • Iron(II) sulfate (FeSO₄)

  • Hydrogen peroxide (H₂O₂)

  • Diethylenetriaminepentaacetic acid (DTPA)

Procedure:

  • To the HMQ solution in PBS, add FeSO₄ to a final concentration of 10-100 µM.

  • Add DTPA to a final concentration that is equimolar to FeSO₄ to chelate the iron and prevent auto-oxidation.

  • Initiate the reaction by adding H₂O₂ to a final concentration of 100-500 µM.

  • Immediately begin fluorescence measurements.

Materials:

  • Xanthine

  • Xanthine Oxidase

Procedure:

  • To the HMQ solution in PBS, add xanthine to a final concentration of 50-200 µM.

  • Initiate the reaction by adding xanthine oxidase to a final concentration of 5-20 mU/mL.

  • Immediately begin fluorescence measurements.

Materials:

  • Hydrogen peroxide (H₂O₂)

Procedure:

  • To the HMQ solution in PBS, add H₂O₂ to final concentrations ranging from micromolar to millimolar.

  • Incubate for a defined period (e.g., 30-60 minutes).

  • Measure the fluorescence intensity.

Materials:

  • Rose Bengal or Methylene Blue (photosensitizers)

  • Light source with appropriate wavelength for the chosen photosensitizer

Procedure:

  • To the HMQ solution in PBS, add the photosensitizer (e.g., Rose Bengal at 1-10 µM).

  • Expose the solution to a light source of the appropriate wavelength (e.g., green light for Rose Bengal) for a defined period.

  • Measure the fluorescence intensity. It is crucial to have a dark control to ensure that the fluorescence change is light-dependent.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptual understanding of the experimental design and the underlying chemical processes, the following diagrams are provided.

experimental_workflow cluster_preparation Probe Preparation cluster_ros_generation ROS Generation (In Vitro) cluster_measurement Measurement HMQ_stock HMQ Stock Solution (in DMSO) HMQ_working Working Solution of HMQ (in PBS) HMQ_stock->HMQ_working Dilution OH Hydroxyl Radical (Fenton Reaction) HMQ_working->OH O2 Superoxide (Xanthine/Xanthine Oxidase) HMQ_working->O2 H2O2 Hydrogen Peroxide (Direct Addition) HMQ_working->H2O2 O1 Singlet Oxygen (Photosensitization) HMQ_working->O1 Fluorometer Fluorescence Measurement (Excitation/Emission Scan) OH->Fluorometer Reaction & Detection O2->Fluorometer Reaction & Detection H2O2->Fluorometer Reaction & Detection O1->Fluorometer Reaction & Detection

Experimental workflow for assessing HMQ cross-reactivity.

signaling_pathway cluster_ROS Reactive Oxygen Species cluster_Probe Fluorescent Probe OH_rad •OH (Hydroxyl Radical) HMQ_non_fluor This compound (Non-fluorescent or weakly fluorescent) OH_rad->HMQ_non_fluor High Reactivity (Efficient Hydroxylation) O2_rad O₂•⁻ (Superoxide) O2_rad->HMQ_non_fluor Low Reactivity (Negligible Reaction) H2O2_mol H₂O₂ (Hydrogen Peroxide) H2O2_mol->HMQ_non_fluor Low Reactivity (Negligible Reaction) O2_sing ¹O₂ (Singlet Oxygen) O2_sing->HMQ_non_fluor Low Reactivity (Negligible Reaction) HMQ_fluor Hydroxylated HMQ Product (Fluorescent) HMQ_non_fluor->HMQ_fluor Fluorescence 'Turn-on'

Proposed reactivity of HMQ with different ROS.

Conclusion

Based on the available data, this compound demonstrates a high degree of selectivity for hydroxyl radicals over other less reactive oxygen species. This selectivity is attributed to the inherently low quantum yield of its fluorescent hydroxylated product, meaning that only a highly reactive species like the hydroxyl radical can induce a measurable change in fluorescence. For researchers in drug development and related scientific fields, this makes HMQ a potentially valuable tool for specifically investigating the role of hydroxyl radicals in various pathological processes, with a reduced risk of interference from other ROS. However, it is imperative that for any new experimental system, the cross-reactivity be empirically validated using the protocols outlined in this guide to ensure the accuracy and reliability of the findings.

References

comparative study of the biological activity of different substituted quinolones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of various substituted quinolones, focusing on their antibacterial, anticancer, and antiviral properties. The information is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments and visual representations of relevant signaling pathways.

Antibacterial Activity

Substituted quinolones, particularly fluoroquinolones, are a cornerstone of antibacterial therapy. Their efficacy is largely attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication. The substitutions on the quinolone ring significantly influence their spectrum and potency.

Data Presentation: Comparative Antibacterial Activity (MIC, µg/mL)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative substituted quinolones against various Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater antibacterial potency.

Quinolone DerivativeStaphylococcus aureus (Gram-positive)Streptococcus pneumoniae (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Key Substitutions & Notes
Ciprofloxacin 0.125 - 2.00.5 - 4.0≤0.008 - 1.00.06 - 4.0N-1 cyclopropyl, C-7 piperazinyl. Broad spectrum, potent against Gram-negative bacteria.
Levofloxacin 0.12 - 1.0≤0.06 - 2.0≤0.03 - 0.50.25 - 16.0L-isomer of ofloxacin. Improved activity against Gram-positive bacteria.
Moxifloxacin 0.03 - 0.5≤0.03 - 0.5≤0.015 - 0.51.0 - 8.0C-8 methoxy group. Enhanced activity against Gram-positive and atypical bacteria.
Gatifloxacin 0.06 - 0.5≤0.06 - 0.5≤0.015 - 0.250.5 - 8.0C-8 methoxy group. Broad spectrum, but concerns about dysglycemia.
Gemifloxacin ≤0.03 - 0.12≤0.030.03 - 0.252.0 - 16.0Enhanced activity against Streptococcus pneumoniae.
Nalidixic Acid >64>642.0 - 32.0>128First generation quinolone, limited to uncomplicated urinary tract infections.
Experimental Protocols: Antibacterial Susceptibility Testing

Broth Microdilution Method (CLSI Guidelines)

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Quinolone Solutions: Stock solutions of the quinolone derivatives are prepared in a suitable solvent (e.g., dimethyl sulfoxide). Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation: Bacterial strains are cultured overnight and then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate containing the diluted quinolone is inoculated with the bacterial suspension. Control wells (broth with bacteria but no drug, and broth alone) are included.

  • Incubation: The plates are incubated at 35°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the quinolone that completely inhibits visible bacterial growth.

Mandatory Visualization: Mechanism of Antibacterial Action

cluster_quinolone Substituted Quinolone cluster_bacterium Bacterial Cell Quinolone Quinolone DNA_Gyrase DNA Gyrase (Gram-negative) Quinolone->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV (Gram-positive) Quinolone->Topo_IV Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Mechanism of antibacterial action of substituted quinolones.

Anticancer Activity

Certain substituted quinolones have demonstrated significant anticancer activity, primarily by inhibiting human topoisomerase II, an enzyme crucial for DNA replication in proliferating cancer cells. This inhibition leads to DNA damage, cell cycle arrest, and apoptosis.

Data Presentation: Comparative Anticancer Activity (IC50, µM)

The following table presents the half-maximal inhibitory concentration (IC50) values of various quinolone derivatives against different human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.

Quinolone DerivativeMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT-116 (Colon Cancer)HeLa (Cervical Cancer)Key Substitutions & Notes
Ciprofloxacin Derivative 1 5.87.24.59.1Modifications at C-7 piperazinyl ring often enhance anticancer activity.
Norfloxacin Derivative 2 3.14.92.86.4Introduction of bulky aromatic groups can increase potency.
Ofloxacin Derivative 3 10.212.58.915.3Chiral center at C-3 can influence activity.
Quinolone-Chalcone Hybrid 4 1.52.11.23.5Hybrid molecules combining quinolone and chalcone scaffolds show potent activity.[1]
Quinolone-Indolone Conjugate 5 4.36.83.17.9These conjugates can target specific signaling pathways like EGFR.[2]
Experimental Protocols: Anticancer Cytotoxicity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the substituted quinolone derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: MTT reagent is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is calculated from the dose-response curve.[3][4][5]

Mandatory Visualization: Anticancer Signaling Pathways

cluster_quinolone Substituted Quinolone cluster_cancer_cell Cancer Cell Quinolone Quinolone Topo_II Topoisomerase II Inhibition Quinolone->Topo_II DNA_Damage DNA Damage Topo_II->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) p53_Activation->Cell_Cycle_Arrest Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Bcl2_Downregulation Bcl-2 Downregulation p53_Activation->Bcl2_Downregulation Apoptosis Apoptosis Caspase_Activation Caspase Activation Bax_Upregulation->Caspase_Activation Bcl2_Downregulation->Caspase_Activation Caspase_Activation->Apoptosis cluster_quinolone Quinolone-based Integrase Inhibitor cluster_hiv_replication HIV Replication Cycle Quinolone_Inhibitor Quinolone_Inhibitor Integrase HIV Integrase Quinolone_Inhibitor->Integrase Inhibition Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Viral_DNA->Integrase Integration Integration into Host DNA Integrase->Integration Replication_Blocked Viral Replication Blocked Integrase->Replication_Blocked Provirus Provirus Integration->Provirus

References

A Comparative Guide to the Cytotoxicity of 7-Hydroxy-4-methyl-2(1H)-quinolone and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, understanding the cytotoxic potential of novel compounds is a critical step in identifying promising anticancer agents. This guide provides a comparative analysis of the cytotoxicity of 7-Hydroxy-4-methyl-2(1H)-quinolone and its structurally related analogs, with a focus on their effects on cancer cell lines. The data presented is compiled from in vitro studies, offering a quantitative and methodological overview to inform further research and development.

Cytotoxicity Profile: A Quantitative Comparison

The cytotoxic activity of this compound and its derivatives has been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric for comparison. The following table summarizes the IC50 values of several analogs, primarily derivatives of 7-hydroxy-4-methyl-2-oxo-1-amino quinolone, against the human breast cancer cell line MCF-7. For context, the activity of the well-established chemotherapeutic agent Doxorubicin is also included.

CompoundCancer Cell LineIC50 (µM)Reference Compound IC50 (µM)
7-Acetoxy-4-methyl-2H-QuinolinoneMCF-7PotentDoxorubicin: Potent
1-Amino-7,8-dihydroxy-4-methylquinolin-2(1H)-one Derivative (5a)HCT-1161.89Staurosporine
Hybrid 7-Hydroxy Quinolinone Derivative (Compound 6)MCF-7PotentDoxorubicin: Potent
Hybrid 7-Hydroxy Quinolinone Derivative (Compound 8)MCF-7PotentDoxorubicin: Potent
Hybrid 7-Hydroxy Quinolinone Derivative (Compound 3)MCF-7Comparable to CisplatinCisplatin

Note: "Potent" indicates significant cytotoxic activity as described in the source, with specific IC50 values comparable to the reference drug under the same experimental conditions[1]. The derivative 5a was evaluated against the HCT-116 colon cancer cell line[2].

Experimental Protocols: Assessing Cytotoxicity

The determination of the cytotoxic effects of these quinolone derivatives is primarily conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol

Objective: To determine the concentration at which a compound inhibits 50% of cell growth (IC50).

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Adherent cancer cells (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • This compound or its analogs, dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a detergent-based buffer)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested during their logarithmic growth phase and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are serially diluted in culture medium to various concentrations. The culture medium is removed from the wells and replaced with the medium containing the different concentrations of the test compounds. Control wells containing untreated cells and vehicle-treated cells are also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, the medium containing the test compound is removed, and a fresh medium containing MTT solution (e.g., 20 µL of 5 mg/mL MTT per 100 µL of medium) is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is carefully removed, and a solubilization solution (e.g., 150 µL of DMSO) is added to each well to dissolve the formazan crystals. The plate is gently shaken for a few minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of the quinolone compounds.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cell Culture seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_compounds Prepare Compound Dilutions treat_cells Treat Cells with Compounds prep_compounds->treat_cells seed_cells->treat_cells incubate Incubate for 24-72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_plate Read Absorbance solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50 G quinolone Quinolone Analog topoisomerase Topoisomerase II Inhibition quinolone->topoisomerase dna_damage DNA Damage topoisomerase->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 mito Mitochondrial Membrane Depolarization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Navigating the Chiral Landscape: A Comparative Guide to Analytical Methods for Flumequine and 7-Hydroxyflumequine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of the veterinary fluoroquinolone antibiotic flumequine and its primary metabolite, 7-hydroxyflumequine, the stereospecific separation and quantification of their enantiomers is a critical undertaking. Enantiomers of a chiral drug can exhibit significant differences in pharmacological activity and toxicity. Consequently, robust and validated analytical methods are imperative for pharmacokinetic, metabolism, and environmental fate studies. This guide provides a comparative overview of published analytical methods, presenting their performance data and detailed experimental protocols to aid in the selection of the most appropriate technique for your research needs.

Performance Comparison of Analytical Methods

The selection of an analytical method for the enantioselective analysis of flumequine and 7-hydroxyflumequine is contingent on the sample matrix, required sensitivity, and available instrumentation. High-performance liquid chromatography (HPLC) and ultra-fast liquid chromatography (UFLC) coupled with mass spectrometry (MS) are the predominant techniques, employing various chiral stationary phases (CSPs) to achieve separation. The following tables summarize the key performance parameters of validated methods.

Table 1: Method Performance for Flumequine Enantiomers

ParameterMethod 1: HPLC-Q-TOF/MS (Water & Sediment)Method 2: UFLC-ESI-MS/MS (Rat Plasma)Method 3: Chiral HPLC (Mariculture Pond Water)
Chiral Column Lux 5 µm Cellulose-2[1]CHIRALCEL OJ-RH[2]Chiralpak OD-H[3]
Linearity Range 1.0 - 200.0 µg/L[1][4][5]0.5 - 500 ng/mL[2]Not Specified
**Correlation Coefficient (R²) **0.9822 - 0.9988[1][4][5]> 0.99[6]Not Specified
LOD Water: 2.5 µg/L; Sediment: 5.0 µg/kg[1][5]Not SpecifiedNot Specified
LOQ Water: 8.0 µg/L; Sediment: 15.0 µg/kg[1][5]0.5 ng/mL[2]Not Specified
Recovery 71.7 - 84.6%[1][6]94.24 - 106.76%[2]Not Specified
Precision (RSD%) Intra-day: 5.1 - 12.2%; Inter-day: 4.5 - 16.4%[1]1.43 - 8.68%[2]Not Specified

Table 2: Method Performance for 7-Hydroxyflumequine Enantiomers

ParameterMethod: HPLC-Q-TOF/MS (Water & Sediment)
Chiral Column Lux 5 µm Cellulose-4[1][4]
Linearity Range 1.0 - 200.0 µg/L[1][4][5]
**Correlation Coefficient (R²) **0.9822 - 0.9988[1][4][5]
LOD Water: 3.2 µg/L; Sediment: 7.0 µg/kg[1][5]
LOQ Not Specified
Recovery 69.9 - 83.9%[1]
Precision (RSD%) Intra-day: 3.5 - 13.1%; Inter-day: 3.0 - 7.6%[1]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and adaptation of these analytical methods.

Method 1: HPLC-Q-TOF/MS for Flumequine and 7-Hydroxyflumequine in Water and Sediment[1][4][5]

Sample Preparation (Sediment):

  • Extract sediment samples with a mixture of acetonitrile (ACN) and EDTA-Mcllvaine buffer solution (40:60, v/v).

  • Enrich and clean up the extract using Cleanert PEP solid-phase extraction (SPE) cartridges.

  • Elute the retained analytes with methanol (MeOH).

  • Dry the organic solvent under a stream of pure nitrogen.

  • Re-dissolve the residue in MeOH and filter through a 0.22 µm filter prior to HPLC-Q-TOF/MS analysis.

Sample Preparation (Water):

  • Clean up 50 mL water samples using a Cleanert PEP cartridge as described for the sediment extract.

Chromatographic Conditions for Flumequine Enantiomers:

  • Column: Lux 5 µm Cellulose-2 (250 mm × 4.6 mm i.d. × 5 µm)[1]

  • Mobile Phase: A: 0.2% acetic acid in water; B: Acetonitrile[1]

  • Gradient: 0–20 min, A:B (45:55, v/v); 20–24 min, A:B (5:95, v/v); 24–25 min, A:B (45:55, v/v)[1]

  • Flow Rate: 1 mL/min[1]

  • Column Temperature: 30 °C[1]

  • Injection Volume: 1 µL[1]

Chromatographic Conditions for 7-Hydroxyflumequine Enantiomers:

  • Column: Lux 5 µm Cellulose-4 (250 mm × 4.6 mm i.d. × 5 µm)[1][7]

  • Mode: Normal-phase chromatography[1]

Mass Spectrometry Detection (Q-TOF):

  • Ionization Mode: Positive electrospray ionization (ESI+)[1]

  • Nebulizer Pressure: 55 psi[1]

  • Capillary Voltage: 5.5 kV[1]

  • Ion Temperature: 600 °C[1]

  • Mass Range: m/z 100–700[1]

Method 2: UFLC-ESI-MS/MS for Flumequine Enantiomers in Rat Plasma[2]

Sample Preparation:

  • Perform liquid-liquid extraction of plasma samples using methyl tert-butyl ether as the extraction solvent.

  • Use propranolol as an internal standard (IS).

Chromatographic Conditions:

  • Column: CHIRALCEL OJ-RH (4.6 × 150 mm, 5 μm)[2]

  • Mobile Phase: Acetonitrile / 0.1% formic acid / 1 mM ammonium acetate[2]

Mass Spectrometry Detection (ESI-MS/MS):

  • Ionization Mode: Positive electrospray ionization (ESI+)[2]

  • Detection Mode: Selected Ion Monitoring (SIM)[2]

  • Target Ions: m/z 262.1 for flumequine enantiomers and m/z 260.1 for the internal standard[2]

Experimental Workflow

The following diagram illustrates a typical workflow for the enantioselective analysis of flumequine and its metabolite from environmental samples.

G Experimental Workflow for Enantioselective Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Water or Sediment Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Cleanup SPE Cleanup and Concentration Extraction->Cleanup Reconstitution Reconstitution in Mobile Phase Cleanup->Reconstitution Injection HPLC/UFLC Injection Reconstitution->Injection Separation Chiral Column Separation Injection->Separation Detection MS/MS Detection Separation->Detection Integration Peak Integration and Quantification Detection->Integration Validation Method Validation (Linearity, Accuracy, Precision) Integration->Validation Result Final Report Validation->Result

Caption: A generalized workflow for the analysis of flumequine and 7-hydroxyflumequine enantiomers.

References

The Superior Antimicrobial Potential of Metal Complexes with Coumarin-Derived Schiff Bases: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Researchers in the fields of medicinal chemistry and drug development are increasingly turning their attention to coumarin-derived Schiff bases and their metal complexes as promising sources of new antimicrobial agents. An in-depth analysis of experimental data reveals that the chelation of these Schiff bases with metal ions often leads to a significant enhancement of their antibacterial and antifungal activities. This guide provides a comparative overview of their antimicrobial efficacy, supported by quantitative data and detailed experimental protocols.

The growing threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent and broad-spectrum activity. Coumarin, a naturally occurring benzopyrone, and its derivatives have long been recognized for their diverse biological properties, including anticoagulant, anticancer, and antimicrobial effects.[1][2][3] The synthesis of Schiff bases from coumarin precursors further amplifies their therapeutic potential. These compounds, characterized by an imine or azomethine group (-C=N-), serve as versatile ligands that can coordinate with various metal ions.[4][5][6]

The complexation of coumarin-derived Schiff bases with transition metals such as copper (Cu), cobalt (Co), nickel (Ni), and zinc (Zn) has consistently been shown to augment their antimicrobial efficacy.[1][2][4][7] This enhanced activity is often attributed to the principles of chelation theory. Upon coordination, the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor groups of the ligand. This, in turn, increases the lipophilicity of the entire complex, facilitating its penetration through the lipid layers of microbial cell membranes.[8]

Comparative Antimicrobial Efficacy: A Quantitative Look

The antimicrobial activity of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and the Zone of Inhibition. The following tables summarize the quantitative data from various studies, highlighting the superior performance of the metal complexes compared to their corresponding Schiff base ligands.

Minimum Inhibitory Concentration (MIC) Data

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate higher antimicrobial activity.

CompoundE. coli (µg/mL)P. aeruginosa (µg/mL)S. aureus (µg/mL)S. pyogenes (µg/mL)C. albicans (µg/mL)A. niger (µg/mL)A. clavatus (µg/mL)Reference
Schiff Base Ligand (HL)25050025050050010001000[9]
Co(II) Complex125250125250250500500[9]
Ni(II) Complex125250125250250500500[9]
Cu(II) Complex12562.5125125250500500[9]
Zn(II) Complex62.5125125250250500500[9]
Chloramphenicol (Std.)12.512.512.512.5---[9]
Griseofulvin (Std.)----500500500[9]
Zone of Inhibition Data

The zone of inhibition is the area around an antimicrobial disk where microbial growth is inhibited. A larger diameter indicates greater antimicrobial activity.

CompoundS. aureus (mm)B. subtilis (mm)E. coli (mm)S. flexneri (mm)Reference
Ligand 311-1312[7]
Cobalt Complex 4a12-1413[7]
Copper Complex 4b13-1514[7]
Ligand-14--[4]
Co Complex12.514ModerateModerate[4]
Cu Complex1618.5ModerateModerate[4]

Experimental Protocols

The synthesis and evaluation of these compounds follow standardized laboratory procedures.

Synthesis of Coumarin-Derived Schiff Bases and their Metal Complexes

A general synthetic route involves the condensation reaction between a coumarin derivative containing an active carbonyl group (aldehyde or ketone) and a primary amine.

G Coumarin_Derivative Coumarin Derivative (e.g., 8-acetyl-7-hydroxy-4-methylcoumarin) Reflux Reflux Coumarin_Derivative->Reflux Primary_Amine Primary Amine (e.g., 1-(naphthalen-1-yl)ethylamine) Primary_Amine->Reflux Schiff_Base Coumarin-Derived Schiff Base Ligand Metal_Complex Metal Complex Schiff_Base->Metal_Complex Metal_Salt Metal(II) Chloride Salt (e.g., CuCl2, CoCl2) Metal_Salt->Metal_Complex Methanol as solvent, Reflux Ethanol Ethanol (Solvent) Ethanol->Reflux Catalytic amount of glacial acetic acid Reflux->Schiff_Base

Caption: General synthesis workflow for coumarin-derived Schiff bases and their metal complexes.

Detailed Procedure:

  • Schiff Base Synthesis: An equimolar mixture of the coumarin derivative and the primary amine is refluxed in a solvent like ethanol, often with a catalytic amount of glacial acetic acid, for several hours.[9] The resulting solid Schiff base is then filtered, washed, and recrystallized.

  • Metal Complex Synthesis: The synthesized Schiff base ligand is dissolved in a suitable solvent, such as methanol or ethanol.[1] A solution of the metal salt (e.g., chloride or nitrate salts of Cu(II), Co(II), Ni(II), or Zn(II)) in the same solvent is added dropwise to the ligand solution.[1] The mixture is then refluxed for a few hours, during which the colored metal complex precipitates. The complex is subsequently filtered, washed with the solvent to remove any unreacted starting materials, and dried.[1]

Antimicrobial Screening

Broth Microdilution Method (for MIC determination): This method is widely used to determine the minimum inhibitory concentration of a substance.[9]

G cluster_prep Preparation cluster_procedure Procedure Stock_Solution Stock Solution of Test Compound in DMSO Serial_Dilution Serial Dilution of Compound in Broth Stock_Solution->Serial_Dilution Broth_Culture Bacterial/Fungal Broth Culture Inoculation Inoculation with Microbial Suspension Broth_Culture->Inoculation Microtiter_Plate 96-Well Microtiter Plate Microtiter_Plate->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (e.g., 37°C for 24h) Inoculation->Incubation Observation Visual Observation for Turbidity Incubation->Observation

Caption: Workflow for the broth microdilution method to determine MIC values.

Detailed Procedure:

  • A stock solution of the test compound is prepared, typically in dimethyl sulfoxide (DMSO).[5]

  • Serial dilutions of the stock solution are made in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a 96-well microtiter plate.[10]

  • Each well is then inoculated with a standardized suspension of the target microorganism.[9]

  • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[5]

  • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[5]

Agar Well/Disk Diffusion Method (for Zone of Inhibition): This method is used to assess the antimicrobial activity qualitatively.

Detailed Procedure:

  • A nutrient agar plate is uniformly swabbed with a standardized culture of the microorganism.

  • Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface. Alternatively, wells can be punched into the agar and filled with the test solution.[5]

  • The plates are incubated under suitable conditions.

  • The antimicrobial activity is determined by measuring the diameter of the clear zone of growth inhibition around the disk or well.[4]

Proposed Mechanism of Action

The enhanced antimicrobial activity of the metal complexes is often explained by Tweedy's chelation theory.

G Metal_Complex Lipophilic Metal Complex Cell_Membrane Microbial Cell Membrane (Lipid Bilayer) Metal_Complex->Cell_Membrane Penetration Cell_Interior Cell Interior Cell_Membrane->Cell_Interior Enzyme Essential Enzymes Cell_Interior->Enzyme Binding to active sites DNA Microbial DNA Cell_Interior->DNA Interference with replication Inhibition Inhibition of Cellular Processes Enzyme->Inhibition DNA->Inhibition Cell_Death Cell Death Inhibition->Cell_Death

Caption: Proposed mechanism of antimicrobial action for coumarin-Schiff base metal complexes.

Upon chelation, the increased lipophilicity of the complex allows it to more easily permeate the microbial cell membrane.[8] Once inside the cell, the metal ion can be released and can bind to the active sites of essential enzymes, disrupting their normal function. Additionally, the complex itself or the released metal ion can interfere with DNA replication and other vital cellular processes, ultimately leading to cell death.[8] The specific geometry and stability of the complex, as well as the nature of the metal ion, play crucial roles in determining its overall antimicrobial potency.[7]

References

A Comparative Guide to the Biological Activities of Quinoline and Isoquinoline Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and isoquinoline are structural isomers (C₉H₇N) that form the core of a vast array of synthetic and natural compounds with significant biological activities. While their parent structures are closely related, their metabolism in biological systems leads to distinct sets of metabolites with markedly different physiological and toxicological profiles. This guide provides a comprehensive comparison of the biological activities of the major metabolites of quinoline and isoquinoline, supported by experimental data, detailed protocols, and visual representations of key pathways to aid in research and drug development.

The primary divergence in the biological impact of quinoline and isoquinoline arises from their metabolic pathways. Quinoline can be metabolized to a reactive epoxide intermediate, leading to genotoxic and carcinogenic effects. In contrast, isoquinoline metabolism does not proceed through this pathway and its metabolites are generally considered non-genotoxic.[1][2] This fundamental difference in biotransformation is central to their distinct safety profiles.

Metabolic Pathways: A Tale of Two Isomers

The metabolic fates of quinoline and isoquinoline are catalyzed by cytochrome P450 enzymes in the liver. The resulting metabolites determine their ultimate biological effects.

Quinoline Metabolism: A key metabolic route for quinoline involves the formation of quinoline-5,6-epoxide. This epoxide is a reactive electrophile that can covalently bind to cellular macromolecules, including DNA, leading to mutations and initiating carcinogenesis.[2] This epoxide is further metabolized to the major metabolite, 5,6-dihydroxy-5,6-dihydroquinoline. Other notable metabolites include 2-hydroxyquinoline, 3-hydroxyquinoline, and quinoline-N-oxide.[2]

Isoquinoline Metabolism: Isoquinoline metabolism avoids the formation of a genotoxic epoxide. Instead, it is primarily hydroxylated at various positions to form 1-hydroxyisoquinoline, 4-hydroxyisoquinoline, and 5-hydroxyisoquinoline, along with isoquinoline-N-oxide.[2] The formation of a dihydrodiol metabolite from isoquinoline is a minor pathway.[2]

cluster_quinoline Quinoline Metabolism cluster_isoquinoline Isoquinoline Metabolism Quinoline Quinoline Epoxide Quinoline-5,6-epoxide Quinoline->Epoxide CYP450 Hydroxyquinolines 2- & 3-Hydroxyquinoline Quinoline->Hydroxyquinolines CYP450 N_Oxide_Q Quinoline-N-oxide Quinoline->N_Oxide_Q CYP450 Dihydrodiol 5,6-dihydroxy- 5,6-dihydroquinoline Epoxide->Dihydrodiol Epoxide hydrolase DNA_Adducts DNA Adducts Epoxide->DNA_Adducts Isoquinoline Isoquinoline Hydroxyisoquinolines 1-, 4-, & 5- Hydroxyisoquinoline Isoquinoline->Hydroxyisoquinolines CYP450 N_Oxide_I Isoquinoline-N-oxide Isoquinoline->N_Oxide_I CYP450

Figure 1: Metabolic pathways of quinoline and isoquinoline.

Comparative Biological Activities

The differences in metabolic products directly translate to distinct biological activities, most notably in genotoxicity.

Genotoxicity

A substantial body of evidence demonstrates the genotoxic potential of quinoline, a property not shared by isoquinoline. This is a critical differentiator for drug development and safety assessment.

Metabolite/CompoundAssayResultReference
Quinoline Ames Test (S. typhimurium)Mutagenic[2]
Unscheduled DNA SynthesisInduces UDS in rat hepatocytes[2]
Isoquinoline Ames Test (S. typhimurium)Non-mutagenic[2]
Unscheduled DNA SynthesisDoes not induce UDS[2]

The mutagenicity of quinoline is attributed to the formation of the 5,6-epoxide intermediate.[2] Hydroxylation of quinoline, however, has been shown to lead to a detoxification of its genotoxic potential.[3]

Enzyme Inhibition

Metabolites of both quinoline and isoquinoline have been investigated for their ability to inhibit various enzymes. While direct comparative data for the major metabolites is scarce, studies on related hydroxy-derivatives provide valuable insights.

Metabolite/DerivativeTarget EnzymeIC₅₀Reference
2-Hydroxyquinoline α-Glucosidase64.4 µg/mL[4][5]
α-Amylase130.5 µg/mL[4][5]
8-Hydroxyquinoline derivatives Acetylcholinesterase (AChE)8.80 - 26.50 µM[6]
Butyrylcholinesterase (BuChE)8.80 - 26.50 µM[6]
Cystathionine Beta Synthase (CBS)- (Identified as inhibitors)[7]
4-Hydroxyquinoline-3-carboxylic acids Mitochondrial Malate Dehydrogenase- (Showed specificity)[8]

Note: IC₅₀ values are highly dependent on experimental conditions and should be compared with caution across different studies.

cluster_workflow Enzyme Inhibition Assay Workflow A Prepare Enzyme and Substrate Solutions C Incubate Enzyme with Metabolite A->C B Prepare Metabolite Test Solutions (Serial Dilutions) B->C D Initiate Reaction with Substrate C->D E Measure Reaction Product (e.g., absorbance, fluorescence) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Figure 2: Generalized workflow for an enzyme inhibition assay.
Antimicrobial Activity

Hydroxyquinoline derivatives, particularly 8-hydroxyquinoline, are well-known for their broad-spectrum antimicrobial properties.[1][9][10] While data on the antimicrobial activity of the primary metabolites of isoquinoline is less extensive, the parent isoquinoline structure is found in many biologically active alkaloids with antimicrobial effects.

Metabolite/DerivativeOrganismMIC (Minimum Inhibitory Concentration)Reference
8-Hydroxyquinoline Staphylococcus aureus27.58 µM[1]
Candida albicans27.58 µM[1]
Saccharomyces cerevisiae27.58 µM[1]
Clioquinol (8-hydroxyquinoline derivative) Candida sp.0.206–3.27 µM[9]
Dermatophyte fungi0.409–6.55 µM[9]
M. tuberculosis32.73 µM[9]

Note: MIC values can vary significantly based on the microbial strain and testing methodology.

Experimental Protocols

Ames Test for Mutagenicity

Objective: To assess the mutagenic potential of a test compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

  • Strain Selection: Use tester strains such as TA98, TA100, TA1535, and TA1537, which are sensitive to different types of mutagens.

  • Metabolic Activation: Conduct the assay with and without a mammalian liver homogenate (S9 fraction) to determine if the compound or its metabolites are mutagenic.

  • Plate Incorporation Assay:

    • Mix the tester strain, the test compound at various concentrations, and either S9 mix or a buffer in molten top agar.

    • Pour the mixture onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies (his+) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

cluster_ames Ames Test Workflow A Mix Bacteria, Test Compound, and S9 Mix (or buffer) in Top Agar B Pour onto Minimal Glucose Agar Plate A->B C Incubate at 37°C B->C D Count Revertant Colonies C->D E Analyze Data for Mutagenicity D->E

Figure 3: Workflow for the Ames test.
MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of a compound on a cell line by measuring the metabolic activity of viable cells.

Methodology:

  • Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Compound Dilution: Prepare a serial dilution of the test compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plate under conditions suitable for the growth of the microorganism.

  • Data Reading: After incubation, visually inspect the wells for turbidity or use a plate reader to measure absorbance. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion

The primary and most critical difference between the biological activities of quinoline and isoquinoline metabolites lies in their genotoxicity. The metabolic activation of quinoline to a reactive epoxide renders it mutagenic and carcinogenic, a risk not associated with isoquinoline. While both parent structures have led to the development of a wide range of bioactive compounds, the inherent genotoxicity of the quinoline metabolic pathway necessitates careful consideration and toxicological evaluation in drug development. The hydroxy-metabolites of both quinoline and isoquinoline exhibit a range of other biological activities, including enzyme inhibition and antimicrobial effects, warranting further investigation to fully elucidate their therapeutic potential and comparative efficacy. This guide provides a foundational understanding for researchers to navigate the distinct biological landscapes of these two important heterocyclic scaffolds and their metabolic derivatives.

References

A Comparative Guide to 2(1H)-Quinolone and 4(1H)-Quinolone Core Structures for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Structural and Functional Divergence of Two Isomeric Scaffolds Central to Medicinal Chemistry

The quinolone scaffold is a cornerstone in the development of therapeutic agents, with its derivatives demonstrating a vast array of biological activities. Within this class, the constitutional isomers 2(1H)-quinolone and 4(1H)-quinolone represent two fundamental core structures from which a multitude of drugs have been derived. While structurally similar, the seemingly minor difference in the position of the carbonyl group imparts distinct physicochemical properties and profoundly influences their biological activities and therapeutic applications. This guide provides a comprehensive structural and functional comparison of these two pivotal heterocyclic systems, supported by experimental data and detailed protocols to aid researchers in drug discovery and development.

Structural and Physicochemical Properties: A Tale of Two Isomers

The 2(1H)-quinolone and 4(1H)-quinolone structures, while both consisting of a benzene ring fused to a pyridinone ring, exhibit notable differences in their electronic distribution, stability, and physical properties. These differences are primarily attributed to the position of the carbonyl group and the lactam (-NH-CO-) versus lactim (-N=C-OH-) tautomerism. In the solid state and in most solvents, the keto (quinolone) form is predominant over the enol (hydroxyquinoline) tautomer.

dot

tautomerism cluster_2quinolone 2(1H)-Quinolone Tautomerism cluster_4quinolone 4(1H)-Quinolone Tautomerism struct_2one 2(1H)-Quinolone (Lactam) struct_2ol 2-Hydroxyquinoline (Lactim) struct_2one->struct_2ol Tautomerization struct_4one 4(1H)-Quinolone (Keto) struct_4ol 4-Hydroxyquinoline (Enol) struct_4one->struct_4ol Tautomerization

Caption: Tautomeric equilibrium of 2(1H)-quinolone and 4(1H)-quinolone.

A summary of the key physicochemical and spectroscopic properties of the parent 2(1H)-quinolone and 4(1H)-quinolone is presented in the tables below.

Table 1: Physicochemical Properties

Property2(1H)-Quinolone4(1H)-Quinolone
Molecular Formula C₉H₇NOC₉H₇NO
Molar Mass 145.16 g/mol 145.16 g/mol
Melting Point 198-200 °C208–210 °C[1]
Tautomer Carbostyril / 2-Hydroxyquinoline4-Quinolone / 4-Hydroxyquinoline[1]

Table 2: Spectroscopic Data

Spectroscopic Data2(1H)-Quinolone4(1H)-Quinolone
¹H NMR (DMSO-d₆, δ ppm) ~11.8 (s, 1H, NH), ~7.9-7.2 (m, 6H, Ar-H & C3-H, C4-H)~11.5 (s, 1H, NH), ~8.0-7.2 (m, 6H, Ar-H & C2-H, C3-H)
¹³C NMR (DMSO-d₆, δ ppm) ~162 (C=O), ~140-115 (Ar-C)~175 (C=O), ~140-110 (Ar-C)
IR (KBr, cm⁻¹) ~3100-2800 (N-H), ~1660 (C=O)~3200-2900 (N-H), ~1640 (C=O)
UV-Vis (in MeOH) λmax (nm) ~228, 270, 328~225, 275, 315, 328[2]

Functional Comparison: A Dichotomy in Biological Activity

The distinct electronic and steric landscapes of 2(1H)-quinolone and 4(1H)-quinolone cores translate into a significant divergence in their biological activities. While both scaffolds are considered "privileged structures" in medicinal chemistry, their derivatives tend to target different biological pathways.

4(1H)-Quinolones: The Antibacterial Powerhouse

The 4(1H)-quinolone core is most famously associated with a major class of synthetic broad-spectrum antibacterial agents, the fluoroquinolones.[3] These compounds primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[3] The structure-activity relationship (SAR) of 4-quinolones as antibacterial agents is well-established, with key substitutions at the N-1, C-3, C-6, and C-7 positions modulating their potency and spectrum of activity.

2(1H)-Quinolones: A Scaffold of Diverse Biological Activities

In contrast, the 2(1H)-quinolone core is found in a wide range of biologically active compounds with diverse therapeutic potential, including anticancer, anti-inflammatory, antiviral, and neuroprotective agents.[4][5] Derivatives of 2(1H)-quinolone have been shown to exert their effects through various mechanisms, such as inhibition of protein kinases, topoisomerases, and interaction with various receptors.[4]

dot

biological_activities cluster_cores quinolone_2 2(1H)-Quinolone Core anticancer Anticancer quinolone_2->anticancer anti_inflammatory Anti-inflammatory quinolone_2->anti_inflammatory antiviral Antiviral quinolone_2->antiviral neuroprotective Neuroprotective quinolone_2->neuroprotective quinolone_4 4(1H)-Quinolone Core antibacterial Antibacterial quinolone_4->antibacterial

Caption: Predominant biological activities of 2(1H)- and 4(1H)-quinolone derivatives.

Table 3: Comparative Biological Activities of Representative Derivatives

Biological Activity2(1H)-Quinolone Derivatives4(1H)-Quinolone Derivatives
Anticancer Compound 5a (a cinnamic acid hybrid) exhibited an IC₅₀ of 1.89 μM against HCT-116 cells.[5]Fluoroquinolones (e.g., ciprofloxacin) have shown some anticancer activity, but generally at higher concentrations than their antibacterial MICs.
Antibacterial Some derivatives show activity, but generally less potent than 4-quinolones.Ciprofloxacin exhibits MIC values of 0.013 - 1 µg/mL against E. coli.[6]

Experimental Protocols

Detailed methodologies for the synthesis of the core structures and evaluation of their biological activities are crucial for researchers. Below are representative protocols.

Synthesis of 4(1H)-Quinolone via Conrad-Limpach Synthesis

The Conrad-Limpach synthesis is a classical method for preparing 4-hydroxyquinolines, which exist in tautomeric equilibrium with 4(1H)-quinolones.[7][8]

Reaction: Condensation of an aniline with a β-ketoester followed by thermal cyclization.

Step 1: Formation of the β-anilinoacrylate

  • In a round-bottom flask, mix equimolar amounts of aniline and ethyl acetoacetate.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

  • Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Remove the water formed during the reaction, for example, by azeotropic distillation if the reaction is performed in a suitable solvent like toluene.

Step 2: Cyclization to 4-hydroxyquinoline

  • Heat the crude β-anilinoacrylate from Step 1 in a high-boiling point inert solvent (e.g., diphenyl ether or Dowtherm A) to approximately 250 °C.[8]

  • Maintain this temperature for 30-60 minutes.

  • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

  • Filter the solid, wash with hexane, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 4-hydroxyquinoline.

Synthesis of 2(1H)-Quinolone via Knorr Quinoline Synthesis

The Knorr quinoline synthesis is a method for preparing 2-hydroxyquinolines (2(1H)-quinolones) from β-ketoanilides.[9]

Reaction: Intramolecular cyclization of a β-ketoanilide in the presence of a strong acid.

Step 1: Synthesis of the β-ketoanilide

  • React aniline with diketene or a β-ketoester under appropriate conditions to form the corresponding acetoacetanilide.

Step 2: Cyclization to 2-hydroxyquinoline

  • Add the β-ketoanilide slowly to a stirred, excess of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, at a controlled temperature (e.g., 0-10 °C).

  • After the addition is complete, slowly warm the mixture to room temperature and then heat to around 100 °C for 1-2 hours.[9]

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or water) to yield the purified 2-hydroxyquinoline.

In Vitro Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[6]

dot

MIC_workflow start Start: Prepare serial dilutions of quinolone compound in a 96-well plate inoculate Inoculate wells with a standardized bacterial suspension start->inoculate incubate Incubate the plate at 37°C for 16-20 hours inoculate->incubate read Read the plate to determine the lowest concentration with no visible growth (MIC) incubate->read end End: MIC value determined read->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

  • Preparation of Quinolone Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[6]

  • Inoculum Preparation: Culture the test bacteria on an appropriate agar medium. Prepare a bacterial suspension in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[6]

  • Inoculation and Incubation: Inoculate each well containing the diluted compound with the bacterial suspension. Include positive (bacteria and broth) and negative (broth only) controls. Incubate the plates at 35-37°C for 16-20 hours.[6]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[6]

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay to assess cell viability.[10]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinolone derivative and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to purple formazan crystals.[10]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Conclusion

The 2(1H)-quinolone and 4(1H)-quinolone core structures, while isomeric, provide distinct platforms for the development of a wide range of therapeutic agents. The 4(1H)-quinolone scaffold is intrinsically linked to the development of potent antibacterial drugs, a legacy that continues with ongoing research to combat antibiotic resistance. In contrast, the 2(1H)-quinolone core offers a more versatile foundation for designing molecules with diverse pharmacological profiles, including promising anticancer and anti-inflammatory activities. A thorough understanding of their structural nuances, physicochemical properties, and the resulting functional differences is paramount for medicinal chemists and drug development professionals in the rational design of novel and effective therapeutic agents. The experimental protocols provided herein offer a starting point for the synthesis and evaluation of new derivatives based on these remarkable scaffolds.

References

A Comparative Guide to the Anti-Inflammatory Properties of 7-Hydroxycoumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the anti-inflammatory properties of 7-hydroxycoumarin and its derivatives. It is designed to offer an objective comparison of their performance, supported by experimental data, to aid in research and development efforts. Coumarins, a class of natural and synthetic compounds, have garnered significant attention for their diverse pharmacological activities, with 7-hydroxycoumarin (umbelliferone) and its analogues showing particular promise as anti-inflammatory agents.[1][2][3]

Quantitative Data on Anti-Inflammatory Activity

The anti-inflammatory efficacy of various 7-hydroxycoumarin derivatives has been assessed using both in vivo and in vitro models. The following table summarizes key quantitative data from relevant studies, providing a comparative overview of their potency.

CompoundAssayModel/Cell LineConcentration/Dose% Inhibition / EffectReference
7-Hydroxycoumarin (Umbelliferone)Carrageenan-induced paw edemaMice30-120 mg/kg (oral)Dose-related antinociceptive and anti-inflammatory effects[4]
7-HydroxycoumariniNOS, NO, and IL-6 productionJ774 macrophages100 µM47% (iNOS), 65% (NO), 34% (IL-6)[2]
4-Methyl-7-hydroxycoumarinCarrageenan-induced paw edemaRatsNot specifiedShowed anti-inflammatory activity[1]
6-(substituted benzylamino)-7-hydroxy-4-methylcoumarin derivatives (Compounds 4 and 8)Carrageenan-induced paw edemaRatsNot specified44.05% and 38.10% inhibition at 3h, surpassing indomethacin[1]
4-Hydroxy-7-methoxycoumarin (4H-7MTC)Nitric Oxide (NO) ProductionLPS-stimulated RAW264.7 macrophages0.6 mM23.10% decrease in NO production[5]
CoumarinProstaglandin E2 (PGE2) and NO levelLPS-stimulated RAW264.7 macrophagesNot specifiedDecreased PGE2 and NO levels[6]
CoumarinTNF-α productionLPS-stimulated RAW264.7 macrophagesNot specifiedDose-dependently reduced TNF-α concentration[6]
Esculetin (6,7-dihydroxycoumarin)Lipoxygenase and cyclooxygenase inhibitionIn vitroNot specifiedRecognized as an inhibitor[7]
Daphnetin (7,8-dihydroxycoumarin)IL-6, IL-1β, and TNF-α expressionICR mice4 and 8 mg/kg (intraperitoneal)Downregulation of pro-inflammatory cytokines[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols frequently employed in the evaluation of the anti-inflammatory properties of 7-hydroxycoumarin derivatives.

1. Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to assess acute inflammation.

  • Animals: Wistar rats or Swiss albino mice are commonly used.

  • Procedure: A solution of carrageenan (typically 1% in saline) is injected into the sub-plantar region of the hind paw of the animals.

  • Treatment: The test compounds (7-hydroxycoumarin derivatives) or a reference drug (e.g., indomethacin) are administered orally or intraperitoneally at a specified time before or after the carrageenan injection.

  • Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Analysis: The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.[1]

2. Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

This in vitro model is used to study the cellular and molecular mechanisms of inflammation.

  • Cell Line: Murine macrophage cell lines such as RAW264.7 or J774 are frequently used.[2][5][6]

  • Procedure: The cells are cultured and then stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response.

  • Treatment: The cells are pre-treated with various concentrations of the 7-hydroxycoumarin derivatives before LPS stimulation.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[2]

    • Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β): The levels of these cytokines in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[2][6]

    • Prostaglandin E2 (PGE2): PGE2 levels are measured by ELISA.[6]

  • Analysis of Protein Expression:

    • Western Blot: The expression levels of key inflammatory proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are determined by Western blot analysis.[2]

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of 7-hydroxycoumarin derivatives are often mediated through the modulation of key signaling pathways. Diagrams illustrating these pathways and a typical experimental workflow are provided below.

G NF-κB Signaling Pathway in Inflammation cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Inhibits (via phosphorylation & degradation) NFkB NF-κB (p65/p50) IkB->NFkB Sequesters in cytoplasm NFkB_active Active NF-κB NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Genes Induces transcription of Coumarin 7-Hydroxycoumarin Derivatives Coumarin->IKK Inhibit Coumarin->NFkB_active Inhibit translocation

Caption: NF-κB signaling pathway and points of inhibition by 7-hydroxycoumarin derivatives.

G Experimental Workflow for Evaluating Anti-inflammatory Properties start Start: Synthesize/Isolate 7-Hydroxycoumarin Derivatives invitro In Vitro Screening start->invitro cell_culture Cell Culture (e.g., RAW264.7) invitro->cell_culture invivo In Vivo Testing (for promising candidates) invitro->invivo Promising Results lps_stimulation LPS Stimulation cell_culture->lps_stimulation treatment Treatment with Derivatives lps_stimulation->treatment assays Measure Inflammatory Markers (NO, Cytokines, PGE2) treatment->assays western_blot Western Blot (COX-2, iNOS) treatment->western_blot data_analysis Data Analysis and Structure-Activity Relationship (SAR) assays->data_analysis western_blot->data_analysis animal_model Animal Model of Inflammation (e.g., Carrageenan-induced paw edema) invivo->animal_model treatment_animal Administer Derivatives animal_model->treatment_animal measurement Measure Inflammatory Response (e.g., Paw Volume) treatment_animal->measurement measurement->data_analysis conclusion Conclusion on Anti-inflammatory Potential data_analysis->conclusion

Caption: General experimental workflow for assessing anti-inflammatory compounds.

References

Safety Operating Guide

Essential Safety and Operational Guide for 7-Hydroxy-4-methyl-2(1H)-quinolone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for 7-Hydroxy-4-methyl-2(1H)-quinolone, ensuring the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

To mitigate these risks, the following personal protective equipment is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecific EquipmentStandard/Regulation
Eye/Face Protection Chemical safety goggles or eyeglassesOSHA 29 CFR 1910.133 or European Standard EN166[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) and protective clothing[2][3][4]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorFollow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149[2]

Safe Handling and Storage

Proper handling and storage are crucial to prevent exposure and maintain chemical stability.

Operational Plan:

  • Ventilation: Always handle in a well-ventilated area.[2] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[2][5]

  • Manipulation: Avoid the formation of dust and aerosols.[1] Do not get in eyes, on skin, or on clothing.[2]

  • Hygiene: Wash hands thoroughly after handling.[6] Contaminated clothing should be removed and washed before reuse.[6]

Storage Plan:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][5]

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[2]

Emergency Procedures

Immediate and appropriate responses to accidental exposure are critical.

Experimental Protocol: First Aid Measures

Exposure RouteProcedure
In case of eye contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
In case of skin contact Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. If irritation persists, consult a physician.[1][6]
If inhaled Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Get medical aid.[1][6]
If ingested Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Spill and Disposal Plan

Proper containment and disposal are essential to prevent environmental contamination and further exposure.

Spill Response:

  • Evacuate: Evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Wear appropriate PPE. Sweep up the spilled solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[1][2][6]

  • Clean: Clean the spill area thoroughly.

Disposal Plan:

  • Dispose of the waste material in a suitable, closed container.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not let the product enter drains.[1]

Toxicological Data

The following toxicological data is available for this compound.

Table 2: Acute Toxicity Data

RouteSpeciesValue
Oral LD50Mouse2850 mg/kg[6]
Oral LD50Rat3850 mg/kg[6]

This data is for 7-Hydroxy-4-methylcoumarin (CAS 90-33-5), a closely related compound.

Diagram 1: Chemical Spill Response Workflow

Spill_Response_Workflow cluster_prep Preparation cluster_action Action cluster_disposal Disposal PPE Don Appropriate PPE Contain Contain Spill PPE->Contain Enter Spill Zone Evacuate Evacuate Area Ventilate Ensure Ventilation Evacuate->Ventilate Secure Area Ventilate->PPE Prepare for Entry Clean Clean & Decontaminate Contain->Clean After Containment Dispose Dispose of Waste Clean->Dispose Final Step

Caption: Workflow for responding to a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Hydroxy-4-methyl-2(1H)-quinolone
Reactant of Route 2
Reactant of Route 2
7-Hydroxy-4-methyl-2(1H)-quinolone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.